2-Chloro-4-(furan-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(furan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFCXYJTVFTNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563550 | |
| Record name | 2-Chloro-4-(furan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124959-28-0 | |
| Record name | 2-Chloro-4-(furan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The confluence of pyrimidine and furan heterocycles within a single molecular framework presents a scaffold of significant interest in medicinal chemistry. Pyrimidine, a core component of nucleobases, offers a rich template for diverse biological interactions, while the furan ring serves as a versatile bioisostere for phenyl groups, often improving metabolic stability and modulating electronic properties.[1] This guide focuses on 2-Chloro-4-(furan-2-yl)pyrimidine , a key building block that leverages the distinct reactivity of the pyrimidine ring to enable the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and proven applications, particularly in the development of novel therapeutics.
Core Physicochemical and Spectroscopic Profile
Understanding the intrinsic properties of this compound is fundamental to its effective application in synthesis and downstream processing.
Physicochemical Data
The following table summarizes the key physical and chemical properties of the title compound. Experimental values are provided where available, supplemented by reliable predicted data to offer a more complete profile for reaction planning and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | - |
| Molecular Weight | 180.59 g/mol | [2] |
| CAS Number | 170983-77-0 / 124959-28-0 | [2] |
| Appearance | White solid | [3] |
| Melting Point | 67–69 °C | [3] |
| Boiling Point | 342.3 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.328 g/cm³ (Predicted) | [2] |
| logP (Octanol/Water) | 2.5 (Predicted) | - |
| pKa | -0.5 (Predicted, most basic) | - |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and N,N-Dimethylformamide (DMF). Expected to have higher solubility in methanol due to potential hydrogen bonding with the furan oxygen.[4] | - |
Spectroscopic Characterization and Interpretation
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a detailed interpretation of its nuclear magnetic resonance (NMR) spectra.
¹H NMR (400 MHz, CDCl₃) Spectrum Analysis
The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
δ 8.58 (d, J = 5.2 Hz, 1H): This downfield doublet corresponds to the proton at the C6 position of the pyrimidine ring (H-6). Its significant deshielding is due to the anisotropic effect of the two adjacent nitrogen atoms. It appears as a doublet due to coupling with the proton at C5.
-
δ 7.63 (dd, J₁ = 0.7 Hz, J₂ = 1.7 Hz, 1H): This doublet of doublets is assigned to the proton at the C5' position of the furan ring (H-5'). It shows coupling to both H-3' and H-4'.
-
δ 7.53 (d, J = 5.2 Hz, 1H): This doublet corresponds to the proton at the C5 position of the pyrimidine ring (H-5). It couples with the proton at C6, resulting in the observed splitting pattern.
-
δ 7.39 (dd, J₁ = 0.7 Hz, J₂ = 3.5 Hz, 1H): This signal is assigned to the proton at the C3' position of the furan ring (H-3'). It exhibits coupling to both H-4' and H-5'.
-
δ 6.61 (dd, J₁ = 1.7 Hz, J₂ = 3.5 Hz, 1H): This upfield doublet of doublets corresponds to the proton at the C4' position of the furan ring (H-4'), coupling with both H-3' and H-5'.[3]
¹³C NMR (100 MHz, CDCl₃) Spectrum Analysis
The carbon NMR spectrum corroborates the structure by identifying all eight unique carbon environments.
-
δ 161.76, 159.92 (C2, C4): These signals in the highly deshielded region are assigned to the C2 and C4 carbons of the pyrimidine ring. C2, bonded to both a nitrogen and the electronegative chlorine, and C4, bonded to two nitrogens and the furan ring, are the most electron-deficient carbons.
-
δ 158.11 (C6): This peak corresponds to the C6 carbon of the pyrimidine ring.
-
δ 150.52 (C2'): Assigned to the C2' carbon of the furan ring, which is attached to the pyrimidine ring.
-
δ 146.24 (C5'): Corresponds to the C5' carbon of the furan ring.
-
δ 114.58 (C5): This signal is for the C5 carbon of the pyrimidine ring.
-
δ 113.13, 113.10 (C3', C4'): These two closely spaced signals are assigned to the C3' and C4' carbons of the furan ring.[3]
Synthesis of the Core Scaffold
The construction of the 2-chloro-4-heteroarylpyrimidine framework can be approached from two main strategic directions: building the pyrimidine ring from acyclic precursors or functionalizing a pre-existing pyrimidine core.
De Novo Ring Synthesis: The Pinner Approach
A fundamental method for pyrimidine synthesis is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6] This approach builds the heterocyclic core from the ground up. To synthesize the 4-(furan-2-yl)pyrimidine scaffold, one would react furan-2-amidine with a suitable β-dicarbonyl compound. Subsequent chlorination of the resulting pyrimidin-2-ol would yield the target molecule.
Regioselective Functionalization: Suzuki Cross-Coupling
The most direct and widely cited method for preparing this compound is the regioselective Suzuki-Miyaura cross-coupling reaction.[7] This powerful C-C bond-forming reaction leverages the differential reactivity of the chlorine atoms in 2,4-dichloropyrimidine. The C4 position is significantly more activated towards oxidative addition by the palladium catalyst than the C2 position, allowing for a highly selective monosubstitution.[3]
Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling[3]
-
Vessel Preparation: To a microwave reactor vessel, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq), furan-2-boronic acid (0.5 mmol, 1.0 eq), potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (2 mL) to the vessel.
-
Inerting: Seal the vessel and degas the mixture by bubbling argon through the solution for 5-10 minutes.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 100 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL) and wash with brine (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: EtOAc/n-Hexane, 1:4 v/v) to afford this compound as a white solid (Yield: 50%).
Reactivity and Downstream Functionalization
The synthetic utility of this compound lies in the reactivity of its remaining C2-chloro substituent. This position, while less reactive than the C4 position, is readily functionalized through various cross-coupling and nucleophilic substitution reactions, making the compound an excellent intermediate for building molecular complexity.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SₙAr) at the C2 position. Strong nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, can displace the chloride atom. The reaction typically requires heat or base catalysis to proceed efficiently. This pathway is fundamental for introducing diverse side chains crucial for modulating the biological activity of the final compounds.[8]
Buchwald-Hartwig Amination
For less nucleophilic amines or when SₙAr conditions are too harsh for other functional groups in the molecule, the palladium-catalyzed Buchwald-Hartwig amination is a superior method for C-N bond formation.[9][10][11] This reaction class is renowned for its broad substrate scope and functional group tolerance, allowing for the coupling of aryl halides with a wide variety of amines, including anilines, alkylamines, and even ammonia equivalents.[12][13]
Suzuki-Miyaura Cross-Coupling
Further C-C bond formation at the C2 position can be achieved via a second Suzuki-Miyaura coupling reaction. This allows for the synthesis of 2,4-diaryl or 2-alkyl-4-aryl pyrimidines. While the C2 position is less reactive, forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) can drive the reaction to completion, providing access to tetra-substituted pyrimidine cores.[14]
Application in Drug Discovery: A Precursor to Antitubercular Agents
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[15] Derivatives of this compound have shown significant promise as potent antitubercular agents. Research has identified that pyrimidine analogs can be effective against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[16]
A notable example is the reported potent activity of N-(2-fluoro-4-(furan-2-yl)-6-(4-methoxybenzylamino)pyrimidin-5-yl)formamide, which inhibited the growth of M. tb H37Rv at an IC₉₀ of less than 0.2 µg/mL.[17][18] The synthesis of this class of compounds relies on the sequential functionalization of a dihalopyrimidine core, where a furan group is installed at C4 and various amines are introduced at the other positions. This compound represents a key intermediate in synthetic routes toward these and other related bioactive molecules.[15]
Safety and Handling
As a chlorinated heterocyclic compound, this compound requires careful handling in a laboratory setting.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[19]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile and valuable building block for drug discovery and organic synthesis. Its preparation via a regioselective Suzuki coupling is efficient and well-documented. The true power of this intermediate lies in the latent reactivity of the C2-chloro group, which serves as a handle for introducing a wide array of functional groups through established methodologies like Buchwald-Hartwig amination and further Suzuki couplings. Its demonstrated role as a precursor to potent antitubercular agents underscores its importance and potential for the development of next-generation therapeutics. This guide provides the foundational knowledge required for researchers to effectively utilize this powerful scaffold in their synthetic endeavors.
References
-
Discovery, U. C. L. (n.d.). Pyrimidine derivatives with antitubercular activity. UCL Discovery. Retrieved from [Link]
-
Liu, P., Yang, Y., Tang, Y., Yang, T., Sang, Z., Liu, Z., Zhang, T., & Luo, Y. (2019). Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry, 163, 169-182. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2-Chloro-4-(2-furyl)pyrimidine | CAS#:124959-28-0. Retrieved from [Link]
-
Read, J. A., et al. (2018). Novel Pyrimidines as Antitubercular Agents. Antimicrobial Agents and Chemotherapy, 62(5), e02370-17. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)... Retrieved from [Link]
-
Discovery, U. C. L. (n.d.). Pyrimidine derivatives with antitubercular activity. Retrieved from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some Novel 4-(Furan-2-yl)-5,6-dimethylpyridines: Synthesis of Nicotinonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 4. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]
-
Beilstein Publishing. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-(thiophen-2-yl)pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]
-
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Complete Assignment of 1H NMR Spectra and Structural Analysis of Intact Bacteriochlorophyll c Dimer in Solution. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-4-(2-furyl)pyrimidine | CAS#:124959-28-0 | Chemsrc [chemsrc.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Pyrimidine derivatives with antitubercular activity [ouci.dntb.gov.ua]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. op.niscpr.res.in [op.niscpr.res.in]
An In-Depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Chloro-4-(furan-2-yl)pyrimidine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, synthesis, detailed characterization, and its role as a valuable intermediate in the creation of novel therapeutics.
Introduction: The Significance of the Furan-Pyrimidine Scaffold
The fusion of pyrimidine and furan rings in a single molecular entity creates a scaffold with considerable potential in medicinal chemistry. The pyrimidine core is a fundamental component of nucleobases and is found in numerous FDA-approved drugs, including kinase inhibitors and anti-infective agents.[1] Its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. The furan ring, an aromatic five-membered heterocycle containing oxygen, is also a common motif in bioactive natural products and synthetic drugs, contributing to the molecule's overall electronic and steric properties.[2]
This compound, specifically, serves as a versatile building block. The chlorine atom at the 2-position is a reactive handle, enabling a variety of cross-coupling and nucleophilic substitution reactions for the introduction of diverse functionalities. The furan moiety at the 4-position can also be modified or can participate in key binding interactions with target proteins. This combination of features makes this compound a valuable starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs, particularly in the development of kinase inhibitors.[3][4]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the unambiguous identification of its derivatives.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 124959-28-0 | [5] |
| Molecular Formula | C₈H₅ClN₂O | [5] |
| Molecular Weight | 180.59 g/mol | [5] |
| Appearance | White solid | [5] |
| Melting Point | 67–69 °C | [5] |
Spectroscopic Data
The following data provides a detailed spectroscopic fingerprint of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.58 (d, J = 5.2 Hz, 1H)
-
δ 7.63 (dd, J = 0.7 Hz, J = 1.7 Hz, 1H)
-
δ 7.53 (d, J = 5.2 Hz, 1H)
-
δ 7.39 (dd, J = 0.7 Hz, J = 3.5 Hz, 1H)
-
δ 6.61 (dd, J = 1.7 Hz, J = 3.5 Hz, 1H)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 161.76
-
δ 159.92
-
δ 158.11
-
δ 150.52
-
δ 146.24
-
δ 114.58
-
δ 113.13
-
δ 113.10
-
Mass Spectrometry [5]
-
High-Resolution Mass Spectrometry (HRMS) (ESI+):
-
m/z calculated for C₈H₆ON₂Cl [M+H]⁺: 181.0163
-
m/z found: 181.0163
-
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers high yields and selectivity, making it a preferred route for medicinal chemists.
Reaction Scheme
The overall transformation involves the coupling of 2,4-dichloropyrimidine with furan-2-boronic acid. The reaction preferentially occurs at the more reactive C4 position of the dichloropyrimidine.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol[5]
This protocol is adapted from a microwave-assisted Suzuki coupling procedure, which offers rapid and efficient synthesis.
Materials:
-
2,4-Dichloropyrimidine
-
Furan-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Solvent system (e.g., a mixture of toluene, ethanol, and water)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), furan-2-boronic acid (1.0-1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add the degassed solvent system to the vial. The use of a protic co-solvent like ethanol can enhance the reaction rate.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between water and an organic solvent such as ethyl acetate.
-
Extraction and Drying: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a white solid. A reported yield for this reaction is 50%.[5]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The synthesis proceeds via the well-established Suzuki-Miyaura cross-coupling mechanism.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine
CAS Number: 124959-28-0
This technical guide provides a comprehensive overview of 2-Chloro-4-(furan-2-yl)pyrimidine, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, reactivity, and applications.
Introduction: A Versatile Building Block
This compound is a bifunctional molecule featuring a reactive chloropyrimidine core and a furan moiety. The pyrimidine ring is a ubiquitous scaffold in numerous biologically active compounds, including approved drugs, owing to its ability to participate in various biological interactions. The furan ring, another important pharmacophore, can act as a bioisostere for phenyl groups and engage in specific interactions with biological targets. The presence of a chlorine atom at the 2-position of the pyrimidine ring renders this site highly susceptible to nucleophilic substitution, making this compound a versatile precursor for the synthesis of a diverse library of derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 124959-28-0 |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be strategically achieved through a two-step process, as generally outlined in patent literature for related 2-chloro-4-substituted pyrimidines.[1] This methodology ensures high regioselectivity and good overall yields.
Synthetic Strategy Overview
The synthesis commences with a nucleophilic substitution reaction on a 2-(methylthio)-4-chloropyrimidine precursor, followed by a chlorination step to install the desired chlorine atom at the 2-position. This approach is advantageous as it avoids the formation of isomeric byproducts that can be difficult to separate.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from General Procedures)
Step 1: Synthesis of 2-(Methylthio)-4-(furan-2-yl)pyrimidine
-
To a solution of 2-(methylthio)-4-chloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add furan-2-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq) dissolved in water.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(methylthio)-4-(furan-2-yl)pyrimidine.
Step 2: Synthesis of this compound
-
Dissolve the 2-(methylthio)-4-(furan-2-yl)pyrimidine (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.1 to 1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrimidine and furan protons. The pyrimidine protons are expected to appear as doublets in the aromatic region. The furan protons will show characteristic coupling patterns. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and furan rings. The carbon attached to the chlorine atom will be significantly deshielded. |
| Mass Spec (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the heterocyclic systems, and C-Cl stretching. |
Reactivity and Derivatization
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, particularly at the C2 position. The chlorine atom at this position is a good leaving group and is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism.
Nucleophilic Aromatic Substitution (SₙAr)
This is the most important reaction for the derivatization of this compound. A wide range of nucleophiles can be employed to introduce diverse functional groups at the 2-position.
Caption: Key derivatization reactions of this compound.
Typical Reaction Conditions:
-
Amination: Reaction with primary or secondary amines in the presence of a base such as triethylamine or diisopropylethylamine in a solvent like ethanol or N,N-dimethylformamide (DMF) at elevated temperatures.
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or DMF.
-
Thiolation: Reaction with thiols in the presence of a base like potassium carbonate in a solvent such as acetonitrile or DMF.
Applications in Drug Discovery and Materials Science
The 2-substituted-4-(furan-2-yl)pyrimidine scaffold is of significant interest in drug discovery due to the established biological activities of both the pyrimidine and furan moieties.
-
Kinase Inhibitors: Many pyrimidine derivatives are known to be potent inhibitors of various kinases, which are crucial targets in cancer therapy. The furan ring can be tailored to occupy specific pockets in the kinase active site, enhancing potency and selectivity.
-
Antiviral and Antimicrobial Agents: The pyrimidine core is a fundamental component of nucleosides, and its derivatives have been extensively explored as antiviral and antimicrobial agents.
-
Organic Electronics: Heterocyclic compounds like furans and pyrimidines are also being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electronic properties.
The versatility of this compound as a starting material allows for the rapid synthesis of a large number of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis, while requiring a multi-step process, is achievable with good control over regioselectivity. The high reactivity of the 2-chloro substituent towards nucleophilic substitution opens up a vast chemical space for the generation of novel molecules with potential applications in medicinal chemistry and materials science. Further research into the biological activities of its derivatives is warranted and is expected to yield promising results.
References
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
Sources
The Synthetic Versatility and Medicinal Chemistry Potential of 2-Chloro-4-(furan-2-yl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products, most notably the nucleobases uracil, cytosine, and thymine that constitute the building blocks of RNA and DNA. This six-membered aromatic heterocycle, with its two nitrogen atoms at positions 1 and 3, offers a unique combination of electronic properties and hydrogen bonding capabilities that make it a privileged structure in drug design.[1] Its derivatives have found widespread application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[2]
Within this vital class of compounds, 2-Chloro-4-(furan-2-yl)pyrimidine emerges as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. The strategic placement of a reactive chlorine atom at the 2-position and a furan ring at the 4-position provides medicinal chemists with a powerful tool for creating diverse libraries of compounds for biological screening. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups.[3] This guide provides an in-depth examination of the molecular characteristics, synthesis, reactivity, and potential applications of this compound, offering a technical resource for professionals engaged in drug discovery and development.
Physicochemical and Structural Characteristics
A foundational understanding of a molecule's physical and chemical properties is critical for its effective use in synthesis and drug design.
Molecular Profile:
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [4] |
| Molecular Weight | 180.59 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Strategic Synthesis: A Conceptual Workflow
The synthesis of 2-chloro-4-substituted pyrimidines is a well-established area of organic chemistry, with several methodologies available to the practicing chemist. While a specific, detailed experimental protocol for this compound is not widely published, a general and effective synthetic strategy can be devised based on known pyrimidine chemistry.[3][5] The process typically involves the construction of the substituted pyrimidine ring followed by a chlorination step.
Conceptual Synthesis Pathway
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Methodological Considerations:
-
Ring Formation via Condensation: The most common and versatile method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[5]
-
Starting Materials: For the target molecule, the synthesis would logically commence with furan-2-carboxamidine and a suitable three-carbon building block.
-
Reaction Conditions: This condensation is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, to facilitate the cyclization and dehydration, yielding the pyrimidinone intermediate, 4-(furan-2-yl)pyrimidin-2-ol.
-
Causality: The choice of an amidine and a 1,3-dicarbonyl compound is fundamental to the Principal Synthesis, a cornerstone of pyrimidine chemistry, which ensures the correct arrangement of atoms in the final heterocyclic ring.
-
-
Chlorination of the Pyrimidinone: The conversion of the hydroxyl group of the pyrimidinone to a chloro group is a crucial step that activates the molecule for further functionalization.
-
Reagent: Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. It is highly effective and readily available. Other chlorinating agents can also be used, but POCl₃ is often the reagent of choice for this class of heterocycles.
-
Reaction Conditions: The reaction is typically performed by heating the pyrimidinone in neat POCl₃ or in the presence of a high-boiling solvent. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.
-
Work-up: Extreme caution must be exercised during the work-up procedure. The reaction mixture is quenched by slowly adding it to ice water to hydrolyze the excess POCl₃. The product can then be extracted with an organic solvent.
-
Causality: The hydroxyl group in a pyrimidinone exists in tautomeric equilibrium with its keto form. This hydroxyl form can be converted into a good leaving group by reaction with POCl₃, which is then displaced by a chloride ion, leading to the formation of the 2-chloropyrimidine derivative.
-
Chemical Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound is primarily derived from the high reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of a diverse array of chemical moieties, which is a key tactic in the exploration of structure-activity relationships (SAR) during drug discovery.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the carbon atoms, particularly at the 2-, 4-, and 6-positions, electron-deficient and thus susceptible to attack by nucleophiles. The chlorine atom at the 2-position is an excellent leaving group, making this position highly reactive.
Caption: General reaction pathway for the functionalization of this compound.
This reactivity allows for the synthesis of a wide range of derivatives:
-
Amination: Reaction with primary or secondary amines introduces amino substituents, which are crucial for forming hydrogen bonds with biological targets.
-
Alkoxylation/Aryloxylation: Reactions with alcohols or phenols yield ether linkages.
-
Thiolation: Reactions with thiols provide thioether derivatives.
-
Cross-Coupling Reactions: The chloro group can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the accessible chemical space.
The furan ring at the 4-position is also a key feature. It can act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties, and its oxygen atom can serve as a hydrogen bond acceptor.
Anticipated Spectroscopic Data
While a dedicated full spectroscopic analysis is not available in the searched literature, the expected NMR and Mass Spectrometry data can be predicted based on the structure:
-
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrimidine ring and the furan ring. The pyrimidine protons would appear as doublets in the downfield region (typically > 8.0 ppm). The furan protons would exhibit characteristic coupling patterns in the aromatic region.
-
¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) would be significantly influenced by the halogen.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 180 and a characteristic M+2 peak at m/z 182 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Safety and Handling
As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is expected to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the strategic reactivity of the 2-chloro substituent, provides a versatile platform for the development of novel small molecules. The furan moiety adds another layer of chemical diversity and potential for biological interactions. For researchers and scientists in medicinal chemistry, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in the creation of next-generation therapeutics.
References
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-134. [Link]
-
2-Chloro-4-(thiophen-2-yl)pyrimidine. PubChem. [Link]
-
2-chloro-4-methylpyrimidine. ChemBK. [Link]
-
Raux, E., et al. (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules, 15(3), 1973-1984. [Link]
-
2-Chloropyrimidine. Organic Syntheses. [Link]
-
This compound. MySkinRecipes. [Link]
-
Raux, E., et al. (2010). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. ResearchGate. [Link]
-
Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. International Journal of Pharmacy and Biological Sciences. [Link]
-
Melikyan, G. S., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 22(8), 1238. [Link]
-
Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]
-
Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(9), 13594-13638. [Link]
-
2-Chloro-4-methylpyrimidine. PubChem. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Chemical and Pharmaceutical Research, 16(7), 2024. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. 2-Chloro-4-furan-2-yl-pyrimidine [m.chemicalbook.com]
- 4. growingscience.com [growingscience.com]
- 5. 2-Chloro-4-furan-2-yl-pyrimidine [m.chemicalbook.com]
2-Chloro-4-(furan-2-yl)pyrimidine starting materials
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-4-(furan-2-yl)pyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique structure, combining the electron-rich furan moiety with the versatile pyrimidine core, makes it a sought-after intermediate for synthesizing a diverse range of functional molecules. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection, preparation, and strategic application of its foundational starting materials. We will dissect the key retrosynthetic pathways, offering detailed experimental protocols, comparative analysis of methodologies, and field-proven insights into the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this compound.
Introduction and Strategic Overview
The pyrimidine nucleus is an integral component of DNA and RNA, and its derivatives exhibit a wide array of pharmacological activities.[1][2] When substituted with a furan ring, the resulting scaffold presents unique electronic and steric properties, making it a valuable synthon for targeting various biological pathways. The chloro-substituent at the 2-position offers a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions, further enhancing its utility.
The synthesis of this compound can be approached from two principal strategic directions:
-
Late-Stage Furan Installation: Constructing the pyrimidine core first, followed by the introduction of the furan ring. This is the most prevalent and versatile strategy, typically employing palladium-catalyzed cross-coupling reactions.
-
Pyrimidine Ring Annulation: Building the pyrimidine ring onto a pre-functionalized furan precursor. This approach leverages classic heterocyclic chemistry principles.
A high-level retrosynthetic analysis illustrates these divergent pathways, which guide the selection of the ultimate starting materials.
Sources
13C NMR of 2-Chloro-4-(furan-2-yl)pyrimidine
An In-Depth Technical Guide to the 13C NMR Spectroscopy of 2-Chloro-4-(furan-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document offers a detailed exploration of the predicted 13C NMR chemical shifts, the underlying electronic effects influencing them, a standardized experimental protocol for data acquisition, and a systematic approach to spectral assignment. By integrating theoretical principles with practical insights, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-furan conjugates.
Introduction: The Significance of this compound
The fusion of pyrimidine and furan rings in a single molecular framework, as seen in this compound, gives rise to a scaffold with significant potential in drug discovery and materials science. Pyrimidine derivatives are well-established as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Similarly, the furan moiety is a versatile building block in organic synthesis and is present in many biologically active natural products. The chloro-substituent at the 2-position of the pyrimidine ring offers a reactive handle for further chemical modifications, making this compound a valuable intermediate for creating diverse molecular libraries.
Given the importance of this structural motif, unambiguous characterization is paramount. 13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton. This guide aims to provide a deep understanding of the 13C NMR spectrum of this compound, enabling researchers to confidently identify and characterize this and related compounds.
Molecular Structure and Carbon Atom Numbering
A systematic numbering of the carbon atoms is essential for the unambiguous assignment of NMR signals. The structure of this compound with the IUPAC numbering convention is presented below.
Caption: Molecular structure and atom numbering of this compound.
Predicted 13C NMR Chemical Shifts: A Theoretical Analysis
The prediction of 13C NMR chemical shifts is based on the analysis of the electronic environment of each carbon atom. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom in the pyrimidine ring, and the aromatic character of both the pyrimidine and furan rings, are the primary factors influencing the chemical shifts.
Pyrimidine Ring Carbons
-
C2: This carbon is directly attached to a chlorine atom and is situated between two nitrogen atoms. The strong electron-withdrawing inductive effect of the chlorine atom and the nitrogens will significantly deshield this carbon, leading to a downfield chemical shift. The expected range for C2 is approximately 160-165 ppm .
-
C4: This carbon is bonded to the furan ring and is adjacent to a nitrogen atom. The furan ring acts as a moderately electron-donating group through its mesomeric effect, which would slightly shield C4. However, the adjacent nitrogen atom has a deshielding effect. The net effect is a downfield shift, predicted to be in the range of 165-170 ppm .
-
C5: This carbon is a methine carbon and is influenced by the nitrogen at position 3 and the furan at position 4. It is expected to be the most shielded carbon in the pyrimidine ring, with a predicted chemical shift in the range of 110-115 ppm .
-
C6: This carbon is also a methine carbon and is adjacent to a nitrogen atom. It is expected to be deshielded compared to C5, with a predicted chemical shift in the range of 155-160 ppm .
Furan Ring Carbons
-
C2': This is the carbon atom of the furan ring directly attached to the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring will deshield this carbon. Its chemical shift is predicted to be in the range of 150-155 ppm .
-
C3': This carbon is adjacent to the point of attachment to the pyrimidine ring. It is expected to have a chemical shift in the typical range for a furan β-carbon, around 110-115 ppm .
-
C4': Similar to C3', this is also a β-carbon of the furan ring and is expected to resonate in a similar region, around 110-115 ppm .
-
C5': This is the α-carbon of the furan ring adjacent to the oxygen atom and is expected to be significantly deshielded due to the electronegativity of the oxygen. Its predicted chemical shift is in the range of 140-145 ppm .
Summary of Predicted Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | 160 - 165 | Attached to Cl and two N atoms (strong deshielding). |
| C4 | 165 - 170 | Attached to the furan ring and adjacent to an N atom. |
| C5 | 110 - 115 | Methine carbon in the pyrimidine ring, relatively shielded. |
| C6 | 155 - 160 | Methine carbon adjacent to an N atom (deshielded). |
| C2' | 150 - 155 | Furan carbon attached to the electron-withdrawing pyrimidine ring. |
| C3' | 110 - 115 | β-carbon of the furan ring. |
| C4' | 110 - 115 | β-carbon of the furan ring. |
| C5' | 140 - 145 | α-carbon of the furan ring adjacent to oxygen. |
Experimental Protocol for 13C NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra.
4.1. Sample Preparation
-
Weigh approximately 15-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
4.2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Spectral Analysis and Assignment Workflow
The definitive assignment of each carbon signal requires a systematic approach, often employing advanced NMR experiments in addition to the standard proton-decoupled 13C spectrum.
Caption: Workflow for unambiguous 13C NMR spectral assignment.
-
1H NMR Spectrum: First, acquire and analyze the 1H NMR spectrum to identify the proton signals and their multiplicities.
-
Standard 13C NMR Spectrum: Obtain the proton-decoupled 13C NMR spectrum to determine the number of unique carbon environments.
-
DEPT-135 and DEPT-90: These experiments are crucial for distinguishing between different types of carbon atoms.
-
DEPT-135: CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons are absent.
-
DEPT-90: Only CH signals will be observed.
-
-
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded carbon and proton atoms. It allows for the assignment of protonated carbons based on the already assigned proton spectrum.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons by correlating them with nearby protons.
By following this workflow, each carbon signal in the 13C NMR spectrum of this compound can be assigned with a high degree of confidence.
Conclusion
The 13C NMR spectrum of this compound provides a wealth of structural information. This guide has offered a detailed theoretical prediction of the chemical shifts for each carbon atom, grounded in the fundamental principles of electronic effects in aromatic and heterocyclic systems. Furthermore, a robust experimental protocol and a systematic workflow for spectral assignment have been presented. This comprehensive approach empowers researchers to effectively utilize 13C NMR spectroscopy for the unambiguous characterization of this important molecular scaffold and its derivatives, thereby facilitating advancements in medicinal chemistry and materials science.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Pugmire, R. J., & Grant, D. M. (1971). Carbon-13 Magnetic Resonance. XX. The Pyrrole, Furan, Thiophene, and Pyrazole Molecules. Journal of the American Chemical Society, 93(8), 1880–1887. [Link]
-
El-Gohary, S. M., & Shaaban, M. (2017). Pyrimidines in Medicinal Chemistry: A Review. Journal of Applied Pharmaceutical Science, 7(5), 216-230. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001. [Link]
Sources
An In-depth Technical Guide to 2-Chloro-4-(furan-2-yl)pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(furan-2-yl)pyrimidine is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2][3] The incorporation of a furan moiety and a reactive chlorine atom at the 2-position of the pyrimidine ring imparts unique physicochemical properties and versatile reactivity, making it a valuable intermediate for the synthesis of more complex molecular architectures.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and a discussion of its potential applications in research and development. The information presented herein is intended to equip researchers with the necessary knowledge to effectively handle, utilize, and modify this compound in their scientific endeavors.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [4] |
| Molecular Weight | 180.59 g/mol | |
| CAS Number | 124959-28-0 | [5][6] |
| Appearance | Light brown solid | |
| Melting Point | 81.5 °C | [4] |
| Boiling Point | 342.3 °C at 760 mmHg | [4] |
| Solubility | Soluble in chloroform. Expected to be soluble in other common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from similar compounds |
| Density | 1.328 g/cm³ (predicted) | [4] |
Chemical Structure and Reactivity
The chemical structure of this compound features a pyrimidine ring substituted with a chlorine atom at the 2-position and a furan ring at the 4-position.
Caption: Chemical structure of this compound.
The pyrimidine ring is π-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack.[1] The chlorine atom at the 2-position is a good leaving group, rendering this position highly reactive towards nucleophilic substitution. This reactivity is a key feature for the use of this compound as a synthetic intermediate.
The furan ring, on the other hand, is an electron-rich aromatic system that can participate in electrophilic substitution reactions. The interplay between the electron-deficient pyrimidine and the electron-rich furan gives the molecule a unique electronic profile that can be exploited in various chemical transformations.
Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Protocol (Representative):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloropyrimidine (1 equivalent), furan-2-boronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), followed by a base, typically an aqueous solution of sodium carbonate (2 M, 2 equivalents).
-
Reaction Conditions: Purge the reaction mixture with nitrogen for 15-20 minutes. Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Analysis
Definitive experimental spectra for this compound are not widely published. However, based on the analysis of its structural components and data from analogous compounds, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyrimidine and furan rings.
-
Pyrimidine Protons: Two doublets in the aromatic region, one for the proton at the 5-position and one for the proton at the 6-position.
-
Furan Protons: Three signals in the aromatic region, corresponding to the protons at the 3-, 4-, and 5-positions of the furan ring. The coupling patterns will be characteristic of a 2-substituted furan.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule.
-
Pyrimidine Carbons: Signals for the four carbon atoms of the pyrimidine ring, with the carbon attached to the chlorine atom (C2) appearing at a characteristic chemical shift.
-
Furan Carbons: Four distinct signals for the carbon atoms of the furan ring.
Mass Spectrometry (Predicted):
The mass spectrum should show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[8][9] Fragmentation is likely to involve the loss of the chlorine atom and cleavage of the bond between the pyrimidine and furan rings.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. The pyrimidine ring is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic activities, including anticancer, antiviral, and antibacterial properties.[2][3]
The reactive chlorine atom at the 2-position serves as a convenient handle for introducing various functional groups through nucleophilic substitution reactions. This allows for the rapid generation of libraries of diverse compounds for biological screening. The furan ring can also be modified or can participate in interactions with biological targets.
Given the biological significance of both pyrimidine and furan moieties, this compound is a promising starting material for the development of novel therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[6]
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation of technical information to aid researchers in their work with this promising molecule.
References
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ACS Publications. Retrieved from [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
-
13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Chloropyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Pyrimidine | C4H4N2 | CID 9260. (n.d.). PubChem. Retrieved from [Link]
-
Pyrimidine, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607. (n.d.). PubChem. Retrieved from [Link]
-
EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. (n.d.). Retrieved from [Link]
-
2-Chloro-4-(thiophen-2-yl)pyrimidine | C8H5ClN2S | CID 14117941. (n.d.). PubChem. Retrieved from [Link]
-
2-chloro-4-methylpyrimidine. (n.d.). ChemBK. Retrieved from [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). Retrieved from [Link]
-
2-Chloro-4-(trifluoromethyl)pyrimidine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
2-Chloro-4-(2-furyl)pyrimidine | CAS#:124959-28-0. (n.d.). Chemsrc. Retrieved from [Link]
-
4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (n.d.). MDPI. Retrieved from [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (n.d.). PubMed Central. Retrieved from [Link]
-
Chemical Properties of Furan, 2-chloro- (CAS 3187-94-8). (n.d.). Cheméo. Retrieved from [Link]
Sources
- 1. Pyrimidine, 2-chloro- [webbook.nist.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-4-(2-furyl)pyrimidine | CAS#:124959-28-0 | Chemsrc [chemsrc.com]
- 5. arctomsci.com [arctomsci.com]
- 6. echemi.com [echemi.com]
- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. 2-Chloro-4-(thiophen-2-yl)pyrimidine | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Chloro-4-(furan-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-4-(furan-2-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive, publicly available experimental data for this specific molecule, this guide establishes a robust scientific framework for its study. It synthesizes theoretical principles of solubility, details a rigorous experimental protocol for its determination based on international standards, outlines a validated analytical methodology for quantification, and contextualizes the critical importance of its solubility within the preclinical drug development pipeline. This document is intended to serve as a foundational resource for researchers, enabling them to design and execute scientifically sound solubility studies and to understand the broader implications of their findings.
Introduction: The Significance of this compound
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the pyrimidine ring, in particular, is a privileged scaffold found in numerous biologically active molecules. This compound is a substituted pyrimidine that presents a unique combination of chemical features: the electron-withdrawing pyrimidine core, a reactive chlorine atom offering a site for synthetic modification, and a furan moiety that can influence molecular interactions and metabolic stability.
The solubility of such a compound is a critical-path physicochemical parameter in drug discovery. It fundamentally dictates the compound's behavior in biological systems, influencing everything from absorption and distribution to ultimate bioavailability and therapeutic efficacy.[1][2] Poor aqueous solubility is a primary driver of compound attrition in the development pipeline, often leading to inadequate exposure in preclinical models and insurmountable formulation challenges.[3] Therefore, a thorough understanding and accurate determination of the solubility of this compound are not merely academic exercises; they are essential prerequisites for advancing any potential therapeutic candidate.
This guide provides the theoretical and practical framework necessary to approach the solubility assessment of this molecule with scientific rigor.
Physicochemical Properties and Their Influence on Solubility
While specific experimental data for this compound is sparse, we can predict its solubility behavior by analyzing its structural components and the fundamental principles governing the dissolution of organic compounds.
Molecular Structure and Functional Group Analysis
The structure of this compound consists of three key components:
-
Pyrimidine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, which can contribute positively to water solubility.[4]
-
Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The oxygen can also participate in hydrogen bonding as an acceptor.
-
Chloro Group: A halogen substituent that adds to the molecular weight and has a modest impact on polarity.[5]
Overall, the molecule possesses a relatively rigid, planar structure with a combination of hydrophobic (the aromatic rings) and hydrophilic (the heteroatoms) characteristics. The interplay of these features will determine its affinity for a given solvent.
Predicting Solubility: The "Like Dissolves Like" Principle
The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and solvent molecules.[6] The principle of "like dissolves like" provides a foundational predictive tool:
-
Polar Solvents (e.g., Water): To dissolve in water, the energy required to break the strong hydrogen bonds between water molecules must be compensated by the energy released from favorable interactions between the solute and water. The nitrogen and oxygen atoms in this compound can act as hydrogen bond acceptors, facilitating some interaction with water. However, the largely nonpolar surface area of the fused aromatic rings will be hydrophobic, limiting extensive aqueous solubility.[7]
-
Nonpolar Solvents (e.g., Hexane): These solvents primarily interact through weaker van der Waals forces. The aromatic rings of the compound will interact favorably with nonpolar solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but do not donate hydrogen bonds. They are generally excellent solvents for a wide range of organic molecules, and it is predicted that this compound would exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
A summary of predicted physicochemical properties is presented below.
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₈H₅ClN₂O | (Derived from Structure) |
| Molecular Weight | 180.59 g/mol | (Calculated) |
| Appearance | Likely a solid at room temperature | Common for similar heterocyclic compounds |
| Predicted XlogP | ~2.5 | PubChem (for similar compound CID 14117941)[8] |
| Hydrogen Bond Acceptors | 3 (2 pyrimidine N, 1 furan O) | Structural Analysis |
| Hydrogen Bond Donors | 0 | Structural Analysis |
The predicted XlogP (a measure of lipophilicity) of ~2.5 suggests a compound with moderate lipophilicity, which often correlates with low aqueous solubility.
Experimental Determination of Aqueous Solubility: A Validated Protocol
To obtain definitive solubility data, an experimental approach is essential. The internationally recognized OECD Guideline 105 for Water Solubility provides a robust framework.[9][10] The Shake-Flask Method , described therein, is the gold standard for compounds with solubility expected to be above 0.01 g/L and is the most appropriate method for this compound.[11][12]
Principle of the Shake-Flask Method
The core principle is to create a saturated solution of the compound in a specific solvent (e.g., purified water, buffer of a specific pH) at a constant temperature. An excess of the solid compound is agitated with the solvent for a sufficient period to ensure that equilibrium is reached. After equilibration, the solid and aqueous phases are separated, and the concentration of the dissolved compound in the aqueous phase is measured using a validated analytical technique. This measured concentration represents the equilibrium solubility.[13]
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium aqueous solubility of this compound at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (purity >98%)
-
Reagent-grade purified water (e.g., Milli-Q or equivalent)
-
pH 7.4 Phosphate-Buffered Saline (PBS), if physiologically relevant solubility is desired
-
Mechanical shaker or orbital incubator with temperature control
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical instrumentation (e.g., HPLC-UV, see Section 4)
Protocol:
-
Preliminary Test (Optional but Recommended): To estimate the approximate solubility and equilibration time, perform a rapid range-finding experiment. Add varying amounts of the compound to a fixed volume of solvent and observe dissolution. This prevents wasting material in the definitive experiment.[10]
-
Sample Preparation: Add an excess amount of this compound to several glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A common starting point is to add 5-10 mg of compound to 1 mL of the solvent.
-
Equilibration: Place the vials in a temperature-controlled shaker set to 25 ± 0.5 °C. Agitate the samples at a constant, moderate speed. The goal is to keep the solid suspended without creating a vortex that could cause mechanical degradation.
-
Causality: Continuous agitation is required to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring equilibrium is reached in a reasonable timeframe. Temperature control is paramount as solubility is highly temperature-dependent.
-
-
Equilibrium Time: The time required to reach equilibrium must be determined. This is typically done by taking samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points. For many heterocyclic compounds, 24 to 48 hours is sufficient.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the test temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
Causality: This step minimizes the amount of solid material that needs to be removed by filtration, reducing the risk of filter clogging or premature saturation of the filter membrane.
-
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.
-
Causality & Trustworthiness: Filtration is a critical self-validating step. It ensures that the sample for analysis contains only the dissolved compound and is free of any solid particulates, which would artificially inflate the measured concentration. The filter material should be validated for low compound binding.
-
-
Analysis: Quantify the concentration of this compound in the filtrate using a pre-validated analytical method, such as HPLC-UV (detailed in Section 4).
-
Data Reporting: The solubility is reported as the average concentration from at least three replicate experiments, typically in units of µg/mL or mg/L.
Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification by HPLC-UV
A robust and validated analytical method is required to accurately measure the concentration of the dissolved compound. Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is an ideal technique for this purpose due to its specificity, sensitivity, and wide availability.[14][15]
Method Principle
RP-HPLC separates compounds based on their hydrophobicity. The sample is injected into a nonpolar stationary phase (e.g., a C18 column), and a polar mobile phase is used for elution. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[16] The pyrimidine and furan rings contain π-electron systems, which will absorb UV light, allowing for sensitive detection and quantification.[17]
Proposed HPLC-UV Protocol
Objective: To develop and validate an HPLC-UV method for the quantification of this compound.
Instrumentation & Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Standard system with pump, autosampler, column oven, and DAD/UV detector | Widely available and suitable for this analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column providing good resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure consistent protonation state of the molecule and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 10 minutes | A gradient elution ensures that the compound elutes with a good peak shape and separates it from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Detection | UV at ~254 nm or max absorbance wavelength | Pyrimidine and furan rings are expected to have strong absorbance in this region. A diode-array detector can be used to determine the optimal wavelength. |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile). From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.
-
Calibration Curve: Inject the calibration standards into the HPLC system. Plot the peak area response versus the known concentration for each standard. Perform a linear regression to generate a calibration curve. The curve must have a correlation coefficient (r²) of >0.995 for the method to be considered linear and accurate.
-
Sample Analysis: Inject the filtered samples from the solubility experiment (Section 3.2).
-
Quantification: Determine the peak area for the analyte in the experimental samples. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in these samples. This concentration is the measured solubility.
Logical Relationship Diagram
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. teachy.ai [teachy.ai]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - 2-chloro-4-(thiophen-2-yl)pyrimidine (C8H5ClN2S) [pubchemlite.lcsb.uni.lu]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. OECD 105 - Phytosafe [phytosafe.com]
- 12. filab.fr [filab.fr]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC/UV analysis of chlorfenapyr residues in cabbage and soil to study the dynamics of different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Melting Point of 2-Chloro-4-(furan-2-yl)pyrimidine
Abstract
The melting point of a pure compound is a critical physical constant used for identification, purity assessment, and as a determinant of physicochemical behavior in various scientific contexts, including pharmaceutical development. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point of this compound. It details two primary methodologies: the traditional capillary melting point technique and the more advanced Differential Scanning Calorimetry (DSC). By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as an essential resource for researchers working with this and similar heterocyclic compounds.
Introduction: The Significance of a Fundamental Property
This compound is a heterocyclic compound featuring a pyrimidine core, a chloro substituent, and a furan ring. Such structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks in organic synthesis.[1][2] The melting point is one of the most fundamental and informative physical properties of a solid crystalline substance. It is the temperature at which the material transitions from a solid to a liquid phase.[3]
For drug development professionals, an accurate melting point is crucial for:
-
Compound Identification and Characterization: Confirming the identity of a newly synthesized batch.
-
Purity Assessment: A sharp, well-defined melting point is a strong indicator of high purity, whereas a broad melting range suggests the presence of impurities.[4]
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct melting points, a critical factor in drug stability, solubility, and bioavailability.
-
Pre-formulation Studies: The melting point influences solubility and dissolution rates, which are key parameters in designing effective drug delivery systems.
This guide will provide both the established melting point of this compound and the detailed methodologies required to verify it, ensuring scientific integrity and reproducibility in the laboratory.
Physicochemical Profile of this compound
A summary of the key physicochemical properties is essential for handling and characterizing the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [5] |
| Melting Point | 81.5°C | [5] |
| Boiling Point | 342.3°C at 760mmHg | [5] |
| Density | 1.328 g/cm³ | [5] |
Methodologies for Accurate Melting Point Determination
The choice of method for melting point determination often depends on the required precision, the amount of sample available, and the specific information sought (e.g., enthalpy of fusion).
Open Capillary Method: The Foundational Technique
This traditional method relies on visual observation of the sample as it is heated.[3] It is a reliable and accessible technique for routine purity checks and identification.
A small, powdered sample is packed into a thin capillary tube and heated in a controlled manner within a melting point apparatus. The temperature at which the sample begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[4] A pure substance will exhibit a sharp melting range of 1-2°C.[4]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If the material is crystalline, gently crush it in a mortar.[6]
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be consistently maintained at approximately 3 mm for reproducible results.[7]
-
-
Apparatus Setup:
-
Switch on the melting point apparatus and allow it to initialize.[7]
-
Set the starting (initial) temperature to approximately 10°C below the expected melting point of 81.5°C.[8]
-
Set the heating rate ("RATE") to a slow value, typically 1°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7][8]
-
-
Measurement:
-
Insert the prepared capillary tube into the sample holder of the apparatus once the temperature has stabilized at the initial set point.[7]
-
Press the 'START' key to begin the slow heating ramp.[7]
-
Observe the sample closely through the magnifying lens.
-
Record the Onset Temperature: The temperature at which the first drop of liquid appears.
-
Record the Clear Point Temperature: The temperature at which the last solid crystal melts, and the substance is completely liquid.
-
The recorded melting point is the range between the onset and clear point temperatures.
-
-
Post-Analysis:
-
Allow the apparatus to cool before performing subsequent measurements.
-
It is good practice to perform at least three independent measurements to ensure the average value is reliable.[7]
-
Caption: Workflow for Capillary Melting Point Measurement.
Differential Scanning Calorimetry (DSC): The Advanced Method
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It provides more quantitative data than the capillary method, including the enthalpy of fusion (the energy required for melting).[10][11]
In a heat-flux DSC, the sample and an empty reference pan are placed on a sensor in a temperature-controlled furnace. As the furnace temperature is increased at a constant rate, heat flows into both the sample and the reference. When the sample melts (an endothermic process), it requires more heat than the reference to maintain the same temperature increase. This difference in heat flow is detected by the sensor and plotted against temperature, resulting in a peak on the DSC thermogram.[12] The onset of this peak is taken as the melting point for pure organic compounds.[13]
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample into a clean DSC pan (typically aluminum).
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation or decomposition.
-
-
Instrument Setup and Calibration:
-
Ensure the DSC instrument is calibrated using certified reference standards (e.g., indium, tin) with known melting points and enthalpies of fusion.
-
Place the sealed sample pan in the sample position and an empty, sealed reference pan in the reference position within the DSC cell.
-
Program the instrument with the desired temperature profile. A typical profile for melting point determination is:
-
Equilibrate: Hold at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp: Heat at a controlled rate (e.g., 10°C/min) through the melting transition to a temperature well above it (e.g., 120°C).
-
Isothermal: Hold for a short period (e.g., 1 minute).
-
Cool: Cool back down to the starting temperature.
-
-
The entire experiment is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.
-
The resulting plot is a DSC thermogram. The melting event will appear as an endothermic peak.
-
Using the instrument's analysis software, determine the onset temperature by extrapolating the baseline before the peak and the inflectional tangent of the peak's leading edge. This value is reported as the melting point.[13]
-
The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus) .
-
Sources
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. growingscience.com [growingscience.com]
- 3. Determination of Melting Point of Dihydropyrimidine by Open Capillary Method - STEMart [ste-mart.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. 2-Chloro-4-(2-furyl)pyrimidine | CAS#:124959-28-0 | Chemsrc [chemsrc.com]
- 6. pharmajia.com [pharmajia.com]
- 7. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s4science.at [s4science.at]
The 2-Chloropyrimidine Moiety: A Technical Guide to Reactivity and Synthetic Strategy
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Among the most versatile intermediates for the synthesis of these complex molecules is 2-chloropyrimidine. The chlorine atom at the C2 position is not merely a substituent but a highly reactive and strategically vital functional group. Its reactivity is governed by the inherent electronic properties of the 1,3-diazine ring system, making it a powerful tool for drug development professionals. This guide provides an in-depth exploration of the factors governing the reactivity of the C2-chlorine, details key synthetic transformations, and offers field-proven insights for researchers and scientists.
The Electronic Landscape of the Pyrimidine Ring: Why the C2-Position is Primed for Reaction
The pyrimidine ring is an electron-deficient aromatic system. This deficiency is a direct consequence of the two electronegative nitrogen atoms at positions 1 and 3, which exert a powerful inductive and mesomeric electron-withdrawing effect. This effect polarizes the ring, creating carbon atoms with a partial positive charge (δ+) that are susceptible to nucleophilic attack.
The positions ortho and para to the nitrogen atoms (C2, C4, and C6) are the most electron-deficient and, therefore, the most activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position, flanked by two nitrogen atoms, experiences the strongest electron pull, making it an exceptionally good leaving group in SNAr reactions.[4][5] This inherent reactivity is the foundation of 2-chloropyrimidine's utility as a synthetic building block.[6]
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for 2-chloropyrimidines is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, which is distinct from the SN1 and SN2 reactions seen in aliphatic chemistry.
The SNAr Mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.
-
Elimination of the Leaving Group: The aromaticity is restored as the chloride ion is expelled, resulting in the substituted pyrimidine product.
Caption: The two-step Addition-Elimination SNAr mechanism.
Positional Reactivity: C2 vs. C4/C6
While the C2, C4, and C6 positions are all activated, their relative reactivity is a subject of considerable importance in synthetic design. In many dichloropyrimidines, substitution often favors the C4 and C6 positions.[7] However, the presence of other substituents on the ring can dramatically alter this selectivity. For instance, electron-donating groups at the C6 position can steer nucleophilic attack towards the C2 position.[8] Computational studies involving LUMO (Lowest Unoccupied Molecular Orbital) analysis can help predict the most likely site of attack.[8]
Factors Governing the Reactivity of the C2-Chlorine
The success of a reaction involving a 2-chloropyrimidine hinges on a careful interplay of several factors. A senior scientist does not merely follow a recipe; they understand and manipulate these variables to achieve the desired outcome.
The Nature of the Nucleophile
The strength and nature of the incoming nucleophile are paramount.
-
Nitrogen Nucleophiles (Amines): Primary and secondary amines readily displace the C2-chloro group, a foundational reaction for the synthesis of countless kinase inhibitors and other pharmaceuticals.
-
Oxygen Nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides are effective nucleophiles, leading to the formation of valuable 2-alkoxy and 2-aryloxypyrimidines.
-
Sulfur Nucleophiles (Thiols): Thiolates are excellent nucleophiles and react readily to form 2-thiopyrimidines.
-
Carbon Nucleophiles: While less common in simple SNAr, carbanions from active methylene compounds can be used under specific conditions.
| Nucleophile Type | Example | General Reactivity |
| Nitrogen | Primary/Secondary Amines | High |
| Oxygen | Alkoxides/Phenoxides | Moderate to High |
| Sulfur | Thiolates | Very High |
| Carbon | Malonates | Moderate (often requires strong base) |
Substituent Effects
The electronic properties of other groups on the pyrimidine ring can either enhance or diminish the reactivity of the C2-chlorine.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups at the C5 position further decrease the electron density of the ring, significantly accelerating the rate of nucleophilic attack.[9]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) can decrease the reactivity of the ring towards nucleophiles.
Reaction Conditions
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can solvate the cation of the nucleophile's salt without solvating the anion, thus increasing its nucleophilicity. In some cases, aqueous or alcoholic solvents can also be effective.[6]
-
Temperature: Many SNAr reactions on 2-chloropyrimidines proceed smoothly at room temperature or with gentle heating. Microwave irradiation can be used to accelerate slow reactions.[10]
-
Base: When using nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., triethylamine, DIPEA) is often added to neutralize the HCl generated during the reaction.
Key Synthetic Transformations: A Practical Guide
Beyond simple SNAr, the C2-chloro group is a gateway to a variety of powerful C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-coupling.
Protocol: SNAr Amination of 2-Chloropyrimidine
This protocol describes a general, reliable method for the synthesis of a 2-aminopyrimidine derivative, a common scaffold in medicinal chemistry.[10]
Objective: To synthesize N-benzylpyrimidin-2-amine from 2-chloropyrimidine and benzylamine.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Propanol (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a microwave reaction vial, add 2-chloropyrimidine (e.g., 2 mmol, 229 mg).
-
Add anhydrous propanol (e.g., 1 mL) and stir at room temperature.
-
Add benzylamine (e.g., 2.2 mmol, 236 mg) to the reaction vial.
-
Add triethylamine (e.g., 3.0 mmol, 303 mg).
-
Reaction Execution: Seal the vial and heat in a microwave reactor at 120-140 °C for 15-30 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling, add saturated sodium bicarbonate solution to the reaction mixture.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Self-Validation: The use of a base (triethylamine) is critical to quench the HCl formed, preventing the protonation and deactivation of the benzylamine nucleophile. The work-up with sodium bicarbonate removes any remaining acid. Monitoring by TLC ensures the reaction is driven to completion, maximizing yield.
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination and Suzuki coupling have revolutionized the synthesis of complex molecules by allowing for the formation of C-N and C-C bonds with high efficiency and functional group tolerance.[11][12]
Buchwald-Hartwig Amination: This reaction couples an amine with an aryl halide. For a substrate like 5-(bromomethyl)-2-chloropyrimidine, careful selection of the palladium catalyst and ligands is crucial to achieve selective amination at the C2-chloro position over the reactive bromomethyl group.[13]
Suzuki Coupling: This reaction forms a C-C bond between an aryl halide and a boronic acid. It is a powerful method for introducing aryl or heteroaryl substituents at the C2 position.[14] The choice of palladium catalyst, base, and solvent system is critical for achieving high yields.[15][16]
Caption: Key synthetic transformations of 2-chloropyrimidine.
Applications in Drug Discovery: The Covalent Advantage
The reactivity of the C2-chloro group is not just for building molecules; it can also be harnessed for targeted covalent inhibition of proteins. In a notable example, a series of 2,5-dichloropyrimidines were identified as covalent inhibitors of the MSK1 kinase.[17] The inhibitor forms a covalent bond with a cysteine residue in the protein's active site via an SNAr reaction, where the C2-chloro is displaced by the thiol group of the cysteine.[17][18] This demonstrates a sophisticated application of the inherent reactivity of the 2-chloropyrimidine scaffold in modern drug design.
Conclusion
The chlorine atom in 2-chloropyrimidines is a powerful lever for molecular design, offering chemists a reliable and versatile handle for functionalization. Its reactivity, rooted in the fundamental electronic nature of the pyrimidine ring, can be finely tuned through the strategic choice of nucleophiles, reaction conditions, and catalytic systems. From foundational SNAr reactions to advanced palladium-catalyzed cross-couplings and covalent inhibition, a deep understanding of the principles outlined in this guide empowers researchers to unlock the full potential of this invaluable synthetic intermediate in the pursuit of novel therapeutics.
References
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.Vertex AI Search.
- An overview on synthesis and biological activity of pyrimidines.World Journal of Advanced Research and Reviews.
- Synthetic chemistry of pyrimidines and fused pyrimidines: A review.Taylor & Francis Online.
- A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity.Vertex AI Search.
- How to Synthesize 2-Amino-4-chloropyrimidine?Guidechem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Vertex AI Search.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine.Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.PubMed Central.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.Zenodo.
- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.Benchchem.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles.Zenodo.
- Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.ACS Medicinal Chemistry Letters.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.PubMed Central.
- Buchwald–Hartwig amin
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.PubMed.
- The Buchwald–Hartwig Amination After 25 Years.University of Groningen Research Portal.
Sources
- 1. wjarr.com [wjarr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. zenodo.org [zenodo.org]
- 5. zenodo.org [zenodo.org]
- 6. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Furan-Pyrimidine Hybrid Molecules: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Convergence of Furan and Pyrimidine Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic hybridization of privileged scaffolds has emerged as a powerful approach to developing novel therapeutic agents with enhanced potency and selectivity. Among these, the fusion of furan and pyrimidine rings into single molecular entities has garnered significant attention. Both furan, a five-membered aromatic heterocycle with an oxygen atom, and pyrimidine, a six-membered aromatic ring with two nitrogen atoms, are independently recognized for their profound and diverse pharmacological activities.[1][2][3][4]
The furan nucleus is a versatile scaffold found in numerous natural products and synthetic drugs, contributing to a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][5] Its ability to act as a bioisostere for other aromatic rings, such as phenyl groups, allows for the fine-tuning of steric and electronic properties, which can lead to improved metabolic stability and drug-receptor interactions.[2] Conversely, the pyrimidine core is a fundamental component of nucleobases in DNA and RNA, making it a key player in numerous biological processes.[1] This inherent biocompatibility and involvement in cellular pathways have led to the development of a multitude of pyrimidine-containing drugs with applications as anticancer, antiviral, and antibacterial agents.[4][6]
The rationale behind the design of furan-pyrimidine hybrid molecules lies in the principle of molecular hybridization, which posits that the combination of two or more pharmacophores can result in a new molecule with a synergistic or additive biological effect, potentially overcoming drug resistance and improving the therapeutic index. This guide provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of furan-pyrimidine hybrid molecules, offering field-proven insights for researchers and professionals in drug development.
Rational Design and Synthetic Strategies
The construction of furan-pyrimidine hybrids can be broadly categorized into two main approaches: the formation of a pyrimidine ring onto a pre-existing furan scaffold, or the annulation of a furan ring onto a pyrimidine core. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final hybrid molecule.
Synthesis via Pyrimidine Ring Construction on a Furan Moiety
A common and effective strategy involves the use of functionalized furan derivatives as precursors for the construction of the pyrimidine ring. 3-Arylmethylidenefuran-2(3H)-ones have proven to be valuable building blocks in this regard.[6] These compounds, which possess the characteristics of α,β-unsaturated carbonyl compounds, can react with N,N-binucleophilic reagents like guanidine to form the pyrimidine ring.[6]
Caption: Synthesis of Furo[2,3-d]pyrimidines from Furanone Precursors.
Experimental Protocol: Synthesis of 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines [6]
-
Reactant Preparation: In a round-bottom flask, dissolve 3-arylmethylidenefuran-2(3H)-one (1 mmol) in ethanol.
-
Reagent Addition: Add guanidine carbonate (1.2 mmol) to the solution.
-
Reaction Condition: The optimal conditions for this reaction involve boiling the reagent mixture in ethanol for 5 hours in the presence of a base such as sodium ethoxide.[6]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry. For example, in the 1H-NMR spectra of 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones, characteristic signals include a broadened singlet for the hydroxyl group around 1.35–1.43 ppm, a singlet for the furan ring proton between 6.56–6.78 ppm, and a singlet for the amino group protons at 8.25–8.37 ppm.[6] The 13C-NMR spectra show characteristic signals for the carbonyl group at 166.3–169.5 ppm and the C-2 and C-4 carbons of the pyrimidine ring at 161.8–164.4 ppm and 156.2–158.4 ppm, respectively.[6]
Synthesis via Furan Ring Construction on a Pyrimidine Moiety
An alternative approach involves the construction of the furan ring onto a pre-existing pyrimidine scaffold. This can be achieved through various cyclization reactions, often starting from appropriately substituted pyrimidine derivatives.
Biological Activities and Therapeutic Potential
Furan-pyrimidine hybrid molecules have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.
Anticancer Activity: Targeting Key Signaling Pathways
A significant area of investigation for furan-pyrimidine hybrids is their potential as anticancer agents. Several studies have reported their ability to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8]
VEGFR-2 Inhibition:
Furo[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[7][8] These compounds are designed to bind to the hinge region of the ATP-binding pocket of the enzyme, with side chains extending to interact with the gatekeeper region.[7]
| Compound | VEGFR-2 IC50 (nM) | Reference |
| Sorafenib (Reference) | 41.1 | [7] |
| Furo[2,3-d]pyrimidine 4c | 57.1 | [7] |
| Furo[3,2-e][1][6][7]triazolo[1,5-c]pyrimidine 8b | 38.72 ± 1.7 | [8] |
| Furopyrimidine 10c | 41.40 ± 1.8 | [8] |
The furotriazolopyrimidine derivative 8b was found to be equipotent to sorafenib and exhibited higher potency against human umbilical vein endothelial cells (HUVECs), inducing cell cycle arrest at the G2/M phase.[8]
Caption: Inhibition of VEGFR-2 Signaling by Furan-Pyrimidine Hybrids.
Antimicrobial and Antifungal Activities
The inherent antimicrobial properties of both furan and pyrimidine scaffolds are often retained and sometimes enhanced in their hybrid forms.[9] Pyrimidine-containing furanose derivatives have shown notable antifungal and antioxidant activities.[1] Specifically, derivatives with chloro, methoxy, and nitro substitutions have demonstrated potent antifungal effects.[1]
Experimental Protocol: In Vitro Antifungal Activity Assay (Cup Plate Method) [1]
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Sabouraud Dextrose Agar) and sterilize it by autoclaving.
-
Inoculation: Inoculate the sterile molten agar with a standardized suspension of the test fungal strain (e.g., Candida albicans, Aspergillus niger).
-
Plate Preparation: Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Well Creation: Create wells of a specific diameter in the solidified agar using a sterile borer.
-
Sample Application: Add a defined concentration of the test furan-pyrimidine hybrid compound (dissolved in a suitable solvent like DMSO) to the wells. A standard antifungal drug (e.g., fluconazole) and the solvent alone serve as positive and negative controls, respectively.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where fungal growth is inhibited) in millimeters.
Antioxidant Activity
Several furan-pyrimidine hybrids have been reported to possess significant antioxidant properties.[1] This activity is often attributed to the ability of the molecule to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay [1]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of the test furan-pyrimidine hybrid compound. Ascorbic acid is typically used as a standard.
-
Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Future Outlook and Perspectives
The discovery of furan-pyrimidine hybrid molecules represents a promising and dynamic area of medicinal chemistry. The versatility in their synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the furan and pyrimidine rings with various substituents to optimize biological activity and minimize off-target effects.[3]
-
Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by these hybrid molecules.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness and potential for clinical development.[3]
-
Exploration of New Therapeutic Areas: Investigating the potential of furan-pyrimidine hybrids in other disease areas, such as neurodegenerative disorders and inflammatory diseases, based on the known activities of the individual scaffolds.
The continued exploration of the chemical space occupied by furan-pyrimidine hybrids holds immense potential for the discovery of next-generation therapeutics that can address unmet medical needs.
References
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters.
- Synthesis of Furopyrimidine Derivatives.
- Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. PubMed Central.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Furan: A Promising Scaffold for Biological Activity.
-
Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][6][7]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed.
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PubMed Central.
- Chemistry and Therapeutic Aspect of Furan: A Short Review.
- Pharmacological activity of furan derivatives.
- Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica.
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
Sources
- 1. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Validated, Step-by-Step Protocol for the Synthesis of 2-Chloro-4-(furan-2-yl)pyrimidine: A Key Intermediate for Drug Discovery
An Application Note for Medicinal and Synthetic Chemists
Abstract
This application note provides a detailed, two-step experimental protocol for the synthesis of 2-Chloro-4-(furan-2-yl)pyrimidine, a valuable heterocyclic building block. Pyrimidine derivatives fused or substituted with furan moieties are of significant interest in medicinal chemistry, often serving as scaffolds for potent kinase inhibitors and other therapeutic agents.[1][2][3] The protocol herein is designed for reliability and scalability, guiding researchers through the synthesis of the 4-(furan-2-yl)pyrimidin-2-ol intermediate via a cyclocondensation reaction, followed by its subsequent chlorination using phosphorus oxychloride (POCl₃). We emphasize the mechanistic rationale behind procedural choices, safety considerations for hazardous reagents, and comprehensive characterization of the final product, ensuring a trustworthy and reproducible workflow for drug development professionals.
Introduction: The Significance of the Furan-Pyrimidine Scaffold
The pyrimidine ring is a foundational structure in numerous biologically active molecules, including nucleic acids.[4] When combined with a furan moiety, the resulting scaffold can mimic natural purines, enabling it to interact with a wide range of biological targets, particularly protein kinases.[1] Compounds such as furo[2,3-d]pyrimidines have been successfully developed as inhibitors of critical signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), playing a role in anti-angiogenic cancer therapy.[2][3]
The target molecule, this compound, serves as a versatile intermediate. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by various nucleophiles (amines, alcohols, thiols) to generate diverse libraries of candidate compounds for high-throughput screening. This guide presents a robust and well-established pathway to access this key intermediate.
Overall Synthetic Pathway
The synthesis is performed in two primary stages:
-
Step 1: Synthesis of the precursor, 4-(furan-2-yl)pyrimidin-2-ol, via the condensation of a chalcone-like precursor with urea.
-
Step 2: Chlorination of the hydroxyl group on the pyrimidine ring using phosphorus oxychloride (POCl₃) to yield the final product.
Experimental Protocols
Part 1: Synthesis of 4-(furan-2-yl)pyrimidin-2-ol (Intermediate I)
Principle & Causality: This synthesis follows a classic pyrimidine ring-forming reaction. An α,β-unsaturated ketone (chalcone) is reacted with urea. The reaction proceeds via a Michael addition of urea to the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrimidin-2-ol ring system. Using a strong base like potassium hydroxide facilitates the deprotonation steps and drives the reaction to completion.[5][6]
Materials and Reagents:
-
(2E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one (or a similar furan-chalcone)
-
Urea (NH₂CONH₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH), 95%
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the furan-chalcone (0.02 mol) and urea (0.022 mol, 1.1 eq) in 100 mL of ethanol.
-
Base Addition: While stirring, add a solution of potassium hydroxide (0.04 mol, 2.0 eq) in 10 mL of water.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux for 6-8 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and then pour it into 300 mL of ice-cold water.
-
Precipitation: Acidify the aqueous solution slowly with dilute HCl until the pH is approximately 5-6. A solid precipitate of the product will form.
-
Isolation: Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The resulting 4-(furan-2-yl)pyrimidin-2-ol is typically an off-white to pale yellow solid and can be used in the next step without further purification if purity is deemed sufficient by TLC.
Part 2: Synthesis of this compound (Target Compound)
Principle & Causality: This transformation leverages phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent. The hydroxyl group of the pyrimidin-2-ol tautomer is a poor leaving group. POCl₃ first acts as a phosphorylating agent, converting the hydroxyl into a good leaving group (a dichlorophosphate ester).[7] A subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) displaces the phosphate group, yielding the desired 2-chloropyrimidine.[7][8] Heating is required to overcome the activation energy of this SₙAr-type reaction. Using POCl₃ in excess ensures the reaction goes to completion.[9]
Materials and Reagents:
-
4-(Furan-2-yl)pyrimidin-2-ol (Intermediate I from Part 1)
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst/HCl scavenger)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Fume hood (mandatory)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Safety First: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup: To a dry 100 mL round-bottom flask, add 4-(furan-2-yl)pyrimidin-2-ol (0.01 mol). Carefully add phosphorus oxychloride (25 mL, excess) under an inert atmosphere (e.g., nitrogen). A few drops of N,N-dimethylaniline can be added to catalyze the reaction.
-
Reflux: Fit the flask with a reflux condenser protected by a calcium chloride drying tube. Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The solid should completely dissolve, and the solution will typically darken.
-
Removal of Excess POCl₃: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a base trap).
-
Quenching (Critical Step): Place the flask containing the reaction residue in an ice bath. Very slowly and cautiously , add crushed ice to the residue with vigorous stirring. This is a highly exothermic reaction that releases HCl gas. Perform this step with extreme care in the back of the fume hood.
-
Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize residual acid), deionized water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound as a pure solid.
Data Summary and Visualization
Quantitative Data Summary
| Step | Compound Name | M.W. ( g/mol ) | Moles (mol) | Equivalents | Theoretical Yield (g) |
| 1 | Furan-Chalcone | ~212.24 | 0.02 | 1.0 | - |
| 1 | Urea | 60.06 | 0.022 | 1.1 | - |
| 1 | 4-(furan-2-yl)pyrimidin-2-ol | 162.15 | - | - | 3.24 |
| 2 | 4-(furan-2-yl)pyrimidin-2-ol | 162.15 | 0.01 | 1.0 | - |
| 2 | Phosphorus Oxychloride | 153.33 | Excess | - | - |
| 2 | This compound | 180.59 | - | - | 1.81 |
Synthetic Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyrimidines
Introduction: The Strategic Importance of 2-Arylpyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive molecules, including anticancer and antiviral agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds.[2][3] The coupling of 2-chloropyrimidines, in particular, offers a direct and modular route to synthesize 2-arylpyrimidine derivatives, which are key intermediates in drug discovery and development.
However, the inherent electronic properties of 2-chloropyrimidines present unique challenges. As electron-deficient heteroaryl chlorides, they are generally less reactive towards the oxidative addition step in the catalytic cycle compared to their bromide or iodide counterparts.[1][4] Furthermore, the pyrimidine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5]
This guide provides a comprehensive overview of the critical parameters, catalyst selection, and detailed protocols for successfully executing the Suzuki-Miyaura coupling of 2-chloropyrimidines. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecules.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7][8] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the 2-chloropyrimidine, forming a Pd(II) complex. This is often the rate-determining step for chloro-substrates.[7]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.[8][9][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired 2-arylpyrimidine product and regenerating the active Pd(0) catalyst.[1]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium catalyst and, more importantly, the ancillary ligand is paramount for an efficient coupling with the less reactive 2-chloropyrimidine substrate.[2]
Palladium Precursors
Commonly used palladium precursors include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable Pd(0) source that is often effective, especially in microwave-assisted reactions.[1][2]
-
Pd(OAc)₂ (Palladium(II) Acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are Pd(II) and Pd(0) precursors, respectively, that require an external ligand for catalytic activity.[2][11] They are often used in combination with specialized, bulky, and electron-rich phosphine ligands.
Ligands for Challenging Couplings
For unactivated heteroaryl chlorides like 2-chloropyrimidine, standard ligands such as triphenylphosphine (PPh₃) may offer moderate success, but highly active systems are often required.[1][9] Bulky, electron-rich phosphine ligands are particularly effective as they promote the difficult oxidative addition step and stabilize the palladium catalyst.[3][9][12]
-
Buchwald Ligands: This class of biaryl phosphine ligands, such as SPhos and XPhos, are renowned for their ability to facilitate the coupling of challenging substrates, including heteroaryl chlorides.[9][12][13] Their steric bulk and electron-donating properties enhance catalyst activity and stability.[13]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have emerged as powerful alternatives to phosphines.[9][14] They form very stable palladium complexes that can exhibit high catalytic activity.
-
PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, such as PEPPSI™-IPr, are air- and water-stable precatalysts that are highly effective for a range of cross-coupling reactions, including those involving aryl chlorides.[15][16]
Comparative Data on Catalyst Systems
The following table summarizes various successful catalyst systems for the Suzuki-Miyaura coupling of chloropyrimidines, providing a comparative overview to guide your experimental design.
| Chloropyrimidine | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [1][2] |
| 2-Chloropyridine | Phenylboronic acid | Calx-IPr | - | K₂CO₃ | 1,4-Dioxane | 80 | 2 h | 98 | [15] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 36 | [1][2] |
| 2-Chloropyridine | Arylboronic acids | (NHC)Pd(cinn)Cl | NHC | NaHCO₃ | H₂O/TBAB | RT | 2 h | 39-99 | [17] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-chloropyrimidines. Optimization may be required for specific substrates. Strict adherence to inert atmosphere techniques is crucial for reproducibility and high yields.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This method is advantageous for its significantly reduced reaction times and often improved yields.[1][11]
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Pd(PPh₃)₄ (0.5-2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (2:1 mixture, degassed)
-
Microwave reaction vessel with a stir bar
Procedure:
-
To a microwave reaction vessel, add the 2-chloropyrimidine derivative (e.g., 0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[2]
-
Add the degassed 2:1 mixture of 1,4-dioxane and water (e.g., 6 mL).[2]
-
Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.[5]
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Conventional Heating with a Buchwald Ligand
This protocol is suitable for reactions that may not be amenable to microwave heating or when using highly active Buchwald-type catalyst systems.
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Schlenk flask with a stir bar and condenser
Procedure:
-
Assemble the Schlenk flask with a stir bar and condenser and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add Pd(OAc)₂, SPhos, K₃PO₄, the arylboronic acid, and the 2-chloropyrimidine derivative.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent like ethyl acetate.[18]
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: A generalized workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
Low yields or incomplete reactions are common challenges that can often be overcome with systematic optimization.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized Pd(0))- Poorly chosen ligand/base/solvent combination- Insufficient temperature | - Ensure thorough degassing of solvents and use of an inert atmosphere.- Screen different catalyst systems, particularly those with bulky, electron-rich ligands (e.g., Buchwald ligands).[9][12]- Screen different bases (K₃PO₄ is often effective for challenging couplings).[9]- Increase the reaction temperature.[9] |
| Protodeboronation | - The C-B bond of the boronic acid is cleaved by hydrolysis.- Often exacerbated by high temperatures and certain bases.[4] | - Use fresh, high-purity boronic acid.[11]- Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable.[9]- Use a milder base like KF.[10] |
| Homocoupling | - Self-coupling of the boronic acid.- Can be promoted by the presence of oxygen or inefficient catalyst turnover.[9] | - Ensure the reaction is thoroughly degassed.[9]- Use a slight excess of the 2-chloropyrimidine.[11] |
| Complex Mixture of Byproducts | - Catalyst decomposition- Non-optimal reaction conditions | - Lower the reaction temperature.[9]- Screen different bases and solvents.[9] |
Conclusion
The Suzuki-Miyaura coupling of 2-chloropyrimidines is a powerful and versatile tool for the synthesis of valuable 2-arylpyrimidine derivatives. While the inherent properties of the substrate present challenges, a rational approach to catalyst and ligand selection, coupled with careful control of reaction conditions and the use of an inert atmosphere, can lead to high yields and reproducible results. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully implement this critical transformation in their synthetic endeavors.
References
-
Jankovič, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
-
Onoabedje, E. A., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Onoabedje, E. A., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Lee, H. M., & Nolan, S. P. (2000). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Kolychev, E. L., et al. (2013). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. ResearchGate. [Link]
-
Gathy, A., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[11]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules. [Link]
-
Nakao, R., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Wang, Y., et al. (2017). Chiral triazolylidene-Pd-PEPPSI: synthesis, characterization, and application in asymmetric Suzuki–Miyaura cross-coupling. Chemical Communications. [Link]
-
Sumida, Y., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]
-
Al-Masri, O. A. (2020). Solvent-free PEPPSI-iPr-catalyzed Suzuki cross-coupling reactions. ResearchGate. [Link]
-
Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. [Link]
-
ResearchGate. (2018). Pd-PEPPSI complexes based on 1,2,4-triazol-3-ylidene ligands as efficient catalysts in the Suzuki—Miyaura reaction. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Tejeda-Serrano, M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]
-
Jankovič, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Chloro-4-(furan-2-yl)pyrimidine
Introduction: The Versatile 2-Chloro-4-(furan-2-yl)pyrimidine Scaffold
The fusion of pyrimidine and furan rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Pyrimidine derivatives are integral to a wide array of pharmaceuticals, exhibiting antimicrobial, antiviral, and anticancer properties.[1][2] Similarly, the furan moiety is a key component in numerous biologically active compounds.[3] The title compound, this compound, serves as a versatile intermediate for the synthesis of a diverse library of derivatives. The presence of a reactive chlorine atom at the 2-position of the electron-deficient pyrimidine ring allows for facile derivatization through various synthetic methodologies.
This guide provides detailed protocols and technical insights for the derivatization of this compound, focusing on three principal reaction pathways: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Sonogashira cross-coupling. The causality behind experimental choices, mechanistic considerations, and practical tips for successful synthesis are discussed to empower researchers in their drug discovery and development endeavors.
Synthesis of the Starting Material: this compound
The starting material can be efficiently synthesized via a regioselective Suzuki-Miyaura coupling of the readily available 2,4-dichloropyrimidine with furan-2-boronic acid. The reaction preferentially occurs at the more reactive C4 position of 2,4-dichloropyrimidine.[4]
Protocol 1: Synthesis of this compound
Materials:
-
2,4-Dichloropyrimidine
-
Furan-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 eq), furan-2-boronic acid (1.05 eq), and potassium carbonate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.01 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the two nitrogen atoms, makes the 2-chloro position susceptible to nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, including amines and alkoxides.
Mechanistic Insight:
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyrimidine ring is restored.
Protocol 2: Synthesis of 2-Amino-4-(furan-2-yl)pyrimidine Derivatives
This protocol describes a general procedure for the reaction with primary or secondary amines.
Materials:
-
This compound
-
Amine (e.g., piperidine, aniline) (1.2 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as a base (2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or isopropanol)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.2 eq) and the base (2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction can be conveniently performed in a microwave reactor for shorter reaction times (e.g., 30-60 minutes at 120-140 °C).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with water. If no precipitate forms, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-4-(furan-2-yl)pyrimidine derivative.
Protocol 3: Synthesis of 2-Alkoxy-4-(furan-2-yl)pyrimidine Derivatives
This protocol outlines the synthesis of 2-alkoxy derivatives using sodium alkoxides.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, carefully add sodium metal (1.5 eq) to the anhydrous alcohol at 0 °C to prepare the corresponding sodium alkoxide in situ.
-
Once all the sodium has reacted, add a solution of this compound (1.0 eq) in the same alcohol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-alkoxy-4-(furan-2-yl)pyrimidine.
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The 2-chloro position of this compound can readily participate in reactions like Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine ring and various aryl or heteroaryl groups.
Mechanistic Insight:
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.[6]
Protocol 4: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a microwave-assisted procedure for 2,4-dichloropyrimidines.[4]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane/Water (4:1, degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Evacuate and backfill the vial with an inert gas.
-
Add the degassed 1,4-dioxane/water mixture.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute with EtOAc and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 2-aryl-4-(furan-2-yl)pyrimidine product.
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of an alkyne moiety at the 2-position of the pyrimidine ring.
Mechanistic Insight:
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex.[5][7]
Protocol 5: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add the anhydrous solvent, followed by triethylamine (2.5 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with EtOAc, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography to afford the 2-alkynyl-4-(furan-2-yl)pyrimidine.
Data Summary
The following table summarizes typical reaction conditions for the derivatization of this compound based on the provided protocols and literature on analogous compounds. Yields are estimates and will vary depending on the specific substrates and reaction scale.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Base | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| SNAr (Amination) | Piperidine | K₂CO₃ | DMF | 100 | 2-4 h | 70-90 |
| SNAr (Alkoxylation) | Sodium Methoxide | - | Methanol | RT | 2-4 h | 65-85 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 120 (µW) | 30 min | 75-95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 70 | 4-6 h | 60-80 |
Conclusion
This compound is a valuable and highly adaptable building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the derivatization of this scaffold through nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling. The resulting derivatives hold significant potential for applications in drug discovery and materials science, warranting further investigation into their biological activities and physical properties.
References
- How to Prepare 2-Chloro-4-Methylpyrimidine? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/how-to-prepare-2-chloro-4-methylpyrimidine-18702.html]
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. [URL: https://www.impactfactor.org/IJPQA/IJPQA,Vol11,Issue1,Article10.pdf]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. [URL: https://patents.google.
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152296/]
- Flow Chemistry: Sonogashira Coupling. [URL: https://www.thalesnano.com/sites/default/files/2021-02/TN_AppNote_41_Sonogashira_Coupling.pdf]
- 2-Chloropyrimidine - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0182]
- IR, NMR spectral data of pyrimidine derivatives - ResearchGate. [URL: https://www.researchgate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2651]
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer) - ResearchGate. [URL: https://www.researchgate.net/publication/343884841_Synthesis_and_Characterization_of_some_new_Formazan_Derivatives_from_2-Amino-4-Hydroxy-6-Methyl_Pyrimidine_and_Study_the_Biological_Activity_Anti-Bacteria_and_Anti-Cancer]
- Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28512023/]
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9579083/]
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. [URL: https://www.researchgate.
- Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4788540/]
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. [URL: https://www.benchchem.
- PDF 1014.01 K - International Journal of New Chemistry. [URL: https://www.ijnc.ir/article_142757_5d3e2133f38014522f28b49e83cf8527.pdf]
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [URL: https://biocompounds.springeropen.com/articles/10.1186/s41693-017-0003-4]
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [URL: https://www.tsijournals.
- 2,4-Dichloropyrimidine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/3934-20-1.htm]
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2769]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614393/]
- 13 C NMR spectra of synthesized model compound 4f. - ResearchGate. [URL: https://www.researchgate.net/figure/13-C-NMR-spectra-of-synthesized-model-compound-4f_fig3_320364930]
- 2-Chloro-4-methylpyrimidine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/13036-57-2.htm]
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine - Benchchem. [URL: https://www.benchchem.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. [URL: https://www.mdpi.com/2624-8549/4/1/10]
- Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - Institute of Molecular and Translational Medicine. [URL: https://www.imtm.
- Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15857117/]
- Application Notes and Protocols for Sonogashira Coupling with 2,4-Dibromofuran - Benchchem. [URL: https://www.benchchem.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2855172/]
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries - TSI Journals. [URL: https://www.tsijournals.com/articles/process-chemistry-of-4-6dihydroxy2methylpyrimidinea-potential-precursor-in-pharmaceutical-and-explosive-industries.pdf]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02118b]
- Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24433140/]
- Synthesis, Characterization and Biological Activity Evaluation of Some New Pyrimidine Derivatives by Solid Base Catalyst AL2O3-OBa | Central Asian Journal of Medical and Natural Science. [URL: https://cajmns.centralasianstudies.org/index.php/CAJMNS/article/view/1435]
- Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal - AJOL. [URL: https://www.ajol.info/index.php/csj/article/view/261973]
- (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. [URL: https://www.researchgate.net/publication/230630132_Recent_Advances_in_Sonogashira_Reactions]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9222040/]
- Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32272366/]
Sources
- 1. ijnc.ir [ijnc.ir]
- 2. japsonline.com [japsonline.com]
- 3. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-(furan-2-yl)pyrimidine in Modern Medicinal Chemistry
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2][3] Its prevalence is due to its synthetic tractability and its ability to engage in key hydrogen bonding interactions with biological targets. When combined with a furan moiety—a versatile bioisostere for the phenyl ring—the resulting scaffold offers unique electronic and steric properties.[4] This guide focuses on 2-Chloro-4-(furan-2-yl)pyrimidine , a highly valuable building block for drug discovery. The strategic placement of a reactive chlorine atom at the 2-position provides a versatile handle for introducing molecular diversity, enabling the rapid generation of compound libraries for lead discovery and optimization. These application notes provide a comprehensive overview, from synthesis to biological evaluation, for researchers leveraging this powerful intermediate.
Core Concepts & Strategic Value
The design of this compound as a building block is rooted in established medicinal chemistry principles:
-
Privileged Scaffold: The pyrimidine ring is a "privileged" structure, frequently found in kinase inhibitors and other targeted therapies due to its nitrogen atoms acting as hydrogen bond acceptors.[5][6]
-
Bioisosterism: The furan ring serves as a bioisostere of a phenyl group, offering a similar size and shape but with altered electronic properties and metabolic profile.[4] This can lead to improved potency, selectivity, or pharmacokinetic properties.
-
Reactive Handle for Diversification: The chlorine atom at the C-2 position is the key to the scaffold's utility. It is susceptible to displacement via various cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the systematic exploration of chemical space around the core.[7]
Below is a diagram illustrating the general workflow from the starting building block to a library of potential drug candidates.
Caption: General workflow from starting materials to lead optimization.
Synthesis of the Core Intermediate: this compound
The most efficient and regioselective method for synthesizing the title compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction selectively functionalizes the more reactive C-4 position of 2,4-dichloropyrimidine. Microwave-assisted protocols are highly recommended as they dramatically reduce reaction times from hours to minutes and often improve yields.[8][9]
Protocol 2.1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a demonstrated regioselective synthesis.[8]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Furan-2-boronic acid (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
1,4-Dioxane and Water (2:1 v/v), degassed
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried 10 mL microwave vial, add 2,4-dichloropyrimidine (e.g., 0.5 mmol, 74.5 mg), furan-2-boronic acid (0.5 mmol, 56.0 mg), K₂CO₃ (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).
-
Solvent Addition: Add 6 mL of the degassed 1,4-dioxane/water mixture (4 mL dioxane, 2 mL water).
-
Inert Atmosphere: Seal the vial and briefly purge with an inert gas (Argon or Nitrogen). This is crucial as the Pd(0) catalyst is sensitive to oxidation, which can deactivate it and lead to lower yields.[10]
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with vigorous stirring.[8][9] The elevated temperature accelerates the catalytic cycle, while microwave heating ensures rapid and uniform energy distribution.
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.[8]
Derivatization Strategies for Library Synthesis
The C-2 chlorine is an electrophilic site ripe for functionalization. The Buchwald-Hartwig amination is a state-of-the-art method for forming C-N bonds, offering broad substrate scope and functional group tolerance, making it a workhorse in modern medicinal chemistry.[11][12]
Protocol 3.1: Buchwald-Hartwig Amination
This generalized protocol provides a robust starting point for coupling various primary and secondary amines. Optimization of ligand, base, and temperature may be required for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine of interest (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or using a Schlenk line, add the palladium precatalyst and phosphine ligand to an oven-dried reaction vessel.
-
Reagent Addition: Under a positive pressure of inert gas, add the base, this compound, and the amine.[13] The use of an inert atmosphere is critical to protect both the catalyst and the often air-sensitive phosphine ligands from oxidation.[10]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to isolate the desired 2-amino-4-(furan-2-yl)pyrimidine derivative.
Data Presentation: Structure-Activity Relationship (SAR) Insights
Derivatives of the 2-amino-4-(heteroaryl)pyrimidine scaffold are potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer.[14][15][16] The table below presents representative data for analogous 2,4-disubstituted pyrimidines to illustrate potential SAR trends.
| Compound ID | Substituent at C-2 (R) | Target Kinase | Activity (IC₅₀) | Reference Analogue |
| Ex-1 | Pyrrolidin-1-yl | AChE | 5.5 µM | Compound 9a in[17] |
| Ex-2 | 4-Methylpiperazin-1-yl | EGFR | < 10 nM | Osimertinib[15] |
| Ex-3 | N-(3-aminophenyl) | FAK | 27.4 nM | Compound 72 in[6] |
| Ex-4 | N-(pyrrolidin-3-yl) | Aurora A | < 50 nM | Compound A in[16] |
| Ex-5 | N-(naphth-1-ylmethyl) | BuChE | 2.2 µM | Compound 9e in[17] |
SAR Analysis:
-
Kinase Hinge Binding: The N-1 nitrogen of the pyrimidine ring and the exocyclic amine at C-2 often form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.
-
Steric and Electronic Effects: The nature of the substituent at the C-2 position significantly impacts potency and selectivity.[2][17] Small, cyclic amines like pyrrolidine or piperazine are often well-tolerated.
-
Solvent Front Exposure: Larger or more complex groups at C-2 can extend into the solvent-exposed region of the active site, providing opportunities to enhance potency or modulate physicochemical properties like solubility.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the biological activity of newly synthesized compounds, a quantitative in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common luminescent-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol 5.1: Generalized ADP-Glo™ Kinase Assay
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly formed ADP into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., starting from 10 mM in DMSO) in an appropriate buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate peptide, ATP, and the test compound at various concentrations. Incubate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The diagram below illustrates a simplified signaling pathway, showing where a kinase inhibitor would act to block downstream effects.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-4-(furan-2-yl)pyrimidine as a Versatile Building Block for Bioactive Compounds
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1][2] This is due to its ability to engage in various biological interactions, including hydrogen bonding and acting as a bioisostere for other aromatic systems, which can enhance pharmacokinetic and pharmacodynamic properties.[3] Among the vast array of pyrimidine derivatives, 2-Chloro-4-(furan-2-yl)pyrimidine stands out as a particularly valuable and versatile building block. Its strategic combination of a reactive chlorine atom at the 2-position and a furan moiety at the 4-position allows for sequential and regioselective functionalization. This dual reactivity enables the facile generation of diverse molecular libraries, a critical process in modern drug discovery.[4][5] This document provides an in-depth guide for researchers, outlining the synthetic utility of this key intermediate and providing detailed, field-tested protocols for its application in the synthesis of novel bioactive molecules.
Introduction: The Strategic Advantage of the this compound Scaffold
The inherent value of this compound lies in the differential reactivity of its two key positions. The chlorine atom at the C2 position is susceptible to displacement by a wide range of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.[6][7] Concurrently, the furan ring, a prevalent motif in bioactive natural products, can participate in various transformations, although it is the pyrimidine core that is typically the focus of initial diversification.[8] This orthogonal reactivity is the key to its utility, allowing for a modular and efficient approach to the synthesis of complex molecules.
The pyrimidine nucleus itself is a privileged scaffold in drug design, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The incorporation of the furan moiety can further modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for biological targets.
Causality in Experimental Design: Why this Building Block?
The choice of this compound as a starting material is predicated on a logical and efficient synthetic strategy. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine nitrogens.[6] This makes it an excellent electrophilic site for the introduction of various functionalities. The furan moiety, while less reactive under these conditions, provides a handle for subsequent modifications or can serve as a key pharmacophoric element. This strategic design minimizes the need for protecting groups and allows for a more streamlined and convergent synthetic approach.
Synthetic Utility and Key Transformations
This compound is a versatile precursor for a variety of important chemical transformations. The most common and impactful of these are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is readily displaced by a plethora of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diversity into the pyrimidine core.[6][9]
Mechanism Rationale: The SNAr reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The electron-deficient nature of the pyrimidine ring stabilizes this intermediate, facilitating the departure of the chloride leaving group.[6] The reaction is often carried out in the presence of a base to deprotonate the incoming nucleophile, enhancing its nucleophilicity.
Suzuki-Miyaura Cross-Coupling
While the chlorine at the C2 position is highly reactive towards SNAr, it can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][10] This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
Catalytic Cycle Insight: The Suzuki-Miyaura catalytic cycle involves a sensitive Pd(0) species.[1] Therefore, maintaining an inert atmosphere to exclude oxygen is critical to prevent the formation of inactive palladium oxides and the oxidation of phosphine ligands, which would otherwise quench the reaction.[1]
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should note that optimization of reaction conditions (e.g., temperature, solvent, base, and catalyst loading) may be necessary for specific substrates.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
3.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | |
| Amine (primary or secondary) | Varies | Commercially Available | |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Ethyl acetate (EtOAc) | Reagent | Commercially Available | |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available |
3.1.2. Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).
-
Reagent Addition: Add the amine (1.1 - 1.5 equiv.) and anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equiv.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
3.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | |
| Arylboronic acid | Varies | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Air and moisture sensitive |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | |
| 1,4-Dioxane | Anhydrous | Commercially Available | |
| Water | Degassed | Prepared in-house | |
| Ethyl acetate (EtOAc) | Reagent | Commercially Available | |
| Celite® | Commercially Available |
3.2.2. Step-by-Step Protocol
-
Inert Atmosphere Setup: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).
-
Purge and Refill: Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir vigorously for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Workflows
Diagrams are essential for conceptualizing multi-step synthetic sequences and understanding the relationships between different chemical transformations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Biological Evaluation of 2-Chloro-4-(furan-2-yl)pyrimidine Derivatives
Introduction: The Scientific Rationale
The fusion of pyrimidine and furan rings into a single molecular scaffold represents a compelling strategy in modern medicinal chemistry. The pyrimidine nucleus is a cornerstone of life, forming the essential building blocks of nucleic acids (DNA and RNA) like cytosine, thymine, and uracil.[1][2][3] This inherent biological relevance has made pyrimidine derivatives a "fortunate scaffold" in drug discovery, leading to a wide array of approved drugs with anticancer, antiviral, and antibacterial properties.[2][4][5][6][7] The furan ring, a five-membered aromatic heterocycle, is also prevalent in biologically active compounds and is known to contribute to diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.[8]
The specific structure of 2-chloro-4-(furan-2-yl)pyrimidine is of particular interest. The chlorine atom at the 2-position serves as a reactive handle, allowing for facile derivatization to explore structure-activity relationships (SAR). This guide provides a comprehensive framework for the initial biological evaluation of novel derivatives based on this scaffold, focusing on two primary and historically significant therapeutic areas for such compounds: oncology and microbiology. The protocols herein are designed to be robust and self-validating, providing researchers with the foundational tools to assess cytotoxic potential, explore mechanisms of action, and determine antimicrobial efficacy.
Section 1: Anticancer Activity Evaluation
The dysregulation of cellular signaling, proliferation, and apoptosis is a hallmark of cancer. Pyrimidine analogues have a rich history as anticancer agents, most famously with 5-Fluorouracil, which interferes with DNA synthesis.[1][2][4] Modern pyrimidine derivatives are often designed as inhibitors of key signaling proteins, particularly protein kinases.[3][9] The following protocols outline a logical workflow for screening this compound derivatives for potential anticancer activity.
Application Note 1.1: The Principle of Cytotoxicity Screening
The first step in evaluating a potential anticancer compound is to determine its ability to inhibit the growth of or kill cancer cells in vitro. A widely accepted and robust method for this is the MTT assay.[10][11] This colorimetric assay measures the metabolic activity of a cell population, which in viable cells reflects the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[12] These enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantitative determination of a compound's cytotoxic or cytostatic effects.[10][13] The primary output of this assay is the IC50 value—the concentration of the drug required to inhibit cell growth by 50%.
Protocol 1.1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol details the steps to determine the IC50 value of test compounds against a panel of human cancer cell lines.
A. Materials
-
Test Compounds: this compound derivatives (dissolved in DMSO to create 10-20 mM stock solutions)
-
Cell Lines: e.g., MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), A549 (lung carcinoma)[5][14]
-
Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT Reagent: 5 mg/mL solution of MTT in sterile PBS[13]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl[15]
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 570 nm)
B. Step-by-Step Procedure
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.5%).
-
Include an "untreated control" well with cells and medium only.
-
Include a "positive control" well with a known anticancer drug (e.g., Doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13][14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[11]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
C. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100
-
Plot the % Viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Principle of a luminescence-based kinase inhibition assay.
Section 2: Antimicrobial Activity Evaluation
Hybrid molecules containing both pyrimidine and furan rings have shown promise as antimicrobial agents. [8][16][17][18]The evaluation of new chemical entities for antibacterial or antifungal properties is critical in the face of growing antimicrobial resistance.
Application Note 2.1: Determining Minimum Inhibitory Concentration (MIC)
The most common metric for quantifying the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique to determine MIC values, offering the advantage of testing multiple compounds against various microbes in a high-throughput format.
Protocol 2.1: Broth Microdilution for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
A. Materials
-
Test Compounds: this compound derivatives in DMSO.
-
Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungal Strains: e.g., Candida albicans.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Sterile 96-well U-bottom microplates.
-
Positive Control Antibiotics: e.g., Ciprofloxacin for bacteria, Fluconazole for fungi.
-
Spectrophotometer for measuring bacterial culture density (OD at 600 nm).
B. Step-by-Step Procedure
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the microorganism and inoculate into the appropriate broth.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the culture density with fresh broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted suspension 1:100 in broth to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
-
Compound Dilution in Plate:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells, resulting in a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard the final 50 µL from column 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Columns 11 and 12 will serve as controls.
-
-
Inoculation:
-
Add 50 µL of the final diluted inoculum (~1.5 x 10⁶ CFU/mL) to all wells (columns 1-11). The final volume in each well is now 100 µL, and the final inoculum is ~7.5 x 10⁵ CFU/mL. The compound concentrations are also halved.
-
-
Controls:
-
Growth Control (Column 11): 50 µL broth + 50 µL inoculum (no compound).
-
Sterility Control (Column 12): 100 µL broth only (no inoculum, no compound).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 16-24 hours for bacteria, or 24-48 hours for fungi. [13]6. Result Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth control well. The sterility control well should remain clear.
-
Section 3: Data Interpretation and Presentation
Application Note 3.1: From Raw Data to Actionable Insights
The primary data from the protocols above—IC50 values for cytotoxicity and MIC values for antimicrobial activity—provide a quantitative measure of a compound's potency. For anticancer evaluation, it is crucial to also assess selectivity. [19]This is achieved by testing the compounds against non-cancerous cell lines (e.g., normal human dermal fibroblasts). A compound with a low IC50 against cancer cells but a high IC50 against normal cells has a favorable therapeutic window and is a more promising candidate for further development. [19][20]
Data Summary Tables
Quantitative data should be summarized in clear, structured tables for easy comparison across a series of synthesized derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | R-Group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. A549 |
| 2C4FP-001 | -H | >100 | >100 | >100 |
| 2C4FP-002 | -NH(CH₃)₂ | 15.2 ± 1.8 | 22.5 ± 3.1 | 35.1 ± 4.5 |
| 2C4FP-003 | -OCH₃ | 45.8 ± 5.2 | 61.3 ± 7.9 | 88.2 ± 9.3 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |
Values are presented as mean ± standard deviation from three independent experiments.
Table 2: Antimicrobial Activity (MIC) of this compound Derivatives
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 2C4FP-001 | -H | >128 | >128 | >128 |
| 2C4FP-002 | -NH(CH₃)₂ | 64 | >128 | 128 |
| 2C4FP-003 | -OCH₃ | 32 | 64 | 64 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 8 |
N/A: Not Applicable
References
-
Journal of Advanced Scientific Research. Pyrimidine As Anticancer Agent: A Review. [Link]
-
IJCRT.org. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. [Link]
-
ijrpr. Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. [Link]
-
ResearchGate. Pyrimidine derivatives as anticancer and antimicrobial agents. [Link]
-
National Institutes of Health (NIH). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
-
National Institutes of Health (NIH). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
YouTube. Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. [Link]
-
PubMed Central (PMC). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
-
National Center for Biotechnology Information (NCBI). Assay Development for Protein Kinase Enzymes. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ResearchGate. Synthesis and Antimicrobial Evaluation of the Novel Heteroannulated Furo[3,2:6,7]chromeno[2,3‐b]pyridines: Part 1. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. MTT Assay Protocol. [Link]
-
PubMed Central (PMC). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. [Link]
-
ResearchGate. Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights. [Link]
-
Human Journals. Overview of Antimicrobial Properties of Furan. [Link]
-
IOSR Journals. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
PubMed Central (PMC). Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. [Link]
-
SciSpace. An overview on synthesis and biological activity of pyrimidines. [Link]
-
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
-
Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. ijcrt.org [ijcrt.org]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. wjarr.com [wjarr.com]
- 8. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Furan-Pyrimidine Compounds: A Frontier in Anticancer Drug Discovery
Introduction: The Therapeutic Promise of Furan-Pyrimidine Scaffolds
The relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the furan-pyrimidine scaffold has garnered significant attention for its potent and diverse anticancer activities.[1] This fused heterocyclic system, which combines the structural features of furan and pyrimidine rings, serves as a privileged scaffold in medicinal chemistry.[2] Pyrimidine and its derivatives are fundamental components of nucleic acids (DNA and RNA) and are implicated in a multitude of biological processes, making them an attractive template for designing therapeutic agents.[3][4]
Furan-pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antibacterial, anti-inflammatory, antiviral, and notably, anticancer effects.[5][6] Their therapeutic potential in oncology stems from their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis. This document provides a detailed guide for researchers, scientists, and drug development professionals on the anticancer applications of furan-pyrimidine compounds, outlining their mechanisms of action, protocols for in vitro and in vivo evaluation, and a summary of their activity.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
A primary mechanism through which furan-pyrimidine compounds exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[7]
VEGFR-2 Inhibition and Anti-Angiogenesis
Many furan-pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[10] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade, leading to the inhibition of endothelial cell proliferation, migration, and ultimately, the suppression of tumor angiogenesis.[10][11]
Caption: VEGFR-2 Inhibition by Furan-Pyrimidine Compounds.
PI3K/AKT/mTOR Pathway Modulation
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is often hyperactivated in cancer, promoting cell growth, proliferation, and survival. Certain furo[3,4-d]pyrimidine derivatives have been shown to target components of this pathway, exhibiting inhibitory activity against kinases such as PI3K and AKT.[10] Dual inhibition within this pathway can lead to enhanced apoptotic effects in cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR Pathway.
In Vitro Evaluation of Anticancer Activity: Protocols and Applications
A systematic in vitro evaluation is the cornerstone of anticancer drug discovery.[12] The following protocols are fundamental for assessing the cytotoxic and mechanistic effects of furan-pyrimidine compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[15]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HT-29)[8]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Furan-pyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[16]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-pyrimidine compounds in culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.[10] Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate gently for 10-15 minutes and measure the absorbance at 570 nm using a plate reader.[17]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the furan-pyrimidine compound at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[18]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage)
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry to generate a DNA content histogram.
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol for fixation
-
Staining solution containing propidium iodide (PI) and RNase A[7]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the furan-pyrimidine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.[7]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Analysis: The resulting DNA histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest induced by the compound.[9]
Quantitative Data Summary: Anticancer Activity of Furan-Pyrimidine Derivatives
The following tables summarize the in vitro anticancer activity of selected furan-pyrimidine derivatives against various cancer cell lines.
Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity of Furo[2,3-d]pyrimidine Derivatives [8]
| Compound | VEGFR-2 IC50 (nM) | A549 IC50 (µM) | HT-29 IC50 (µM) |
| 4c | 57.1 | 14.5 | 21.4 |
| 7b | 42.5 | 6.66 | 8.51 |
| 7c | 52.5 | 10.1 | 12.1 |
| Sorafenib | 41.1 | 6.60 | 8.78 |
Table 2: Cytotoxicity of Furo[2,3-d]pyrimidine Based Chalcones
| Compound | Mean GI50 (µM) (NCI 59 cell line) | MCF-7 IC50 (µM) |
| 5d | 2.41 | 1.20 ± 0.21 |
| 5e | 1.23 | 1.90 ± 0.32 |
| Doxorubicin | - | 3.30 ± 0.18 |
In Vivo Anticancer Activity: A Protocol for the Ehrlich Ascites Carcinoma (EAC) Model
In vivo studies are crucial for evaluating the therapeutic efficacy and toxicity of novel anticancer compounds in a whole-organism context. The Ehrlich Ascites Carcinoma (EAC) model in mice is a commonly used transplantable tumor model for screening anticancer drugs.
Principle: EAC cells are injected intraperitoneally into mice, where they proliferate and form a malignant ascites fluid. The antitumor effect of a test compound is evaluated by monitoring parameters such as tumor volume, tumor cell count, and the lifespan of the tumor-bearing mice.[5]
Materials:
-
Swiss albino mice
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Furan-pyrimidine compound for injection (dissolved in a suitable vehicle, e.g., 5% DMSO)
-
Standard anticancer drug (e.g., cisplatin or bleomycin)
-
Sterile saline solution
-
Syringes and needles
Procedure:
-
Tumor Inoculation: Inject a known number of EAC cells (e.g., 2.5 x 10^6 cells) intraperitoneally (i.p.) into each mouse.
-
Animal Grouping: Divide the mice into several groups (e.g., control, vehicle control, test compound at different doses, and standard drug).
-
Drug Administration: After 24 hours of tumor inoculation, begin treatment. Administer the furan-pyrimidine compound and the standard drug intraperitoneally for a specified period (e.g., daily for 10 days). The control group receives only the vehicle.
-
Monitoring: Monitor the mice daily for changes in body weight, general health, and survival.
-
Evaluation of Antitumor Activity:
-
Tumor Volume and Cell Count: At the end of the treatment period, sacrifice a subset of mice from each group and collect the ascitic fluid to measure its volume and the number of viable tumor cells.
-
Survival Time: Monitor the remaining mice to determine the mean survival time for each group. Calculate the percentage increase in lifespan (% ILS) compared to the control group.
-
Data Analysis: The efficacy of the furan-pyrimidine compound is determined by its ability to reduce tumor volume and cell count, and to increase the lifespan of the tumor-bearing mice compared to the control group.
Caption: Workflow for In Vivo Anticancer Activity Assessment.
Conclusion and Future Directions
Furan-pyrimidine compounds represent a highly promising class of molecules for the development of novel anticancer therapies. Their versatile synthesis allows for the creation of a diverse library of derivatives with potent activity against key oncogenic targets.[11] The protocols outlined in this guide provide a robust framework for the in vitro and in vivo evaluation of these compounds. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their translation into clinical development. The exploration of combination therapies, where furan-pyrimidine derivatives are used in conjunction with existing anticancer drugs, may also unlock synergistic effects and overcome drug resistance.
References
-
VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. (n.d.). NIH. Retrieved from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. Retrieved from [Link]
-
Evaluation of anti-tumor activity of metformin against Ehrlich ascites carcinoma in Swiss albino mice. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). NIH. Retrieved from [Link]
-
Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice. (2023). Biomedical and Pharmacology Journal. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). NIH. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Ethoxyquin Inhibits the Progression of Murine Ehrlich Ascites Carcinoma through the Inhibition of Autophagy and LDH. (2023). MDPI. Retrieved from [Link]
-
Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). NIH. Retrieved from [Link]
-
In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. (2013). NIH. Retrieved from [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). NIH. Retrieved from [Link]
-
Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. (2011). Journal of Visualized Experiments. Retrieved from [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI. Retrieved from [Link]
-
Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. (n.d.). NIH. Retrieved from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. Retrieved from [Link]
-
Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. (2024). NIH. Retrieved from [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (2023). ResearchGate. Retrieved from [Link]
-
Pharmacological activity of furan derivatives. (2024). Preprints.org. Retrieved from [Link]
-
Analysis of Cell Viability by the MTT Assay. (2018). Cold Spring Harbor Protocols. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). MDPI. Retrieved from [Link]
-
Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
-
A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry. (2017). MDPI. Retrieved from [Link]
-
a review on pyrimidine heterocycles. (2018). WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. Retrieved from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology. Retrieved from [Link]
-
Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][8][10][11]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. (2021). ResearchGate. Retrieved from [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (2023). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives … [ouci.dntb.gov.ua]
- 9. Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. irispublishers.com [irispublishers.com]
- 17. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Antibacterial Screening of 2-Chloro-4-(furan-2-yl)pyrimidine Analogs
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Rationale for Targeting Pyrimidine Scaffolds
The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. This crisis necessitates the exploration of novel chemical scaffolds that operate via mechanisms distinct from existing antibiotic classes. Pyrimidine derivatives have emerged as a promising area of research due to their foundational role in the biosynthesis of nucleic acids (DNA and RNA), making them attractive targets for antimicrobial agents.[1] The pyrimidine nucleus is a versatile scaffold, allowing for extensive functionalization to optimize antibacterial activity and pharmacokinetic properties.[2]
This guide provides a comprehensive framework for the synthesis and antibacterial evaluation of a specific class of these compounds: 2-Chloro-4-(furan-2-yl)pyrimidine and its analogs. The inclusion of a furan moiety is strategic; furan rings are present in numerous biologically active compounds and can act as bioisosteres for phenyl groups, offering modified electronic and steric properties that can enhance interactions with biological targets.[3][4]
Our objective is to equip researchers with both the theoretical understanding and the practical, step-by-step protocols necessary to explore this chemical space. We will delve into the causality behind experimental choices, from the synthesis of a focused library of analogs to the precise execution of standardized antibacterial screening assays and the interpretation of the resulting data.
Part 1: Synthesis of this compound Analogs
A crucial first step in screening is the generation of the compounds of interest. The following is a representative, multi-step synthetic protocol for creating a small, focused library of analogs. The core idea is to first synthesize the this compound scaffold and then diversify it by substituting the chloro group, which acts as a good leaving group.
Protocol 1.1: Synthesis of the Core Scaffold and Analogs
This protocol is a generalized representation. Researchers should consult specific literature for reaction optimization.[5][6]
Step 1: Synthesis of 2,4-dichloro-pyrimidine (Commercially available, but can be synthesized) This is a common starting material. A typical synthesis involves the treatment of uracil with a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Step 2: Selective Suzuki or Stille Coupling to introduce the Furan Moiety This step selectively replaces the chlorine at the 4-position due to its higher reactivity compared to the chlorine at the 2-position.
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture), add furan-2-boronic acid (1.1 eq) for a Suzuki coupling.
-
Add a base such as sodium carbonate (Na₂CO₃, 2.0 eq) and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield This compound .
Step 3: Nucleophilic Aromatic Substitution to Generate Analogs The remaining chlorine at the 2-position can be displaced by various nucleophiles to create a library of analogs.
-
Dissolve the this compound (1.0 eq) in a suitable solvent like anhydrous propanol or DMF.[5]
-
Add the desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol, 1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[7]
-
Heat the reaction mixture (temperature may range from 60 °C to 140 °C, potentially using microwave irradiation for faster reaction times) until TLC indicates the consumption of the starting material.[5]
-
Cool the mixture, remove the solvent under reduced pressure, and purify the resulting analog by column chromatography or recrystallization.
Part 2: In Vitro Antibacterial Screening Protocols
Once a library of analogs has been synthesized and characterized, the next step is to evaluate their biological activity. The following protocols describe two standard, universally accepted methods for antibacterial screening.
The Foundational Principle: Why We Use Standardized Methods
To ensure that experimental results are reproducible and comparable across different laboratories, it is imperative to use standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). These standards dictate crucial parameters including the choice of growth media, inoculum density, and incubation conditions.
Protocol 2.1: Agar Disk Diffusion (Kirby-Bauer) Method
This method is an excellent primary screening tool. It is a qualitative or semi-quantitative assay that provides a rapid visual assessment of a compound's ability to inhibit bacterial growth.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 2522)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Synthesized pyrimidine analogs
-
McFarland 0.5 turbidity standard
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place sterile paper disks impregnated with a known concentration of the test compounds onto the agar surface. Gently press each disk to ensure complete contact with the agar. Also apply a positive control antibiotic disk and a negative control disk (containing only the solvent).
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm). The larger the zone of inhibition, the more susceptible the bacterium is to the compound.
Workflow for Agar Disk Diffusion
Caption: Workflow for MIC determination via Broth Microdilution.
Part 3: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different analogs and establishing a structure-activity relationship (SAR).
Example Data Table: MIC Values of this compound Analogs
The following table presents hypothetical, yet plausible, MIC data for a small library of synthesized analogs. This data illustrates how modifications at the 2-position of the pyrimidine ring can impact antibacterial potency. The data for the thiophenyl-pyrimidine derivative is based on published findings for similar compounds. [8][9]
| Compound ID | R-Group at C2 Position | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. coli |
|---|---|---|---|
| SC-01 | -Cl (Parent Compound) | 64 | >128 |
| AN-01 | -NH(CH₂CH₃) | 32 | 128 |
| AN-02 | -N(CH₃)₂ | 16 | 64 |
| AN-03 | -S-Ph | 2 | 32 |
| AN-04 | -O-Ph | 64 | >128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.015 |
| Vancomycin | (Positive Control) | 1 | N/A |
Interpretation of Results:
-
Susceptible (S), Intermediate (I), or Resistant (R): These categories are determined by comparing the MIC value to established clinical breakpoints published by bodies like CLSI or EUCAST. [10]For novel compounds, these breakpoints do not exist, so potency is compared relative to other analogs and control antibiotics.
-
Structure-Activity Relationship (SAR): From the table, we can derive preliminary SAR insights. For example, replacing the chloro group with a thiophenyl group (AN-03 ) dramatically increases potency against MRSA compared to the parent compound (SC-01 ). This suggests that an aromatic thiol at this position is favorable for activity against Gram-positive bacteria. The dimethylamino substitution (AN-02 ) also shows improved activity over the parent and the ethylamino analog (AN-01 ).
Part 4: Mechanistic Insights and Next Steps
The observed antibacterial activity of pyrimidine analogs is often attributed to the inhibition of essential cellular processes.
Plausible Mechanisms of Action
-
Inhibition of DNA/RNA Synthesis: As pyrimidine analogs, these compounds can act as antimetabolites, interfering with the synthesis of thymidine, a crucial component of DNA. [11]2. Targeting Cell Division: Some pyrimidine derivatives have been shown to inhibit the bacterial cell division protein FtsZ. [9][12][13]FtsZ is a highly conserved protein in bacteria and is essential for forming the Z-ring at the division site. Inhibition of FtsZ polymerization leads to filamentation and eventual cell death.
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism targeting the FtsZ cell division protein.
Self-Validating Systems and Future Directions
-
Counter-Screening: To ensure that the observed activity is not due to non-specific cytotoxicity, promising compounds should be tested against a mammalian cell line (e.g., HepG2). A high therapeutic index (Cytotoxic concentration / MIC) is desirable.
-
Macromolecule Synthesis Assay: To elucidate the mechanism of action, researchers can perform assays to see if the compounds preferentially inhibit DNA, RNA, protein, or cell wall synthesis. [14]* Resistance Studies: Serial passaging of bacteria in sub-lethal concentrations of the lead compound can help determine the frequency of resistance development.
By following these detailed protocols and applying the interpretive frameworks provided, researchers can systematically evaluate the antibacterial potential of this compound analogs, contributing to the vital search for new antimicrobial agents.
References
-
Bhandare, R. R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5488. [Link]
-
El-Ashmawy, M. M., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 357(4), e2300656. [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(8), 102263. [Link]
-
Al-Ostath, A. I., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(1), 102432. [Link]
-
Yadav, A., et al. (2014). synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 455-457. [Link]
-
Pal, P. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]
-
Qureshi, F., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 596-638. [Link]
- Google Patents. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.
-
Qureshi, F., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 596-638. [Link]
-
Yass, I. A., et al. (2022). Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives. International journal of health sciences, 6(S1), 1018-1033. [Link]
-
Fang, Z., et al. (2019). Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines. European Journal of Medicinal Chemistry, 162, 209-222. [Link]
-
Jain, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]
-
Al-Zoubi, R. M., et al. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 28(22), 7592. [Link]
-
Fang, Z., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(20), 11413-11420. [Link]
-
ResearchGate. (2023). Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. ResearchGate. [Link]
-
Fang, Z., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. [Link]
-
Qureshi, F., et al. (2022). Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. ResearchGate. [Link]
-
Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 901. [Link]
-
Abarca-Vargas, R., et al. (2016). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 5(3), 58. [Link]
-
Idemudia, O. G., et al. (2012). Synthesis, characterization and antibacterial screening of 2,4-diaminopyrimidine pyrimethamine and trimethoprim silver complexes. African Journal of Biotechnology, 11(39), 9429-9435. [Link]
-
Kim, D., et al. (2025). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Antibiotics, 14(2), 123. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antifungal Properties of Pyrimidine Derivatives Containing Furan
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the evaluation of the antifungal potential of a promising class of heterocyclic compounds: pyrimidine derivatives bearing a furan moiety. This document outlines the scientific rationale, potential mechanisms of action, detailed protocols for in vitro antifungal susceptibility testing, and key considerations for structure-activity relationship (SAR) studies.
Introduction: The Imperative for Novel Antifungal Agents
Invasive fungal infections represent a significant and growing threat to global health, particularly among immunocompromised populations. The emergence of drug-resistant fungal strains, coupled with the limited arsenal of currently available antifungal drugs, necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action.[1]
Pyrimidine and furan are two heterocyclic scaffolds of significant interest in medicinal chemistry. Pyrimidine, a fundamental component of nucleic acids, is found in several commercial fungicides and is known to exhibit a broad spectrum of biological activities.[2][3][4] The furan ring system is also a common motif in pharmacologically active compounds and can act as a bioisostere for phenyl rings, potentially improving metabolic stability and drug-receptor interactions.[5] The strategic hybridization of these two moieties presents a promising avenue for the development of novel antifungal candidates. This guide provides the foundational methodologies to rigorously assess the antifungal efficacy of these hybrid molecules.
Proposed Mechanism of Action: A Synergistic Approach
While the precise molecular mechanism for every new pyrimidine-furan hybrid must be determined empirically, a plausible mode of action can be hypothesized based on the known activities of the parent scaffolds. Pyrimidine derivatives have been shown to exert their antifungal effects through various mechanisms, including the inhibition of essential fungal enzymes and disruption of cellular homeostasis.
A key fungal-specific target is dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the fungal cell of essential pyrimidines, thereby halting DNA and RNA synthesis.[6] Another identified mechanism for some pyrimidine-based compounds is the disruption of endoplasmic reticulum (ER) function and homeostasis, leading to a fungicidal unfolded protein response.[1]
The furan moiety may play a crucial role in enhancing the compound's binding affinity to the fungal target enzyme or in modulating its pharmacokinetic properties. Molecular docking studies on similar heterocyclic hybrids suggest that the furan ring can engage in key interactions within the active site of fungal enzymes, such as lanosterol 14α-demethylase (a target for azole antifungals) or glucosamine-6-phosphate synthase.[5][7]
The following diagram illustrates a hypothesized mechanism targeting fungal DHODH.
Caption: Hypothesized mechanism of action for pyrimidine-furan derivatives.
Protocols for Antifungal Susceptibility Testing
To ensure reproducibility and comparability of data, standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27/M38 and EUCAST E.DEF 9.1)
This protocol is designed to determine the lowest concentration of a test compound that inhibits the visible growth of a fungus.
Materials:
-
Test pyrimidine-furan derivatives
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the pyrimidine-furan derivative in DMSO to a high concentration (e.g., 10 mg/mL). This will serve as the stock solution.
-
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve the final desired inoculum concentration (0.5-2.5 x 10^3 CFU/mL).
-
For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Preparation of Microtiter Plates:
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in RPMI medium. Typically, this involves adding 100 µL of RPMI to all wells except the first column. Add 200 µL of the highest concentration of the test compound (prepared from the stock solution) to the first well, then transfer 100 µL to the second well, mix, and continue the serial dilution across the plate, discarding the final 100 µL.
-
The final concentrations may range, for example, from 128 µg/mL to 0.25 µg/mL.
-
Include a positive control (a known antifungal), a negative/sterility control (medium only), and a growth control (medium + inoculum, no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[3]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth. For azoles and related compounds, a prominent reduction in growth (≥50% inhibition) compared to the growth control may be used as the endpoint.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a follow-up to the MIC assay and determines the lowest concentration of the compound that results in fungal death.
Procedure:
-
Subculturing from MIC Plates:
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in subcultures from the growth control well.
-
-
MFC Determination:
-
The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in CFU count (typically ≥99.9% killing) compared to the initial inoculum.[2]
-
The following diagram outlines the workflow for antifungal susceptibility testing.
Caption: Experimental workflow for MIC and MFC determination.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the pyrimidine-furan scaffold is crucial for optimizing antifungal potency and understanding the structural requirements for activity. Key modifications can include substitutions on both the pyrimidine and furan rings.
Key Considerations for SAR:
-
Substituents on the Pyrimidine Ring: Investigate the effect of electron-donating and electron-withdrawing groups at various positions.
-
Substituents on the Furan Ring: The 5-position of the furan ring is a common site for substitution. Aryl or substituted aryl groups at this position can significantly influence activity.
-
Linker between the Rings: If the rings are not directly fused, the nature and length of the linker can impact conformational flexibility and target binding.
The following table summarizes hypothetical SAR data for a series of pyrimidine-furan derivatives against C. albicans.
| Compound ID | R1 (Pyrimidine) | R2 (Furan-5-position) | MIC (µg/mL) vs. C. albicans |
| PF-01 | -H | -Phenyl | 32 |
| PF-02 | -CH3 | -Phenyl | 16 |
| PF-03 | -Cl | -Phenyl | 8 |
| PF-04 | -Cl | -4-Chlorophenyl | 4 |
| PF-05 | -Cl | -4-Methoxyphenyl | 16 |
| PF-06 | -Cl | -4-Nitrophenyl | 2 |
Interpretation of SAR Data: From this hypothetical data, one could infer that:
-
Substitution at the R1 position of the pyrimidine ring with an electron-withdrawing group like chlorine enhances antifungal activity (PF-03 vs. PF-01 and PF-02).
-
Substitution on the phenyl ring at the R2 position is also critical. Electron-withdrawing groups (e.g., -Cl, -NO2) lead to a significant increase in potency (PF-04 and PF-06), while an electron-donating group (-OCH3) is less favorable (PF-05).
This systematic approach allows for the rational design of more potent antifungal agents based on empirical data.
Conclusion
The development of pyrimidine derivatives containing a furan moiety represents a viable strategy in the search for new antifungal therapies. The protocols and guidelines presented here provide a robust framework for the initial screening and evaluation of these compounds. By combining standardized susceptibility testing with systematic SAR analysis, researchers can effectively identify and optimize lead candidates for further preclinical development.
References
- 1. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. wjpls.org [wjpls.org]
- 8. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 2-Chloro-4-(furan-2-yl)pyrimidine Derivatives
Introduction: The Therapeutic Potential of Furanopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives are integral to numerous clinically approved drugs, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The fusion of a furan moiety to the pyrimidine core, as seen in 2-Chloro-4-(furan-2-yl)pyrimidine and its analogs, introduces unique structural and electronic properties that can significantly influence their interaction with biological targets.[6][7] This class of compounds has emerged as a promising area of research, particularly in the development of novel kinase inhibitors and cytotoxic agents for oncology.[8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound derivatives. The protocols detailed herein are designed to be robust and self-validating, enabling the accurate assessment of their cytotoxic, kinase inhibitory, and anti-inflammatory potential.
Part 1: Anticancer Activity Evaluation
Derivatives of this compound are frequently investigated for their potential as anticancer agents.[10][11] The primary in vitro assessment involves evaluating their cytotoxicity against various cancer cell lines. This initial screening is crucial for determining the potency and selectivity of the compounds.
Rationale for Cytotoxicity Profiling
Cytotoxicity assays are fundamental in the early stages of drug discovery to identify compounds that can inhibit cell growth or induce cell death.[12][13] By testing against a panel of cancer cell lines from different tissue origins (e.g., breast, colon, liver, lung), a preliminary understanding of the compound's spectrum of activity can be established.[14][15] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit cell proliferation by 50%.[13]
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound derivatives.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[10][15]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[19]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Compound Preparation and Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18][19]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[17][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[5]
Data Presentation: Summarize the IC50 values in a table for clear comparison across different cell lines and compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 (Breast) | e.g., 15.2 ± 1.8 |
| Derivative 1 | HCT-116 (Colon) | e.g., 9.8 ± 1.2 |
| Derivative 2 | MCF-7 (Breast) | e.g., 5.4 ± 0.7 |
| Derivative 2 | HCT-116 (Colon) | e.g., 3.1 ± 0.5 |
| Doxorubicin | MCF-7 (Breast) | e.g., 0.5 ± 0.1 |
| Doxorubicin | HCT-116 (Colon) | e.g., 0.3 ± 0.08 |
Note: The provided IC50 values are hypothetical and should be replaced with experimental data.
Part 2: Kinase Inhibition Assays
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors.[20][21] Many 2,4-substituted pyrimidine derivatives exert their anticancer effects by targeting specific kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[8] Therefore, evaluating the kinase inhibitory activity of this compound derivatives is a critical step in elucidating their mechanism of action.
Rationale for Kinase Profiling
Kinase inhibition assays are biochemical assays designed to measure the ability of a compound to inhibit the activity of a specific kinase. These assays are essential for identifying the molecular targets of the compounds and for understanding their structure-activity relationships (SAR). A common approach is to screen the compounds against a panel of kinases to assess their potency and selectivity.
Signaling Pathway of Interest: VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Furanopyrimidine derivatives have been reported to exhibit potent inhibitory activity against VEGFR-2.[6]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate
-
This compound derivatives
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Reaction Termination: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data with the negative control representing 100% kinase activity and a no-kinase control as 0% activity. Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is a key factor in the development and progression of various diseases, including cancer.[4] Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO).[3][4]
Rationale for Anti-inflammatory Screening
Evaluating the anti-inflammatory potential of this compound derivatives can reveal additional therapeutic applications and provide insights into their multifaceted mechanisms of action.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[18]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard
-
This compound derivatives
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess Reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A parallel cytotoxicity assay (e.g., MTT) is essential to ensure that the observed NO inhibition is not a result of cell death.[1]
Data Presentation: Present the percentage of NO inhibition at various concentrations in a bar graph and report the IC50 value for NO inhibition.
| Compound ID | NO Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) |
| Derivative 1 | e.g., 25.6 ± 2.1 | e.g., > 100 |
| Derivative 2 | e.g., 12.3 ± 1.5 | e.g., > 100 |
| L-NAME (Positive Control) | e.g., 18.4 ± 1.9 | e.g., > 100 |
Note: The provided IC50 values are hypothetical and should be replaced with experimental data.
Part 4: Target Validation and Mechanism of Action Studies
Once promising lead compounds are identified, further studies are necessary to validate their molecular targets and elucidate their detailed mechanism of action.
Western Blot Analysis
Western blotting can be used to assess the effect of the compounds on the phosphorylation status of key proteins in a signaling pathway.[21] For example, if a compound is a potent VEGFR-2 inhibitor, Western blotting can be used to detect a decrease in the phosphorylation of downstream targets like ERK.[6]
Cell Cycle Analysis and Apoptosis Assays
Flow cytometry-based assays can determine if the compounds induce cell cycle arrest or apoptosis.[6] This provides valuable information on how the compounds exert their cytotoxic effects.
Conclusion
The in vitro testing protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound derivatives. By systematically assessing their anticancer, kinase inhibitory, and anti-inflammatory activities, researchers can identify promising lead candidates for further preclinical and clinical development. The integration of biochemical and cell-based assays, coupled with rigorous data analysis, is paramount for advancing our understanding of this important class of therapeutic agents.
References
-
Journal of Advanced Scientific Research. Pyrimidine As Anticancer Agent: A Review. [Link]
-
ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
-
PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
-
PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
PubMed Central. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
ResearchGate. (PDF) Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. [Link]
-
ACS Publications - American Chemical Society. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity | ACS Medicinal Chemistry Letters. [Link]
-
PubMed. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. [Link]
-
Biointerface Research in Applied Chemistry. Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. [Link]
-
MDPI. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. [Link]
-
ResearchGate. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
NIH. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]
-
PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]
-
RSC Publishing. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
NIH. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
RSC Publishing. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. [Link]
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
-
New Journal of Chemistry (RSC Publishing). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. [Link]
-
PubMed Central. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]
-
NIH. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]
-
PubMed Central. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
PubMed. Development of Potent Forchlorfenuron Analogs and Their Cytotoxic Effect in Cancer Cell Lines. [Link]
-
PubMed. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. [Link]
-
Journal of King Saud University - Science. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [Link]
-
RSC Publishing. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]
-
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
-
Semantic Scholar. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar. [Link]
-
Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Pharmacological Profiling of Furan-Containing Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Furan-Pyrimidine Hybrids
The fusion of furan and pyrimidine rings creates a class of heterocyclic compounds with significant therapeutic potential.[1][2] The furan moiety, a five-membered aromatic ring with one oxygen atom, is a versatile scaffold found in numerous bioactive natural products and synthetic drugs.[1][2][3][4][5][6][7] Its electron-rich nature and ability to participate in various molecular interactions contribute to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] The pyrimidine ring, a cornerstone of nucleic acids, is a privileged structure in medicinal chemistry, integral to numerous approved drugs with a wide range of biological effects.[8] The strategic combination of these two pharmacophores in furan-containing pyrimidines has yielded novel molecular entities with enhanced and diverse biological activities, making them a focal point in contemporary drug discovery.
This guide provides a comprehensive overview of the pharmacological profile of furan-containing pyrimidines, with a focus on their anticancer and antimicrobial activities. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols for their synthesis and biological evaluation.
Anticancer Activity: Targeting Key Signaling Pathways
Furan-containing pyrimidines have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[8][9][10][11] Their mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Inhibition of Kinase Signaling
A significant number of furan-containing pyrimidines exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cellular processes.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several furo[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[12][13][14][15] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its downstream signaling cascade, leading to a reduction in tumor angiogenesis and growth.[12][13][14][15]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, particularly in non-small cell lung cancer. Furanopyrimidine-based compounds have been developed as third-generation EGFR inhibitors, demonstrating selectivity for mutant forms of EGFR (e.g., L858R/T790M) over the wild-type, thereby reducing off-target toxicities.[16][17]
-
PI3K/AKT Dual Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT, demonstrating potent anticancer activity and inducing cell cycle arrest and apoptosis.[18]
Signaling Pathway: VEGFR-2 Inhibition by Furo[2,3-d]pyrimidines
Caption: VEGFR-2 signaling pathway and its inhibition by furan-containing pyrimidines.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of furan-containing pyrimidines on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Furan-containing pyrimidine compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the furan-containing pyrimidine compounds in DMSO.
-
Prepare serial dilutions of the compounds in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Sorafenib).[12]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: A stepwise workflow for the MTT-based in vitro cytotoxicity assay.
Antimicrobial and Antifungal Activity
Furan-containing pyrimidines have demonstrated significant potential as antimicrobial and antifungal agents, addressing the growing concern of antimicrobial resistance.
Mechanism of Action
The precise mechanisms of antimicrobial action for many furan-containing pyrimidines are still under investigation. However, it is hypothesized that their activity may stem from their ability to interfere with essential microbial processes, such as:
-
Inhibition of microbial enzymes: The heterocyclic scaffold may bind to the active sites of crucial bacterial or fungal enzymes, disrupting their function.
-
Disruption of cell membrane integrity: The lipophilic nature of the furan ring could facilitate interaction with and disruption of the microbial cell membrane.
-
Interference with nucleic acid synthesis: The pyrimidine moiety, being a fundamental component of DNA and RNA, might interfere with their synthesis in microbial cells.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of furan-containing pyrimidines against bacterial and fungal strains using the broth microdilution method.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Aspergillus niger, Candida albicans)[8]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Furan-containing pyrimidine compounds
-
DMSO
-
Sterile 96-well microplates
-
Standard antibiotics (e.g., Ciprofloxacin, Chloramphenicol) and antifungals (e.g., Fluconazole) as positive controls[8]
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in the appropriate broth medium.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the furan-containing pyrimidine compounds in DMSO.
-
Perform a two-fold serial dilution of the compounds in the broth medium in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader at 600 nm.
-
Experimental Workflow: MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary
The following tables summarize the reported biological activities of representative furan-containing pyrimidine compounds.
Table 1: Anticancer Activity of Selected Furan-Containing Pyrimidines
| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furo[2,3-d]pyrimidine Derivative 7b | VEGFR-2 | A549 | 6.66 | [12][13][14] |
| HT-29 | 8.51 | [12][13][14] | ||
| Furo[2,3-d]pyrimidine Derivative 4c | VEGFR-2 | A549 | 14.5 | [12][13][14] |
| Furan-based Pyrimidine 7 | Tubulin Polymerization | MCF-7 | 2.96 | [10] |
| Furan-based Pyrimidine 4 | Tubulin Polymerization | MCF-7 | 4.06 | [10] |
| Furo[2,3-d]pyrimidine 10b | PI3Kα/β, AKT | HS 578T | 1.51 (GI₅₀) | [18] |
| Furanopyrimidine 52 | EGFRL858R/T790M | BaF3 | 0.020 (CC₅₀) | [16][17] |
Table 2: Antimicrobial Activity of Selected Furan-Containing Pyrimidines
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Furan-based Pyrimidine-Thiazolidinone 8k | E. coli | 12.5 | |
| Furan-based Pyrimidine-Thiazolidinone 8d | A. niger | 100 | |
| Furan-based Pyrimidine-Thiazolidinone 8e | A. niger | 100 | |
| Pyrimidine containing Furanose 6P | Fungal Strains | Significant Activity | [8][9] |
| Pyrimidine containing Furanose 6D | Fungal Strains | Significant Activity | [8][9] |
| Pyrimidine containing Furanose 6M | Fungal Strains | Significant Activity | [8][9] |
Conclusion and Future Directions
Furan-containing pyrimidines represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy against cancer and microbial pathogens warrants further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Elucidating the precise molecular mechanisms of action will be crucial for the rational design of next-generation therapeutics. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of compounds.
References
-
Patel, H., Sharma, T., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B, 827-835. [Link]
-
Kumar, D., Kumar, N., et al. (2018). Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. BMC Chemistry, 12, 123. [Link]
-
Gasparyan, G., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 22(8), 1269. [Link]
-
Kumar, D., Kumar, N., et al. (2018). Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. BMC Chemistry, 12(1), 123. [Link]
-
Patel, H., Sharma, T., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules. Indian Journal of Chemistry. [Link]
-
Abdel-Rahman, A. A.-H. (2016). Synthesis of pyridine ring from furan and pyrimidine derivatives. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. [Link]
-
Venkatesh, T., et al. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Latin American Journal of Pharmacy, 35(8), 1835-42. [Link]
-
PharmGKB. Fluoropyrimidine Pathway, Pharmacodynamics. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Shaker, R. M. (2013). Synthesis of Furopyrimidine Derivatives. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2539. [Link]
-
Kumar, D., et al. (2018). Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. ResearchGate. [Link]
-
Khan, I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2). [Link]
-
Unacademy. (2024). Pharmacological activity of furan derivatives. [Link]
-
Asatkar, A., et al. (2015). Synthesis and biological activities of furan derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]
-
Sharma, R. K., et al. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link]
-
Ramkumar, K., et al. (2023). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 66(5), 3496-3514. [Link]
-
El-Sayed, N. N. E., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. [Link]
-
El-Gazzar, M. G., et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 14(12), 8345-8367. [Link]
-
Kumar, V., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6010. [Link]
-
Sharma, P., & Rane, N. (2015). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica, 7(1), 163-174. [Link]
-
Ramkumar, K., et al. (2023). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
El-Sayed, N. N. E., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Semantic Scholar. [Link]
-
Stoyanov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6563. [Link]
-
Gialdroni-Grassi, G., & Monti, G. (1973). Microbiological and pharmacological evaluation, in mice and rats, of a new nitrofuran: 2-amino-4-methyl-6-(2-ethinyl-5-nitrofuryl)-pyrimidine (nifurpyrimidine). Il Farmaco; edizione scientifica, 28(8), 552-62. [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) of 2-Chloro-4-Heteroarylpyrimidines in Modern Drug Discovery
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the fundamental building blocks of life, DNA and RNA.[1][2] This inherent biocompatibility and versatile chemical functionality have made pyrimidine derivatives a highly successful class of compounds in drug development, particularly as kinase inhibitors for oncology.[3][4][5] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,4-disubstituted pyrimidine core serves as an excellent bioisostere for the adenine base of ATP, enabling competitive inhibition at the kinase hinge region.
This application note provides a detailed exploration of the structure-activity relationship (SAR) for a specific, synthetically tractable, and highly potent subclass: the 2-chloro-4-heteroarylpyrimidines. The chlorine atom at the C2 position acts as a crucial synthetic handle for further diversification while also contributing to the molecule's overall electronic properties. The heteroaryl moiety at the C4 position is a key determinant of potency and selectivity, offering a vector for deep exploration of the kinase active site. We will dissect the nuanced roles of each substituent, provide actionable insights for optimizing biological activity, and present detailed protocols for the synthesis and evaluation of these promising compounds.
Core Scaffold and Key Interaction Points
The fundamental 2-chloro-4-heteroarylpyrimidine scaffold is designed to interact with the ATP-binding pocket of protein kinases. The pyrimidine nitrogen atoms typically form hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of adenine.
dot
Caption: Core scaffold and key positions for SAR studies.
Dissecting the Structure-Activity Relationship
The biological activity of 2-chloro-4-heteroarylpyrimidines is profoundly influenced by the nature of the substituents at the C2, C4, C5, and C6 positions.
The C4-Heteroaryl Moiety: The Engine of Potency and Selectivity
The choice of the heteroaryl ring at the C4 position is arguably the most critical determinant of a compound's potency and kinase selectivity profile. This group projects into the ATP binding site, where it can form specific interactions with amino acid residues.
-
Impact of the Heteroaryl Ring System: Different heteroaromatic systems, such as thiazole, pyrazole, and indazole, have been successfully employed.[3][4][5] For instance, 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors.[5] The electronic nature and hydrogen bonding capacity of the heteroaryl ring are crucial.
-
Substituents on the Heteroaryl Ring: Modifications to the C4-heteroaryl group can fine-tune activity. For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, functional groups on the thiazole moiety were investigated to modulate CDK9 potency and selectivity.[6] These substituents can occupy small hydrophobic pockets or interact with solvent-exposed regions, significantly impacting the binding affinity.
The C2 Position: From Synthetic Intermediate to Active Participant
While the 2-chloro group is often introduced as a reactive site for subsequent nucleophilic substitution, its electronic properties can influence the overall activity.[7][8]
-
Nucleophilic Substitution: The chlorine atom is an excellent leaving group, allowing for the introduction of various amine-containing fragments. This is a common strategy to build out the molecule and engage with different parts of the kinase active site. For example, the synthesis of Dasatinib, a dual Src/Abl inhibitor, involves the displacement of a chlorine atom on a pyrimidine ring.[5]
-
Direct Contribution to Activity: In some cases, the 2-chloro substituent is retained in the final active compound. Its electron-withdrawing nature can modulate the pKa of the pyrimidine nitrogens, affecting the strength of the hinge-binding interactions.
The C5 and C6 Positions: Fine-Tuning Potency and Physicochemical Properties
Substitutions at the C5 and C6 positions of the pyrimidine ring are used to enhance potency and optimize drug-like properties.
-
C5 Position: Small, electron-withdrawing groups like bromine or cyano at the C5 position can enhance potency. In a series of 2-arylamino-4-aryl-pyrimidines developed as PAK1 inhibitors, the incorporation of a bromide at the 5-position of the pyrimidine core led to a potent compound.[9]
-
C6 Position: The C6 position often points towards the solvent-exposed region of the ATP-binding pocket. Introducing groups at this position can improve solubility and other pharmacokinetic properties. For example, in a series of anticancer agents, 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidines were synthesized and evaluated.[10]
Data Presentation: SAR Summary Table
The following table summarizes the general SAR trends for 2-chloro-4-heteroarylpyrimidines based on published data. IC50 values are representative and will vary depending on the specific kinase and assay conditions.
| Position | Modification | General Effect on Activity | Example Target(s) | Representative IC50 Range |
| C4 | Thiazole, Pyrazole, Indazole | High Potency, Selectivity Driver | CDK9, Src/Abl, EGFR | 1 nM - 1 µM |
| C4-Sub | Small hydrophobic groups | Increased Potency | Various Kinases | 10 nM - 500 nM |
| C2 | -Cl (retained) | Modulates Hinge Binding | Various Kinases | Varies |
| C2 | -NHR (substituted) | Significant increase in potency | Src/Abl, EGFR | 1 nM - 100 nM |
| C5 | -Br, -CN | Increased Potency | PAK1 | 50 nM - 1 µM |
| C6 | Alkyl, Aryl | Modulates solubility and PK | Various Kinases | Varies |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of 2-chloro-4-heteroarylpyrimidine derivatives. Researchers should adapt these methods based on the specific properties of their target compounds.
Protocol 1: General Synthesis of 2-Chloro-4-Heteroarylpyrimidines
This protocol outlines a common synthetic route starting from 2,4-dichloropyrimidine.
dot
Caption: General synthetic workflow.
Materials:
-
2,4-Dichloropyrimidine
-
Appropriate heteroarylboronic acid or heteroarylstannane
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3, K2CO3)
-
Solvent (e.g., Dioxane/Water, Toluene)
-
Amine for C2 substitution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Step 1: Suzuki/Stille Coupling at C4 a. To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the heteroarylboronic acid (1.1 eq), a base (e.g., Na2CO3, 2.0 eq), and the palladium catalyst (0.05 eq). b. Degas the reaction mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS). c. Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). d. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography to yield the 2-chloro-4-heteroarylpyrimidine intermediate.[7][11]
-
Step 2: Nucleophilic Aromatic Substitution at C2 (Optional) a. Dissolve the 2-chloro-4-heteroarylpyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., DMSO, NMP). b. Add the desired amine (1.2 eq) and a base (e.g., DIPEA, 2.0 eq). c. Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS). d. Cool the reaction, pour into water, and collect the precipitate by filtration, or extract with an organic solvent. e. Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Self-Validation:
-
Confirm the structure of the intermediate and final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity using HPLC (>95% is recommended for biological assays).
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
This protocol describes a method to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: a. To each well of a 384-well plate, add the test compound at various concentrations. b. Add the Aurora Kinase A enzyme to each well (except for no-enzyme controls). c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Self-Validation:
-
Run a known standard inhibitor (e.g., Alisertib for Aurora A) in parallel to validate the assay performance.
-
Ensure the Z'-factor for the assay is > 0.5, indicating a robust assay window.
Protocol 3: Cell-Based Antiproliferative Assay (Example: HCT-116 Colon Cancer Cells)
This protocol measures the ability of a compound to inhibit the growth of cancer cells.
Materials:
-
HCT-116 human colon carcinoma cell line
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed HCT-116 cells into 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: a. Equilibrate the plates to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. c. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle-treated control cells. . Plot the percent cell viability versus the logarithm of the compound concentration. c. Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).[12]
Self-Validation:
-
Include a standard cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Perform a preliminary DMSO tolerance test to ensure the vehicle concentration is not toxic to the cells.
Conclusion and Future Directions
The 2-chloro-4-heteroarylpyrimidine scaffold is a versatile and highly fruitful starting point for the development of potent and selective kinase inhibitors. The SAR is well-defined, with the C4-heteroaryl group being the primary driver of potency and selectivity, while the C2, C5, and C6 positions offer ample opportunities for fine-tuning activity and optimizing pharmacokinetic properties. The synthetic accessibility of this scaffold allows for rapid generation of diverse chemical libraries, facilitating the exploration of chemical space around the kinase ATP-binding site. Future work in this area will likely focus on developing inhibitors with novel kinase selectivity profiles, overcoming clinical resistance mechanisms, and improving the overall drug-like properties of this important class of molecules.[13]
References
-
ResearchGate. (n.d.). SAR around Pyrimidine Derivatives with -CF 2 -Linker. Retrieved from [Link]
-
Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-134. Retrieved from [Link]
-
Elsayed, N. M., et al. (2021). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 26(15), 4567. Retrieved from [Link]
-
Blanden, A. R., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. Retrieved from [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(14), 3328. Retrieved from [Link]
-
Sochacka-Ćwikła, A., et al. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(19), 6234. Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]
-
Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. Retrieved from [Link]
-
Liu, Q., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Retrieved from [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Navya Chem Pharma Llc. (n.d.). 2-chloro-4-(thiophen-2-yl)pyrimidine. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 988631. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(39), 24147-24160. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
-
MDPI. (n.d.). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Retrieved from [Link]
-
Li, J., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126885. Retrieved from [Link]
-
MDPI. (n.d.). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Retrieved from [Link]
-
Xu, Y., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4072-4075. Retrieved from [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Retrieved from [Link]
-
PubMed. (2025). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. Retrieved from [Link]
Sources
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 9. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. navyachempharma.com [navyachempharma.com]
- 12. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Chloropyrimidines
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 2-chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with these substrates. Due to the electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond, these couplings can be challenging. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Troubleshooting Triage: Addressing Critical Issues
This section provides rapid-response solutions to the most common problems encountered during the Suzuki coupling of 2-chloropyrimidines. Use the workflow diagram below to diagnose the state of your reaction and find the appropriate guidance.
Caption: Workflow for troubleshooting low-yield Suzuki couplings.
Frequently Asked Questions (FAQs)
Catalyst and Reaction Conditions
Q1: My Suzuki coupling with a 2-chloropyrimidine is failing or giving very low yields. What is the most common reason?
A: The primary culprit is often the difficulty of the oxidative addition step. The Carbon-Chlorine (C-Cl) bond in 2-chloropyrimidines is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[1] Furthermore, the pyrimidine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] This requires a highly active catalyst system to overcome the high activation energy barrier. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]
Q2: Which palladium catalyst and ligand system is best for 2-chloropyrimidines?
A: Highly active catalyst systems are required. While Pd(PPh₃)₄ can sometimes be effective, modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally superior for activating C-Cl bonds.[1][3]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are frequently effective. They stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyrimidine nitrogen.[1][4]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr are also highly effective and can promote couplings of challenging substrates.[1]
A systematic screening of catalysts and ligands is often the most effective approach to identify the optimal system for your specific substrates.[3]
| Catalyst / Ligand System | Common Substrates | Typical Yield | Notes | Source |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | 71-81% | A classic choice, can be effective, especially with microwave heating. | [5][6] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Resin-supported chloropyrimidines | Moderate | Effective for solid-phase synthesis. | [7] |
| Pd(OAc)₂ / SPhos | 5-Bromo-2-chloropyrimidine | High | Excellent for promoting C-Br bond reactivity. | [8] |
| PdCl₂(dppf) | 2,4-Dichloropyrimidine | ~70% | The wide bite angle can promote effective reductive elimination. | [5] |
Q3: What is the optimal base and solvent for coupling 2-chloropyrimidines?
A: The choice of base and solvent is highly interdependent and substrate-specific.
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[1][9] For challenging couplings with 2-chloropyrimidines, stronger bases are often necessary.
-
Potassium Phosphate (K₃PO₄): Frequently the base of choice for difficult couplings involving heteroaryl chlorides.[1]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that is often effective when others fail.
-
Potassium Carbonate (K₂CO₃) / Sodium Carbonate (Na₂CO₃): Common, cost-effective choices that work well in many systems, often in aqueous solvent mixtures.[1][5]
-
-
Solvent: Aprotic polar solvents are generally preferred.
Q4: Can I run the reaction open to the air?
A: This is strongly discouraged. The active catalyst in the Suzuki cycle is a Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen.[11] Oxygen can form inactive palladium oxides and promote the unwanted homocoupling of the boronic acid, both of which will significantly reduce your yield.[1][12] It is critical to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1][11]
Side Reactions and Byproducts
Q5: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it and how can I prevent it?
A: You are observing homocoupling , a common side reaction where two molecules of your boronic acid couple together.[1] This is primarily caused by:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that produces the homocoupled product.[12]
-
Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react directly with the boronic acid before being fully reduced to the active Pd(0) state.[1][4]
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are free of oxygen by using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[1][11]
-
Use a Pd(0) Source: Using a precatalyst that is already in the Pd(0) oxidation state, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can minimize homocoupling that occurs during the initial reduction step.[4][12]
Q6: My main byproduct is the pyrimidine core without the chlorine (dehalogenation) or my boronic acid has been converted back to an arene (protodeboronation). How do I solve this?
A: These are two distinct but related issues.
-
Protodeboronation: This is the hydrolysis of the C-B bond of your boronic acid, replacing it with a C-H bond. It is a very common decomposition pathway, especially with electron-deficient heteroaryl boronic acids and under aqueous basic conditions.[1][2][13]
-
Dehalogenation: This is the reduction of your 2-chloropyrimidine, where the chlorine is replaced by a hydrogen. This occurs via a palladium-hydride (Pd-H) intermediate, which can form from reactions with the base, solvent (e.g., alcohols), or trace water.[14][15]
Solutions to Minimize Both:
-
Use More Stable Boron Reagents: Boronic acids are susceptible to protodeboronation.[16] Switching to more stable derivatives like boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts can dramatically reduce this side reaction.[1][13]
-
Optimize the Base: Screen different bases. Sometimes a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄ can be less prone to forming the Pd-H species that cause dehalogenation.[15]
-
Protect N-H Groups: If your pyrimidine or coupling partner contains an N-H group (like a pyrrole or indole), deprotonation by the base can increase the electron density of the ring and sometimes promote dehalogenation. Protecting the N-H group can suppress this side reaction.[15]
The Suzuki-Miyaura Catalytic Cycle: Key Steps
Understanding the mechanism is key to effective troubleshooting. For 2-chloropyrimidines, the Oxidative Addition step is often rate-limiting and the most challenging part of the cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the difficult oxidative addition step.
Protocols and Methodologies
General Protocol for Suzuki Coupling of a 2-Chloropyrimidine
This procedure is a robust starting point and should be optimized for specific substrates. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.[11]
Materials:
-
2-Chloropyrimidine (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a stir bar, add the 2-chloropyrimidine, arylboronic acid, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate under vacuum and backfill with an inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.[1][11]
-
Solvent Addition: Add the degassed solvent via a syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).[1]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
Decision Tree for Reaction Component Selection
Caption: Decision tree for selecting key reaction components.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. BenchChem.
- The Importance of Boronic Acids in Suzuki-Miyaura Coupling. (n.d.).
- BenchChem Technical Support Team. (2025).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
- BenchChem Technical Support Team. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Krulec, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
-
Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... (n.d.). ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
-
Krulec, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]
- BenchChem Technical Support Team. (2025). Comparing the efficacy of different palladium catalysts for Suzuki coupling of chloropyrimidines. BenchChem.
- BenchChem Technical Support Team. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
-
Suzuki-Miyaura coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings. BenchChem.
-
Syed, M. A., et al. (2017). Suzuki coupling Reaction's yield is very low.... ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-Chloro-4-(furan-2-yl)pyrimidine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the synthesis of 2-aryl-4-(furan-2-yl)pyrimidines from 2-Chloro-4-(furan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial C-C bond formation, troubleshoot common issues, and understand the mechanistic nuances of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a Suzuki-Miyaura reaction?
A1: The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate.[1][2][3] The essential components are:
-
Aryl Halide: In this case, this compound.
-
Organoboron Reagent: Typically an arylboronic acid or a more stable derivative like a pinacol ester or trifluoroborate salt.[4][5]
-
Palladium Catalyst: A source of Pd(0), which is the active catalytic species. This can be a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ that is reduced in situ.[2][4]
-
Ligand: Often a phosphine-based ligand that stabilizes the palladium center and modulates its reactivity.
-
Base: Required to activate the organoboron reagent for the transmetalation step.[2][4]
-
Solvent: An appropriate solvent system that can dissolve the reactants and facilitate the reaction, often a mixture of an organic solvent and water.[4][5]
Q2: Why is the choice of catalyst and ligand so critical for coupling with a chloro-pyrimidine substrate?
A2: The reactivity of aryl halides in the Suzuki reaction generally follows the trend I > Br > Cl > F.[6] Aryl chlorides are notoriously less reactive due to the strong C-Cl bond, which makes the initial oxidative addition step—often the rate-determining step—more challenging.[7][8] For a substrate like this compound, which is also an electron-deficient heteroaromatic system, a highly active catalyst system is necessary.
-
Electron-rich and Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required.[7] These ligands are electron-donating, which facilitates the oxidative addition of the palladium into the C-Cl bond. Their steric bulk can also promote the final reductive elimination step and prevent catalyst deactivation.[9]
-
Precatalysts: Modern precatalysts are designed for efficient generation of the active Pd(0) species, which can improve reaction consistency and efficiency, especially with challenging substrates.[4][9]
Q3: What are the common side reactions I should be aware of?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.[4]
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[7] It is particularly problematic with electron-deficient or certain heteroaryl boronic acids and is often catalyzed by the base.[4][10]
-
Homocoupling: Dimerization of the boronic acid or the aryl halide can occur. Homocoupling of the boronic acid is often mediated by the palladium catalyst.[10]
-
Dehalogenation: The chloro group on the pyrimidine can be replaced by a hydrogen atom, leading to the formation of 4-(furan-2-yl)pyrimidine. This can happen if the oxidative addition is followed by a side reaction with a hydride source in the mixture.[4]
-
Oxidation of Boronic Acid: Boronic acids can be oxidized to phenols, especially if there are peroxides in the solvent (e.g., aged THF or dioxane).[10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Scenario 1: Low or No Conversion of Starting Material
Question: I've set up my reaction, but after several hours, TLC/LC-MS analysis shows mostly unreacted this compound. What's going wrong?
Answer: This is a common issue, often pointing to a problem with the initial, and most difficult, step of the catalytic cycle: oxidative addition.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may have been deactivated.[7][9]
-
Solution: Ensure your reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst. Try switching to a more active, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald G3 precatalyst).[9]
-
-
Insufficiently Active Ligand: For a challenging aryl chloride, a simple ligand like triphenylphosphine (PPh₃) may not be electron-rich enough to promote oxidative addition.[7][11]
-
Reaction Temperature is Too Low: The energy barrier for oxidative addition of aryl chlorides is higher than for bromides or iodides.[7]
Troubleshooting Workflow: Low Conversion
Caption: Decision workflow for troubleshooting low conversion.
Scenario 2: Significant Protodeboronation of the Boronic Acid
Question: My desired product is forming, but I'm also seeing a large amount of the corresponding arene from my boronic acid. How can I prevent this?
Answer: Protodeboronation is a frequent side reaction, especially with aqueous bases and sensitive boronic acids.[7][10] The furan ring in your substrate can also be sensitive.
Possible Causes & Solutions:
-
Base-Induced Hydrolysis: Strong aqueous bases can accelerate the cleavage of the C-B bond.[10]
-
Solution 1: Switch to a less nucleophilic or anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5] Using anhydrous conditions with a base like potassium fluoride (KF) can also be beneficial.[2]
-
Solution 2: Use a less aqueous solvent system. While some water is often beneficial, excessive amounts can promote hydrolysis. Try reducing the water content or using a solvent system like anhydrous dioxane or toluene.[4]
-
-
Unstable Boronic Acid: Some heteroaryl boronic acids are inherently unstable under reaction conditions.[4][13]
Scenario 3: Formation of Homocoupled Byproducts
Question: I am observing significant amounts of biaryl (from my boronic acid) and/or a dimer of my pyrimidine starting material. What causes this and how can I minimize it?
Answer: Homocoupling is another common palladium-catalyzed side reaction.
Possible Causes & Solutions:
-
Oxygen in the Reaction: Trace oxygen can promote the homocoupling of boronic acids.[9]
-
High Catalyst Loading or Temperature: Sometimes, forcing conditions can favor side reactions.
-
Solution: Try reducing the catalyst loading slightly. While challenging substrates need active catalysts, an excessive amount might lead to side products. Similarly, running the reaction at the lowest effective temperature can sometimes improve selectivity.
-
-
Inefficient Transmetalation: If the transmetalation step is slow relative to other processes, side reactions can become more prevalent.
-
Solution: Ensure the chosen base is optimal for activating the boronic acid. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can identify the best conditions to facilitate a rapid transmetalation, outcompeting the homocoupling pathway.[6]
-
Experimental Protocols
Protocol 1: Standard Conditions (Initial Screening)
This protocol uses a common and relatively inexpensive catalyst system suitable for initial trials.
| Component | Amount | Moles (mmol) | Equivalents |
| This compound | 182.6 mg | 1.0 | 1.0 |
| Arylboronic Acid | 1.2 mmol | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 58 mg | 0.05 | 0.05 |
| K₂CO₃ (2M aq. solution) | 1.5 mL | 3.0 | 3.0 |
| 1,4-Dioxane | 6 mL | - | - |
Step-by-Step Methodology:
-
To a reaction vial, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add a stir bar and seal the vial with a septum.
-
Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Add the 1,4-dioxane, followed by the aqueous K₂CO₃ solution via syringe.
-
Place the vial in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for a Challenging Coupling
This protocol employs a modern catalyst system designed for activating less reactive aryl chlorides.
| Component | Amount | Moles (mmol) | Equivalents |
| This compound | 182.6 mg | 1.0 | 1.0 |
| Arylboronic Acid Pinacol Ester | 1.1 mmol | 1.1 | 1.1 |
| XPhos Pd G3 Precatalyst | 21.2 mg | 0.025 | 0.025 |
| K₃PO₄ | 424 mg | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (5:1) | 6 mL | - | - |
Step-by-Step Methodology:
-
In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid pinacol ester, XPhos Pd G3 precatalyst, and K₃PO₄ to a reaction vial.
-
Add a stir bar.
-
Add the degassed 5:1 dioxane/water solvent mixture.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir vigorously for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][16] Understanding this cycle is key to troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[1]
-
Transmetalation: The base activates the organoboron reagent, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[1][2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2129-2138. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Stepan, A. F., et al. (2012). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 134(40), 16559-16562. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(4), 451-466. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Carrow, B. P., et al. (2015). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. Journal of the American Chemical Society, 137(12), 4140-4145. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Seltzman, H. H., et al. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 76(8), 2621-2631. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Hussain, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(16), 3684. [Link]
-
Thompson, L. A., & Ellman, J. A. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Tetrahedron Letters, 43(2), 151-154. [Link]
-
Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-951. [Link]
-
Uličná, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1969. [Link]
-
Blue, A. S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(31), 11480-11483. [Link]
-
Phan, N. T. S., et al. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 348(4‐5), 609-620. [Link]
-
Munday, R. H., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13(26), 7172-7179. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Suzuki Cross Coupling Reaction-A Review. Tetrahedron, 58(48), 9633-9695. [Link]
-
Miyaura, N., & Suzuki, A. (1995). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1233. [Link]
-
Kotha, S., & Sreenivasachary, N. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Chemistry–A European Journal, 14(14), 4267-4279. [Link]
-
Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Albisson, D. A., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(21), 4210-4221. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Uličná, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1969. [Link]
-
Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1233. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(12), 4984-5002. [Link]
-
Yang, J., et al. (2012). Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. European Journal of Organic Chemistry, 2012(31), 6248-6259. [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(14), 2665-2674. [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(15), 2264-2276. [Link]
-
Reizman, B. J., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Nature, 610(7932), 496-502. [Link]
-
Timári, I., et al. (2018). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... Beilstein Journal of Organic Chemistry, 14, 2582-2591. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Nucleophilic Substitution on 2-Chloropyrimidines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting strategies, and explain the chemical principles behind them.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on 2-chloropyrimidine so slow compared to reactions with 4-chloropyrimidine?
A1: This is a common and important observation. Generally, 4-chloropyrimidines are more reactive towards nucleophilic attack than 2-chloropyrimidines.[1] The primary reason lies in the stability of the intermediate formed during the reaction, known as the Meisenheimer complex. For 4-chloropyrimidine, the negative charge of this intermediate can be delocalized onto both nitrogen atoms of the pyrimidine ring through resonance, providing significant stabilization. In the case of 2-chloropyrimidine, this delocalization is less effective, leading to a higher activation energy and a slower reaction rate.[1] From a molecular orbital perspective, the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position than at the C2 position, making C4 more susceptible to nucleophilic attack.[2]
Q2: What is the general mechanism for nucleophilic substitution on 2-chloropyrimidines?
A2: The reaction proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).
-
Addition: The nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, which is bonded to the chlorine atom. This forms a tetrahedral intermediate called a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily lost.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the formation of the substituted pyrimidine product.
dot digraph "SNAr Mechanism on 2-Chloropyrimidine" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: General SNAr mechanism on 2-chloropyrimidine.
Q3: Can I use palladium catalysis for amination of 2-chloropyrimidine? Is it necessary?
A3: While palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds, they are often unnecessary for highly activated heteroaryl halides like 2-chloropyrimidine.[3] The pyrimidine ring is sufficiently electron-deficient to undergo direct SNAr with many amine nucleophiles without the need for a metal catalyst.[3][4] In many cases, simply heating the reactants in a suitable solvent with a base is sufficient.[4][5] Employing palladium catalysis when it's not needed can add unnecessary cost and complexity (e.g., ligand screening, metal contamination of the product). However, for very weakly nucleophilic amines or particularly challenging substrates, a palladium-catalyzed approach might offer an advantage.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Potential Cause 1: Insufficiently Activated Pyrimidine Ring
-
Explanation: The pyrimidine ring itself is electron-deficient, but the presence of electron-donating groups (EDGs) on the ring can decrease its electrophilicity, slowing down or preventing the nucleophilic attack.
-
Solution:
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the electron-donating effects. Using a high-boiling point solvent like DMF, DMSO, or NMP can be beneficial.
-
Consider a More Reactive Halogen: If possible, starting with 2-fluoropyrimidine can significantly increase the reaction rate. The high electronegativity of fluorine makes the C2 position more electrophilic, and fluoride is a better leaving group in this context due to the nature of the rate-determining step.
-
Potential Cause 2: Poor Nucleophile
-
Explanation: The nucleophile may be too weak to attack the 2-chloropyrimidine ring effectively. This is often the case with neutral amines with electron-withdrawing groups or sterically hindered nucleophiles.
-
Solution:
-
Use a Stronger Base: Deprotonating the nucleophile to generate its conjugate base (e.g., using NaH, KHMDS for alcohols or amines) will dramatically increase its nucleophilicity.
-
Increase Nucleophile Concentration: Using a larger excess of the nucleophile can help drive the reaction forward.
-
Catalysis: For amine nucleophiles, the addition of a catalytic amount of a non-nucleophilic base like DBU or a Lewis acid can sometimes facilitate the reaction.
-
Potential Cause 3: Inappropriate Solvent Choice
-
Explanation: The solvent plays a crucial role in SNAr reactions. Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[6][7]
-
Solution:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, NMP, or acetonitrile are generally preferred.[8] They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.[8]
-
Solvent Polarity: A more polar solvent can better stabilize the charged Meisenheimer complex, thus accelerating the reaction.[8]
-
| Solvent | Dielectric Constant (ε) | Type | Typical Application |
| DMSO | 47 | Polar Aprotic | Excellent for a wide range of nucleophiles, high boiling point. |
| DMF | 37 | Polar Aprotic | Good general-purpose solvent, but can decompose at high temperatures. |
| Acetonitrile | 37.5 | Polar Aprotic | Lower boiling point, useful for reactions at moderate temperatures. |
| Ethanol | 24.5 | Polar Protic | Can be used, but may lead to slower reactions or solvolysis side products. |
Experimental Protocol: General Procedure for Amination of 2-Chloropyrimidine
-
To a solution of 2-chloropyrimidine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL/mmol), add the amine nucleophile (1.1-1.5 eq).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Issue 2: Formation of Side Products
Potential Cause 1: Hydrolysis of 2-Chloropyrimidine
-
Explanation: If water is present in the reaction mixture (e.g., in the solvent or as a byproduct), it can act as a nucleophile, leading to the formation of 2-hydroxypyrimidine. This is more prevalent at higher temperatures.[9]
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (N₂ or Ar) can also help.
-
Non-Aqueous Workup: If the product is sensitive to water, a non-aqueous workup may be necessary.
-
Potential Cause 2: Dimerization or Polymerization
-
Explanation: If the nucleophile has more than one reactive site, or if the product can act as a nucleophile itself, dimerization or polymerization can occur.
-
Solution:
-
Use Protecting Groups: If the nucleophile has multiple reactive sites, protect the less reactive ones before the substitution reaction.
-
Control Stoichiometry: Use a slight excess of the desired nucleophile to minimize the chances of the product reacting further.
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.
-
Potential Cause 3: Reaction at Other Positions (for Polysubstituted Pyrimidines)
-
Explanation: In cases like 2,4-dichloropyrimidine, while the C4 position is generally more reactive, substitution at C2 can still occur, leading to a mixture of products.[10] The regioselectivity can be highly sensitive to the electronic and steric nature of other substituents on the ring and the nucleophile itself.[10]
-
Solution:
-
Optimize Reaction Temperature: Lowering the temperature can sometimes increase the selectivity for the more reactive site.
-
Choice of Nucleophile: Sterically bulky nucleophiles may favor the less hindered position.
-
Substituent Effects: An electron-withdrawing group at the C5 position generally enhances the C4 selectivity for most nucleophiles.[11][12] However, tertiary amine nucleophiles can show a surprising preference for the C2 position in such systems.[11][12]
-
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} enddot Caption: A logical workflow for troubleshooting SNAr reactions.
References
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.[Link]
-
ResearchGate. Nature of the nucleophile and solvent effect on a SNAr reaction.[Link]
-
Biochemistry, 5th edition. 2.1 Heterocyclic Bases.[Link]
-
NIH National Library of Medicine. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[Link]
-
Wikipedia. Pyrimidine.[Link]
-
University of Oxford. 10. Pyrimidines.[Link]
-
Semantic Scholar. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.[Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[Link]
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.[Link]
-
MDPI. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.[Link]
- Google Patents.
-
PubMed. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.[Link]
-
ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.[Link]
-
NIH National Library of Medicine. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation.[Link]
-
ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine.[Link]
-
NIH National Library of Medicine. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?[Link]
-
Royal Society of Chemistry. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.[Link]
-
NIH National Library of Medicine. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors.[Link]
-
Thieme. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.[Link]
-
ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.[Link]
-
Quora. Why nucleophilic substitution in pyridine favours at position-2?[Link]
-
EPFL. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions.[Link]
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles.[Link]
-
Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?[Link]
-
ResearchGate. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.[Link]
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.[Link]
-
PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.[Link]
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.[Link]
-
ElectronicsAndBooks. and 2,4-Substituted Pyrido [2,3-d]pyrimidines.[Link]
-
ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 7. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-4-(furan-2-yl)pyrimidine
Welcome to the technical support center for the purification of 2-Chloro-4-(furan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer format directly addresses specific issues, offering not just protocols, but the scientific reasoning behind them to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. Column chromatography is highly effective for separating the target compound from impurities with different polarities.[1][2] Recrystallization is a cost-effective method for removing small amounts of impurities, provided a suitable solvent system can be identified.
Q2: What are the typical impurities I might encounter during the synthesis of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 2,4-dichloropyrimidine, isomers formed during the substitution reaction, and byproducts from dimerization or polymerization of reactive intermediates.[1][3] The polarity of these impurities can be very similar to the product, making purification challenging.[1]
Q3: My compound appears to be degrading on the silica gel column. What should I do?
A3: this compound may exhibit instability on standard silica gel due to its acidic nature.[4] To mitigate this, consider using a less acidic stationary phase such as alumina or deactivated silica gel.[4] A quick way to assess stability is by running a 2D TLC. If a new spot appears after turning the plate 90 degrees and re-running in the same solvent, degradation is likely occurring.[4]
Q4: I'm having difficulty finding a suitable solvent system for recrystallization. What are my options?
A4: If your compound is not crystallizing effectively, you can try a solvent mixture. For instance, dissolve the compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly add a hot solvent in which it is poorly soluble (e.g., hexane) until turbidity is observed.[5] Then, allow the solution to cool slowly to promote crystal formation.[5]
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique, but achieving optimal separation requires careful attention to detail. This section addresses common issues encountered during the column chromatography of this compound.
Issue 1: Poor Separation of Product and Impurities
Symptoms:
-
Overlapping spots on TLC analysis of collected fractions.
-
Low purity of the isolated product as determined by NMR or other analytical techniques.
Causality and Solutions:
-
Similar Polarity of Compounds: If the desired product and impurities have very similar polarities, separation on a standard silica gel column can be difficult.[1]
-
Solution: Experiment with different solvent systems. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[4][6] Try gradually changing the ratio to optimize separation. The ideal Rf value for the target compound on TLC should be between 0.2 and 0.4 for good separation on the column.[4]
-
-
Improper Column Packing: Voids, cracks, or an uneven surface in the silica gel bed can lead to channeling, where the solvent and sample flow unevenly, resulting in poor separation.[4]
-
Solution: Ensure the column is packed uniformly. Prepare a slurry of silica gel in the initial, non-polar solvent and pour it into the column, allowing it to settle without air bubbles.[4] Gently tap the column to encourage even packing.
-
-
Inappropriate Sample Loading: If the compound has poor solubility in the eluent, it can precipitate at the top of the column, leading to band broadening.[4]
-
Solution: Use a "dry loading" technique. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[4]
-
Experimental Protocol: Optimized Column Chromatography for this compound
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.[4]
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level. Do not let the column run dry.[4]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[4]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4][6]
-
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.
-
Fraction Collection: Collect fractions in an appropriate volume based on the column size.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[5]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Issue 2: No Product Eluting from the Column
Symptoms:
-
No spots corresponding to the product are observed on TLC analysis of the collected fractions.
Causality and Solutions:
-
Inappropriate Solvent System: The chosen eluent may not be polar enough to move the compound down the column.[4]
-
Compound Degradation: As mentioned in the FAQs, the compound may be degrading on the silica gel.
-
Solution: Consider using a different stationary phase like alumina or deactivated silica gel.[4]
-
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for achieving high purity, but success hinges on selecting the right solvent and controlling the cooling process.
Issue 1: Compound "Oils Out" Instead of Forming Crystals
Symptoms:
-
A liquid phase separates from the solution upon cooling, which may or may not solidify into an amorphous solid.
Causality and Solutions:
-
Solution is Too Concentrated: If the solution is supersaturated, the compound may precipitate out too quickly as an oil.[5]
-
Solution: Add more hot solvent to the mixture to ensure the compound remains dissolved until a lower temperature is reached.[4]
-
-
Cooling is Too Rapid: A large temperature gradient can favor oiling out over crystal formation.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath.[5]
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization of your specific compound.
-
Solution: Try a different solvent or a solvent mixture. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization.[5]
-
Issue 2: Low Recovery of Crystalline Product
Symptoms:
-
A very small amount of solid is recovered after filtration.
Causality and Solutions:
-
Compound is Too Soluble in the Cold Solvent: If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor.[7]
-
Solution: Try a different solvent in which the compound has lower solubility at cold temperatures. Alternatively, you can try to induce further precipitation by adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[7]
-
-
Not Enough Time for Crystallization: The crystallization process may not be complete.
-
Solution: Allow the solution to stand for a longer period at a low temperature. Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Decision Tree for Recrystallization Solvent Selection
Caption: Decision-making process for recrystallization.
Data Summary Table
| Purification Technique | Key Parameters to Optimize | Common Solvents/Mobile Phases | Potential Issues |
| Column Chromatography | Solvent system polarity, stationary phase, sample loading method, column packing. | Hexane/Ethyl Acetate gradients, Dichloromethane.[2][3][4][6] | Poor separation, compound degradation, no elution.[1][4] |
| Recrystallization | Solvent selection, cooling rate, concentration. | Ethyl acetate, Hexane, Isopentane, Ethanol/Water.[2][5][8] | "Oiling out," low recovery, co-crystallization of impurities.[4][5][7] |
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Syntheses. 4 - Organic Syntheses Procedure.
- Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Organic Syntheses. 2-Chloropyrimidine.
- ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Furan-Pyrimidine Synthesis: A Technical Support Center for Yield Optimization
Welcome to the Technical Support Center for Furan-Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges in the synthesis of furan-pyrimidine derivatives. Our focus is to empower you with the scientific rationale behind experimental choices to improve reaction yields and product purity.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during furan-pyrimidine synthesis in a practical question-and-answer format.
Issue 1: Low or No Furan-Pyrimidine Product Yield
Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired furan-pyrimidine product. What are the potential causes and how can I troubleshoot this?
Answer: Low or non-existent yield is a common but surmountable issue in furan-pyrimidine synthesis. The root causes often lie in the integrity of the starting materials or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Causality and Troubleshooting Steps:
-
Integrity of Starting Materials:
-
Purity of the Furan Precursor: Many synthetic routes utilize furan derivatives that can be unstable. For instance, 2-amino-3-cyanofuran is a key precursor that can decompose over time.[1] It is highly recommended to use freshly prepared or purified aminocyanofuran for the cyclization step to form the pyrimidine ring.
-
Reagent Quality: The purity of your cyclizing agent (e.g., formamide, guanidine, thiourea) is paramount.[1][2][3] Impurities can actively interfere with the reaction mechanism, leading to unwanted side products or inhibition of the desired transformation. Always use reagents from a reliable source and consider purification if necessary.
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The cyclization step to form the pyrimidine ring often necessitates elevated temperatures. However, excessive heat can lead to the decomposition of either the starting materials or the final product.[1] An optimal temperature is a delicate balance.
-
Recommendation: Conduct a small-scale temperature gradient study to identify the sweet spot for your specific substrates.
-
-
Reaction Time: Incomplete reactions are a frequent source of low yields.[1] Conversely, prolonged reaction times can promote the formation of degradation products.
-
Issue 2: Formation of Unexpected Side Products
Question: I'm observing significant formation of byproducts in my reaction mixture, complicating purification and reducing the yield of my target furan-pyrimidine. What are these side products and how can I minimize them?
Answer: The formation of side products often arises from competing reaction pathways. Understanding the underlying mechanisms is key to steering the reaction toward your desired outcome.
Common Side Reactions and Mitigation Strategies:
-
Hantzsch-type Dihydropyridine Formation: In reactions analogous to the Biginelli reaction for pyrimidine synthesis, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This occurs when two equivalents of a β-ketoester (if used) react with an aldehyde and ammonia (which can form from the decomposition of urea at high temperatures), competing with the desired pyrimidine formation pathway.[5]
-
Mitigation:
-
Lower Reaction Temperature: Higher temperatures favor the Hantzsch pathway.[5] Running the reaction at a more moderate temperature can significantly suppress the formation of the DHP byproduct.
-
Order of Reagent Addition: In some cases, adding the urea or amidine source last can minimize its premature decomposition into ammonia.[5]
-
-
-
N-Acylurea Byproducts: These can form and complicate purification.
-
Mitigation: Careful control of stoichiometry and reaction conditions can minimize their formation.
-
Issue 3: Challenges in Product Purification
Question: I'm struggling to purify my crude furan-pyrimidine product. What are the best practices for purification?
Answer: Effective purification is critical for obtaining a high-purity product. The choice of technique depends on the physical properties of your compound and the nature of the impurities.
Purification Troubleshooting:
-
Column Chromatography:
-
Compound Stability: Furan-pyrimidine derivatives can sometimes be unstable on silica gel.[6]
-
Solvent System Selection: An inappropriate solvent system is a common reason for poor separation.
-
Recommendation: Aim for an Rf value of 0.2-0.4 for your target compound on TLC for optimal separation on a column.[6] A common eluent system for these compounds is a mixture of hexane and ethyl acetate.[6] Gradually increasing the polarity, for instance by increasing the proportion of ethyl acetate or adding a small amount of methanol, can be effective.[6]
-
-
Dry Loading: For compounds with poor solubility in the eluent, dry loading onto silica gel is recommended to prevent band broadening and improve separation.[6]
-
-
Recrystallization:
-
"Oiling Out": If your compound "oils out" instead of forming crystals, it indicates that the solution is supersaturated at a temperature where the compound's solubility is too high for crystallization to occur.
-
Solutions:
-
Add more of the hot solvent to ensure the compound remains dissolved until a lower temperature is reached.
-
Attempt crystallization from a lower-boiling point solvent.
-
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the furan-pyrimidine scaffold?
A1: There are two primary strategies for constructing the furan-pyrimidine scaffold:[7][8]
-
Building the pyrimidine ring onto a pre-existing furan: This is a very common approach. It often starts with a functionalized furan, such as a 2-amino-3-cyanofuran derivative, which then undergoes cyclization with a reagent that provides the remaining atoms for the pyrimidine ring (e.g., formamide, orthoesters).[1][8]
-
Constructing the furan ring onto a pre-existing pyrimidine: This approach is also utilized, though perhaps less frequently for initial scaffold construction.
Q2: How can I confirm the structure of my synthesized furan-pyrimidine?
A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is arguably the most powerful tool. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the hydrogen atoms.[2][9] The ¹³C NMR spectrum reveals the different carbon environments within the molecule.[2][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For example, you can observe characteristic stretches for N-H bonds (if present), C=O bonds, and C=N bonds within the pyrimidine ring.[10][11][12]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a critical piece of data for confirming the molecular formula.[9][10]
Q3: What are some of the key starting materials for furan-pyrimidine synthesis?
A3: The choice of starting materials depends on the specific synthetic route. Some common and versatile building blocks include:
-
3-Arylmethylidenefuran-2(3H)-ones: These are valuable precursors that can react with N,N-binucleophilic reagents like guanidine and thiourea to form the pyrimidine ring.[2][3]
-
2-Amino-3-cyanofuran derivatives: These are widely used to construct the pyrimidine ring through cyclization with various reagents.[1][8]
-
1,3-Dicarbonyl compounds: These can be used in reactions like the Biginelli reaction to form the pyrimidine core, which can then be further functionalized to include a furan moiety.[5]
Part 3: Experimental Protocols & Data
Protocol 1: General Synthesis of a Furan-Pyrimidine Derivative
This protocol provides a general framework for the synthesis of a furan-pyrimidine from a 1,3-dicarbonyl compound and an amidine, a common method for pyrimidine ring formation.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and the amidine or urea (1.2 equivalents) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add the chosen catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of a Lewis acid).
-
Reaction: Stir the mixture at the optimized temperature (e.g., reflux) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the desired furan-pyrimidine.
Data Summary Table: Reaction Condition Optimization
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Temperature | Room Temp. | 60°C | Reflux | Higher temperatures can increase reaction rate but may also lead to byproduct formation.[1][5] |
| Catalyst | None | HCl | Lewis Acid | Catalysts can significantly improve reaction efficiency and selectivity.[5] |
| Solvent | Ethanol | Acetonitrile | Solvent-free | Solvent choice affects reactant solubility and reaction rate.[4][5] |
Part 4: Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting logic for low furan-pyrimidine yield.
General Furan-Pyrimidine Synthesis Workflow
Caption: General experimental workflow for furan-pyrimidine synthesis.
References
- Spectroscopic Profile of 5-(Furan-3-yl)pyrimidine: A Technical Guide - Benchchem.
- troubleshooting common side reactions in furanopyrimidine synthesis - Benchchem.
- Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives - Benchchem.
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC - NIH.
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - MDPI.
- Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide - Benchchem.
- Troubleshooting common issues in fluorinated pyrimidine synthesis - Benchchem.
- (PDF) Synthesis of Furopyrimidine Derivatives - ResearchGate.
- (PDF) Synthesis and biological evaluation of novel substituted furan, pyrimidine and pyrimido[1,2- a]pyrimidine derivatives having diphenyl sulfide moiety - ResearchGate.
- Full article: Design, Synthesis, Spectral Analysis, Drug Likeness Prediction, and Molecular Docking Investigations of New Naphtho[2,1-b]Furan Encompassing Pyrimidines as Potential Antimicrobial Agents - Taylor & Francis.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in 2-Chloro-4-(furan-2-yl)pyrimidine Reactions
Welcome to the technical support center for the synthesis and purification of 2-Chloro-4-(furan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired this compound
Q1: My reaction is resulting in a low yield of the target compound. What are the likely causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, degradation of the product, or formation of stable byproducts. The most common synthetic route involves the chlorination of a corresponding hydroxypyrimidine precursor (4-(furan-2-yl)pyrimidin-2-ol) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
Causality and Optimization:
-
Insufficient Chlorination: The conversion of the hydroxyl group to a chloride can be incomplete. The reaction often requires heating in excess POCl₃, sometimes in the presence of an organic base like pyridine or triethylamine, to drive the reaction to completion.[1][2] For large-scale preparations, using equimolar amounts of POCl₃ at high temperatures (140-160 °C) in a sealed reactor can also give high yields and simplifies workup.[2]
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Chlorination of hydroxypyrimidines typically requires refluxing in POCl₃.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Hydrolysis during Workup: this compound is sensitive to moisture and can hydrolyze back to the starting hydroxypyrimidine, especially under basic or acidic conditions if the workup is not performed carefully at low temperatures.[3] It is crucial to quench the reaction mixture by pouring it into ice-cold water and to perform extractions quickly.[3]
-
Degradation: The furan ring can be sensitive to strongly acidic conditions and high temperatures, potentially leading to decomposition. If the reaction is heated for too long or at an excessively high temperature, degradation can occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of an Isomeric Byproduct
Q2: My final product is contaminated with an isomer that is difficult to separate. What is this impurity and how can I avoid its formation?
A: A common issue in the synthesis of substituted pyrimidines is the formation of isomers. If your synthesis starts from a precursor that can be chlorinated at multiple positions, such as a dihydroxypyrimidine, you may form isomeric dichloropyrimidines.[4] More relevant to your target molecule, if starting from a precursor like 2-methylthio-4-chloropyrimidine, substitution reactions can occur at the 2-position instead of the desired 4-position, leading to a 4-chloro-2-substituted pyrimidine byproduct.[5] This is because the chlorine atom at the 2-position can also be active.[5]
Causality and Prevention:
-
Reaction Selectivity: The chlorine atoms at the 2 and 4 positions of a dichloropyrimidine have different reactivities. Generally, the C4 position is more reactive towards nucleophilic substitution.[4] However, reaction conditions can influence this selectivity.
-
Starting Material Choice: The choice of starting material is critical. A synthetic route that builds the furan moiety onto the pyrimidine ring before the chlorination step can avoid isomeric byproducts related to differential reactivity of chloro-substituents.
-
Alternative Synthetic Routes: A patent describes a method to avoid the formation of the 4-chloro-2-substituted isomer by starting with 2-methylthio-4-chloropyrimidine, performing the substitution at the 4-position, and then carrying out a chlorination reaction to replace the 2-methylthio group.[5] This ensures high regioselectivity.
Purification Strategy:
-
Column Chromatography: Isomers of this type often have very similar polarities, making separation by standard column chromatography challenging.[5] Careful selection of the solvent system and using a high-performance column may be necessary.
-
Recrystallization: If a suitable solvent can be found, fractional recrystallization can be an effective method for separating isomers.
Issue 3: Formation of Dimerized or Polymeric Byproducts
Q3: I am observing a significant amount of a high molecular weight, insoluble material in my reaction. What could this be?
A: The formation of high molecular weight byproducts can be attributed to dimerization or polymerization reactions. This can occur under certain conditions, especially with highly reactive intermediates.
Causality and Prevention:
-
Dimerization: Pyridine and pyrimidine derivatives can undergo dehydrogenative dimerization, especially in the presence of certain metal catalysts like palladium.[6] While less common under typical chlorination conditions, self-reaction of the product or starting material can occur at high temperatures.
-
Reaction with Solvent: If dimethylformamide (DMF) is used as a solvent or catalyst in chlorination reactions with POCl₃, it can form a Vilsmeier-Haack reagent.[7][8] This reactive species can lead to formylation or other side reactions, and under certain conditions, could promote polymerization. Pyrolysis of DMF can also generate impurities.[9]
-
Control of Reaction Conditions: To minimize these side reactions, it is important to maintain careful control over the reaction temperature. Using the minimum effective temperature and reaction time can prevent the formation of these byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal chlorinating agent for converting 4-(furan-2-yl)pyrimidin-2-ol to the desired product?
A: Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for this transformation.[1][2] It is often used in excess as both the reagent and solvent.[1] However, for greener and safer large-scale synthesis, an improved protocol uses equimolar amounts of POCl₃ with one equivalent of pyridine as a base, heated in a sealed reactor.[2] Other chlorinating agents like thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and oxalyl chloride can also be used, but their effectiveness may vary depending on the substrate.[5]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ (excess) | Reflux, often with a base (e.g., pyridine) | Well-established, high conversion | Environmental burden, harsh workup, safety concerns with quenching[1][2] |
| POCl₃ (equimolar) | Sealed reactor, 140-160°C, with base | Greener, simpler workup, high yield[2] | Requires high-pressure equipment |
| SOCl₂ | Reflux in an inert solvent | Readily available | May require a catalyst (e.g., DMF), can lead to different side products |
| PCl₅/POCl₃ mixture | Reflux | Can be more effective for some substrates | Adds complexity, handling of solid PCl₅ |
Q2: How does the presence of a base, like pyridine or triethylamine, affect the chlorination reaction?
A: An organic base is often added to chlorination reactions with POCl₃ to act as a catalyst and an acid scavenger.[1] The base can activate the hydroxypyrimidine, making it a better nucleophile to attack the phosphorus center of POCl₃. It also neutralizes the HCl that is generated during the reaction, which can prevent acid-catalyzed degradation of the furan ring or the product. Studies on base-catalyzed chlorination of hydroxypyrimidines have shown that the choice and amount of base can influence the reaction rate and yield.[10]
Q3: What are the best practices for the workup and purification of this compound?
A: Proper workup and purification are critical for obtaining a pure product with good yield.
Workup Protocol:
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[10] This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.
-
Neutralization: Carefully neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution, while keeping the temperature low (below 10°C) to prevent hydrolysis of the product.[3] Adjust the pH to approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing & Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification Protocol:
-
Column Chromatography: The crude product can be purified by silica gel column chromatography. A solvent system of ethyl acetate and hexanes is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., isopentane, ethanol/water) can be an excellent final purification step.[3]
Caption: General experimental workflow.
Q4: What are the main safety precautions to consider when working with phosphorus oxychloride (POCl₃)?
A: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[1][8]
-
Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Reaction Setup: Ensure your glassware is completely dry to prevent a violent reaction.
-
Quenching: The quenching of excess POCl₃ is extremely exothermic and releases corrosive HCl gas. Always add the reaction mixture to ice-water slowly and with good stirring. Be prepared for a significant release of gas and heat. Large-scale quenching requires particular attention to safety to avoid latent exothermic events.[2]
References
-
ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. [Link]
- Google Patents. (2016, January 20). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Organic Syntheses. 2-Chloropyrimidine. [Link]
-
Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
MDPI. (2017, July 28). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]
- Google Patents. (2004, March 18).
-
ResearchGate. Possible explanation for VH chlorination on pyrimidine ring. [Link]
-
MySkinRecipes. This compound. [Link]
-
Course Hero. EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]
-
NIH. (2011, March 1). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
YouTube. (2020, April 21). Furan - Synthesis, Chemical Reactions & Use || L-5 Unit-3 POC -III. [Link]
-
ACS Omega. (2025, December 29). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]
-
ChemBK. (2024, April 10). 2-chloro-4-methylpyrimidine. [Link]
-
NIH. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
NIH. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Chemsrc. (2025, August 25). 2-Chloro-4-(2-furyl)pyrimidine | CAS#:124959-28-0. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. [Link]
-
PubChem. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607. [Link]
-
PubChem. 2-Chloro-4-(thiophen-2-yl)pyrimidine | C8H5ClN2S | CID 14117941. [Link]
-
ResearchGate. (2020, May 9). (PDF) Chemical biology of cyclization reactions by using POCL3. [Link]
-
ResearchGate. (2021, August 22). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Slideshare. Unit 3 furan & thiophene | PDF. [Link]
-
NIH. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
NIH. (2019, June 17). Dehydrogenative Synthesis of 2,2'-Bipyridyls through Regioselective Pyridine Dimerization. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. Dehydrogenative Synthesis of 2,2'-Bipyridyls through Regioselective Pyridine Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Technical Support Center: Dechlorination of Chloropyrimidines in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenge of dechlorination during palladium-catalyzed cross-coupling reactions of chloropyrimidines. Our goal is to equip you with the scientific understanding and practical solutions to minimize this undesired side reaction, thereby improving your reaction yields and product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the dechlorination of chloropyrimidines in the context of cross-coupling reactions.
Q1: What is dechlorination in the context of chloropyrimidine cross-coupling?
A1: Dechlorination, often referred to as hydrodechlorination, is a prevalent side reaction in palladium-catalyzed cross-coupling where the chlorine substituent on the pyrimidine ring is replaced by a hydrogen atom instead of the desired coupling partner[1]. This leads to the formation of a pyrimidine byproduct, which reduces the overall yield of the target molecule and complicates purification[1].
Q2: Why is my chloropyrimidine substrate getting dechlorinated? What are the main causes?
A2: The primary cause of hydrodechlorination is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle[1]. This Pd-H intermediate can then transfer a hydride to the chloropyrimidine, leading to the dechlorinated byproduct. Several factors can contribute to the formation of Pd-H species:
-
Presence of a Hydrogen Source: Trace amounts of water, alcohols used as solvents, or even the amine coupling partner in Buchwald-Hartwig reactions can serve as a source of hydrogen.
-
β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, β-hydride elimination from the amine substrate can generate a Pd-H species[2].
-
Reaction with the Base: Certain bases, especially in the presence of trace water, can react with the palladium catalyst to form palladium hydrides.
Q3: Which reaction parameters have the most significant impact on preventing dechlorination?
A3: Several reaction parameters are critical in minimizing dechlorination. The most impactful are:
-
Choice of Ligand: The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the desired cross-coupling versus the undesired dechlorination.
-
Selection of Base: The nature and strength of the base can significantly affect the reaction outcome.
-
Reaction Temperature: Higher temperatures can sometimes accelerate the rate of dechlorination more than the rate of the desired coupling.
-
Solvent Choice: The solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction pathway.
Q4: How do I choose the right catalyst and ligand combination to minimize dechlorination?
A4: The selection of the catalyst and ligand is paramount. For challenging cross-couplings of chloropyrimidines, bulky, electron-rich phosphine ligands are often preferred. These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the hydrodechlorination pathway.
-
Recommended Ligands: Buchwald's biarylphosphine ligands such as SPhos, XPhos, and RuPhos have demonstrated success in minimizing dechlorination, particularly in Buchwald-Hartwig aminations of heteroaryl chlorides[3][4]. For Suzuki couplings, bulky, electron-rich ligands can also be beneficial[5].
-
Catalyst Precursors: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ can be effective. The use of pre-formed palladium catalysts complexed with a suitable ligand can also offer improved reactivity and stability[6][7].
Q5: Can the choice of base and solvent influence the extent of dechlorination?
A5: Absolutely. The base and solvent system must be carefully chosen.
-
Bases: Strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions but can sometimes promote side reactions. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice for Suzuki couplings and can help suppress dechlorination[1][5]. It is crucial to use anhydrous and high-purity bases[4].
-
Solvents: Aprotic, non-polar solvents like toluene or dioxane are generally preferred. Solvents known to promote hydrodehalogenation, such as DMF and alcohols, should be avoided[1]. It is essential to use anhydrous and thoroughly degassed solvents to prevent the introduction of water and oxygen, which can lead to catalyst deactivation and side reactions[8].
Section 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of chloropyrimidines.
Problem 1: High levels of dechlorinated pyrimidine byproduct detected.
-
Symptom: GC-MS or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the mass of the pyrimidine core without the chlorine atom.
| Possible Cause | Proposed Solution |
| Catalyst system is too reactive towards dechlorination. | Screen different ligands. Switch to a bulkier, more electron-rich ligand like XPhos or SPhos to accelerate reductive elimination[1]. |
| Reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction over a longer period to see if the desired coupling proceeds at a lower temperature, albeit more slowly[8]. |
| Presence of protic impurities (e.g., water). | Ensure all reagents and solvents are rigorously dried. Use freshly distilled or commercially available anhydrous solvents. Dry the base (e.g., K₃PO₄) in an oven before use. |
| Inappropriate base or solvent. | Switch to a weaker or different class of base. For instance, if using an amine base, try an inorganic base like K₃PO₄ or Cs₂CO₃[1]. Avoid solvents like DMF and alcohols; use toluene or dioxane instead[1]. |
Problem 2: Low conversion of the starting chloropyrimidine and low yield of the desired product.
-
Symptom: Starting material remains largely unreacted, and the desired coupled product is formed in minimal amounts, with or without significant dechlorination.
| Possible Cause | Proposed Solution |
| Catalyst deactivation. | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) species and phosphine ligands[4][8]. Increase the catalyst loading or use a more robust pre-catalyst[7]. |
| Poor solubility of reagents. | Screen different solvents to improve the solubility of the starting materials and catalyst. For some systems, a mixture of solvents (e.g., dioxane/water for Suzuki couplings) might be necessary, but be mindful of the potential for dechlorination with protic co-solvents[9]. |
| The C-Cl bond is not being activated. | The oxidative addition of the C-Cl bond is often the rate-limiting step[4]. Switch to a more active catalyst system, such as one with a more electron-rich and bulky ligand[3]. In some cases, higher temperatures may be required to activate the C-Cl bond, but this must be balanced against the risk of dechlorination[9]. |
| Issues with the boronic acid (for Suzuki coupling). | Protodeboronation (replacement of the boronic acid group with hydrogen) can be a competing side reaction. If this is suspected, consider switching from the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt[5]. |
Section 3: Experimental Protocols
The following protocols provide a starting point for the successful cross-coupling of chloropyrimidines while minimizing dechlorination. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a generalized starting point and should be optimized for each specific substrate combination.
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.)[9].
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed[8].
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe[5].
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring[9].
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[9].
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Catalyst/Ligand Screening Workflow
A systematic approach is crucial for identifying the optimal conditions for a new substrate. This can be efficiently done using a parallel synthesis platform.
-
Setup: Arrange an array of reaction vials, each with a stir bar.
-
Reagent Addition: To each vial, add the chloropyrimidine and the coupling partner.
-
Variable Addition: In separate vials, add different combinations of palladium precursors, ligands, and bases.
-
Solvent Addition: Add the chosen anhydrous, degassed solvent to each vial.
-
Inerting: Place the array in a glovebox or use a manifold to purge with an inert gas.
-
Reaction: Heat the array to the desired temperature and stir for a set amount of time.
-
Analysis: After the reaction time, quench the reactions and analyze the outcome of each vial by LC-MS or GC-MS to determine the conversion and the ratio of product to dechlorinated byproduct.
Section 4: Key Mechanistic Insights
Understanding the underlying mechanisms is key to rationally designing experiments to avoid dechlorination.
The Suzuki-Miyaura Catalytic Cycle and the Competing Dechlorination Pathway
The desired Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. However, the presence of a palladium-hydride species can lead to a competing hydrodechlorination pathway, as illustrated below.
Caption: A decision-tree workflow for troubleshooting dechlorination.
References
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
- BenchChem. (2025). Preventing hydrodehalogenation in palladium-catalyzed reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Stability issues of 2-Chloro-4-(furan-2-yl)pyrimidine in solution
Welcome to the technical support center for 2-Chloro-4-(furan-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound in solution?
A1: The stability of this compound in solution is influenced by two main structural motifs: the furan ring and the 2-chloropyrimidine moiety. The furan ring is susceptible to degradation under acidic conditions through hydrolysis and ring-opening.[1] The 2-chloropyrimidine portion of the molecule is prone to nucleophilic substitution, including hydrolysis, which can be accelerated by acidic or basic conditions.[2][3] Additionally, furan-containing compounds can be sensitive to light (photodegradation).[4]
Q2: How does pH affect the stability of this compound solutions?
A2: Both acidic and basic conditions can compromise the stability of this compound. The furan ring is particularly unstable in acidic environments, which can lead to polymerization or the formation of degradation products.[1][5] The 2-chloro group on the pyrimidine ring is activated towards nucleophilic attack, and its hydrolysis can be catalyzed by both acids and bases.[2] Therefore, for maximum stability, it is advisable to maintain solutions at a neutral pH and to use them as fresh as possible.
Q3: What is the recommended solvent for dissolving this compound?
A3: The choice of solvent is critical for the stability of furan derivatives. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan-containing compounds.[6][7] Protic solvents, especially water, can participate in the hydrolysis of both the furan ring and the 2-chloropyrimidine moiety.[1][8] When aqueous buffers are necessary, they should be prepared fresh and maintained at a neutral pH.
Q4: How should I store solutions of this compound?
A4: Based on safety data for related compounds, solutions of this compound should be stored in a cool, dark place, preferably refrigerated at 2-8°C.[9] Protection from light is crucial to prevent potential photodegradation.[10] Solutions should be stored in tightly sealed containers to minimize exposure to moisture and air. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this exact molecule are not extensively documented, based on the reactivity of its constituent parts, potential degradation pathways include:
-
Hydrolysis of the chloro group: This would lead to the formation of 4-(furan-2-yl)pyrimidin-2-ol.
-
Furan ring opening: Under acidic conditions, the furan ring can open to form dicarbonyl compounds.[5]
-
Photodegradation: Exposure to light may lead to complex rearrangements or dimerizations of the furan ring.[11]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues related to the instability of this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step | Explanation |
| Solution Degradation | Prepare fresh solutions of this compound for each experiment. | The compound may be degrading over time in your solvent of choice, leading to variable concentrations of the active compound. |
| pH Shift in Solution | Buffer your reaction mixture and monitor the pH throughout the experiment. | Changes in pH during the reaction can accelerate the degradation of the compound. |
| Photodegradation | Conduct experiments under amber or light-protected conditions. | Exposure to ambient light can cause degradation, especially for furan-containing molecules.[4] |
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis | Analyze a freshly prepared sample and compare it to an aged sample. Spike the sample with a small amount of acid or base to see if the impurity peak increases. | The appearance of a more polar peak could indicate hydrolysis of the 2-chloro group to a hydroxyl group. |
| Solvent-Induced Degradation | Prepare the sample in a different, aprotic solvent (e.g., DMF, acetonitrile) and re-analyze. | The solvent may be reacting with the compound or catalyzing its degradation. |
| Furan Ring Opening | Use LC-MS to determine the mass of the impurity. Look for masses corresponding to the addition of water or ring-opened products. | Acidic conditions, even trace amounts in solvents, can lead to the opening of the furan ring.[5] |
Workflow for Investigating Unexpected Peaks
Caption: Troubleshooting workflow for unexpected analytical peaks.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing the stability of this compound.
Protocol 1: Preliminary Solution Stability Assessment
Objective: To perform a rapid assessment of the compound's stability in a chosen solvent over a short period.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF, Acetonitrile, Water)
-
HPLC or LC-MS system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC/LC-MS system.
-
Store the stock solution under the intended experimental conditions (e.g., room temperature, protected from light).
-
At specified time points (e.g., 2, 4, 8, 24 hours), take another aliquot from the stock solution, dilute it in the same manner, and analyze it.
-
Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease in the peak area indicates instability. Also, monitor for the appearance of new peaks, which would suggest degradation.
Protocol 2: Forced Degradation Study (Hydrolysis)
Objective: To investigate the degradation pathway of this compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile or other suitable organic solvent
-
HPLC or LC-MS system with a photodiode array (PDA) detector
Procedure:
-
Prepare a stock solution of the compound in a 1:1 mixture of acetonitrile and water.
-
For the acid hydrolysis study, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
For the base hydrolysis study, mix another aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw a sample, neutralize it (the acidic sample with NaOH and the basic sample with HCl), and analyze it by HPLC/LC-MS.
-
Analyze the chromatograms for the appearance of degradation products and the decrease in the parent compound. The PDA detector will provide UV spectra of the new peaks, which can aid in their identification.
Workflow for Stability Assessment
Caption: General workflow for a stability study.
IV. References
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 2025.
-
stability issues of furan rings in acidic or basic conditions - Benchchem. BenchChem, 2025.
-
Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology, 2022.
-
Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. Pharmaguideline.
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 2025.
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - American Chemical Society. ACS Publications.
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. National Institutes of Health.
-
Safety Data Sheet. Kishida Chemical Co., Ltd., 2025.
-
Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization - MDPI. MDPI, 2022.
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - MDPI. MDPI, 2020.
-
Photoreactive furan derivatives | Request PDF - ResearchGate. ResearchGate, 2005.
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. National Library of Medicine.
-
Possible reason for enhanced stability in chlorinated solvents? - ResearchGate. ResearchGate, 2016.
-
CAS NO. 124959-28-0 | this compound | Catalog BD-A779142 | Arctom. Arctom Scientific.
-
Specific Solvent Issues with Chlorination - Wordpress. WordPress.
-
-
Pyrimidines. University of Oxford.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Stability testing protocols | PPTX [slideshare.net]
- 5. Furan as a versatile synthon [pubsapp.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. database.ich.org [database.ich.org]
- 10. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
Technical Support Center: Navigating Regioselectivity in the Functionalization of Dichloropyrimidines
Welcome to the Technical Support Center for the regioselective functionalization of dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and frequently asked questions (FAQs) related to the common and often complex challenges encountered during the chemical modification of these critical heterocyclic scaffolds. Pyrimidine cores are prevalent in a vast number of FDA-approved drugs, making mastery of their synthesis paramount.[1]
The inherent electronic asymmetry of the pyrimidine ring, coupled with the presence of two chlorine atoms, presents both a synthetic opportunity and a significant challenge. The reactivity of the C2, C4, and C6 positions is highly sensitive to a multitude of factors, frequently leading to mixtures of regioisomers that are difficult to separate.[2] This guide will equip you with the knowledge to understand, control, and troubleshoot these regioselectivity issues.
Core Principles: Understanding the Reactivity Landscape
The functionalization of dichloropyrimidines is primarily governed by two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Generally, the reactivity of the chloro-substituents follows the order C4(6) > C2.[3] This preference is attributed to the greater stability of the Meisenheimer intermediate formed during nucleophilic attack at the C4 and C6 positions, which are para and ortho to the ring nitrogens, respectively.[4][5] However, this is a generalization, and as we will explore, this innate selectivity can be modulated or even completely reversed.[6][7]
Troubleshooting Guide I: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a workhorse reaction for introducing amine, oxygen, and sulfur nucleophiles onto the pyrimidine core. While seemingly straightforward, achieving regioselectivity can be challenging.
Question 1: My SNAr reaction on 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 substituted products. How can I favor the C4 isomer?
This is the most common issue encountered. The C4 position is generally more electrophilic and kinetically favored for nucleophilic attack.[2][5][8] If you are observing a loss of selectivity, consider the following:
-
Causality: While C4 is electronically favored, harsh reaction conditions (high temperatures, strong bases) can provide enough energy to overcome the activation barrier for C2 substitution, leading to product mixtures. Furthermore, the nature of the nucleophile and substituents already on the pyrimidine ring can alter the electronic landscape.[6]
-
Troubleshooting & Optimization:
-
Temperature Control: Begin by running the reaction at a lower temperature (e.g., 0 °C to room temperature). A gradual increase may be necessary, but high temperatures often erode selectivity.
-
Solvent & Base Screening: The choice of solvent and base is critical. For instance, using n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been reported to yield exclusively the C4-substituted product.[2]
-
Substituent Effects: An electron-withdrawing group at the C5 position strongly activates the C4 position for SNAr, leading to excellent C4 selectivity.[9][10]
-
Question 2: I need to synthesize the C2-substituted isomer of a 2,4-dichloropyrimidine via SNAr. How can I reverse the "normal" C4 selectivity?
Achieving C2 selectivity is a significant challenge but is possible by manipulating electronic and steric factors.
-
Causality: To favor C2 substitution, you must either electronically activate the C2 position, deactivate the C4 position, or utilize a directing group effect. The Lowest Unoccupied Molecular Orbital (LUMO) distribution, which typically favors C4, can be altered by substituents on the ring.[6]
-
Troubleshooting & Optimization:
-
Electron-Donating Groups at C6: Placing a strong electron-donating group (EDG), such as -OMe or -NHMe, at the C6 position can reverse the selectivity, favoring nucleophilic attack at C2.[6][8] This is because the EDG alters the LUMO, making the C2 and C4 positions more comparable in energy.[6]
-
Tertiary Amine Nucleophiles: For 5-substituted-2,4-dichloropyrimidines, using tertiary amine nucleophiles can lead to excellent C2 selectivity through an in situ N-dealkylation of an intermediate.[9][10]
-
Directed Substitution with Specific Nucleophiles: In certain substrates, such as 2-MeSO₂-4-chloropyrimidine, anionic nucleophiles like alkoxides or formamide anions can selectively substitute at C2, even at low temperatures (-78 °C).[11] This is due to the formation of a hydrogen-bonded complex between the nucleophile and the methylsulfonyl group, which directs the attack to the adjacent C2 position.[11]
-
Diagram 1: Decision workflow for SNAr regioselectivity on 2,4-dichloropyrimidines.
Troubleshooting Guide II: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Cross-coupling reactions are indispensable for forming C-C and C-N bonds. Similar to SNAr, they typically favor the C4 position in 2,4-dichloropyrimidines due to the favored oxidative addition of palladium into the C4-chlorine bond.[12]
Question 3: My Suzuki-Miyaura coupling on 2,4-dichloropyrimidine is not selective and yields a mixture of isomers. How can I enforce C4 selectivity?
-
Causality: The ligand, solvent, and base system are paramount in controlling the regioselectivity of cross-coupling reactions. Inappropriate ligand choice is a common reason for poor selectivity. The oxidative addition step is generally rate-determining and irreversible, making the initial site of Pd insertion crucial.[13]
-
Troubleshooting & Optimization:
-
Ligand Screening: The ligand is the most critical factor. For Suzuki couplings, standard phosphine ligands like PPh₃ often provide good C4 selectivity.[12] For other couplings, a systematic ligand screening is highly recommended.
-
Ligand-Free Conditions: Remarkably, for Suzuki-Miyaura couplings, ligand-free "Jeffery" conditions can enhance C4-selectivity to greater than 99:1.[14]
-
Solvent and Base Effects: The reaction environment plays a crucial role. For one-pot double Suzuki couplings, alcoholic solvent mixtures have been shown to be critical for achieving high reactivity and selectivity, with the first coupling occurring regioselectively at C4.[12][15]
-
Table 1: Conditions for Regioselective Suzuki Coupling on 2,4-Dichloropyrimidine
| Target Position | Catalyst/Ligand System | Solvent/Base System | Key Considerations | Reference(s) |
| C4 | Pd(PPh₃)₄ (0.5 mol%) | Dioxane/H₂O, Na₂CO₃ (Microwave, 15 min) | Extremely low catalyst loading and short reaction times. Effective for a range of arylboronic acids. | [12][16] |
| C4 (>99:1) | Ligand-Free ("Jeffery" conditions) | Varies; typically involves a phase-transfer catalyst | Can provide outstanding selectivity, surpassing many ligand-controlled systems. | [14] |
| C2 | Pd(II) precatalysts with bulky N-heterocyclic carbene (NHC) ligands | Varies | Atypical selectivity for C-S cross-coupling with thiols. Highly sensitive to the precatalyst structure.[17][18] | [1][7][17][18] |
Question 4: Is it possible to achieve C2-selective cross-coupling on an unsubstituted 2,4-dichloropyrimidine?
-
Causality: Overcoming the strong intrinsic preference for C4 coupling requires a catalytic system that can fundamentally alter the mechanism of oxidative addition or selectively stabilize the transition state leading to C2 insertion.
-
A Breakthrough Protocol: Recently, a novel method for C2-selective Pd-catalyzed C–S cross-coupling has been developed.[17][18] This stands in stark contrast to nearly all previously reported methods that favor C4.[17]
-
Key Components: The method relies on Palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands .[17][18]
-
Scope: This C2-selectivity is high for most primary thiols and thiophenols.[17][18]
-
Mechanism: The atypical selectivity raises new questions about the mechanism of oxidative addition, suggesting it may not proceed through a typical pathway.[1][18] It is crucial to note that this selectivity is highly sensitive to the precatalyst structure, as competing C4-selective SNAr can become a major side reaction.[17]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in dichloropyrimidine reactions? A1: The outcome is a balance of several factors:
-
Electronic Effects: The electron-withdrawing nature of the pyrimidine nitrogens activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack and oxidative addition.[19]
-
Steric Effects: Bulky substituents on the pyrimidine ring or the incoming reagent/ligand can block access to a more electronically favored site, directing the reaction to a less hindered position.[19]
-
Catalyst and Ligand: In cross-coupling reactions, the choice of metal and, more importantly, the ligand can completely override the innate electronic preferences of the substrate.[19]
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence reaction rates at different positions, thereby affecting the regiochemical outcome.[19][20]
Q2: For 2,4-dichloropyrimidine, which position is generally more reactive? A2: In most cases, the C4 position is more reactive. This preference is observed in both SNAr and palladium-catalyzed cross-coupling reactions.[1][3][12]
Q3: Can I perform a sequential, double functionalization on a dichloropyrimidine? A3: Yes, this is a key advantage of using dichloropyrimidine building blocks. An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, where the first coupling occurs at C4, followed by a second coupling at C2 by adjusting the reaction conditions.[12][15] This allows for the efficient synthesis of diarylated pyrimidines.[15]
Q4: My reaction is not working at all. What are some general troubleshooting steps? A4: If you observe low or no conversion, consider these general points:
-
Reagent Purity: Ensure all starting materials and reagents are pure and solvents are anhydrous, especially for cross-coupling and reactions involving strong bases.
-
Catalyst Activity: For cross-coupling, ensure the palladium catalyst is active. Catalyst decomposition can be an issue; degassing the reaction mixture can sometimes help.[15]
-
Temperature: Some reactions, particularly catalyst-free SNAr, may require high temperatures (e.g., 140 °C) to proceed.[21]
-
Product Stability: Check if your product is unstable to the workup conditions (e.g., acid or base washes).[22]
-
Solubility: Your product might be soluble in the aqueous layer or volatile. Always check all phases and traps if the product is missing post-workup.[22]
Experimental Protocols
Protocol 1: C4-Selective SNAr Amination of 2,4-Dichloropyrimidine
This protocol is adapted from literature procedures known to favor C4 substitution.[2]
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (0.2 M), add the desired amine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to isolate the 4-amino-2-chloropyrimidine product.
Protocol 2: C4-Selective Suzuki-Miyaura Coupling via Microwave Irradiation
This protocol leverages microwave assistance for rapid and highly selective C4 arylation.[16]
-
In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.5 mol%).
-
Add a 3:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.5 M.
-
Seal the vial and heat in a microwave reactor to 150 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the 4-aryl-2-chloropyrimidine.
Diagram 2: Generalized workflow for dichloropyrimidine functionalization.
References
-
Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Available at: [Link]
-
Neufeldt, S. R., et al. (2022). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
-
Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Montana State University. Available at: [Link]
-
Neufeldt, S. R., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. Available at: [Link]
-
Smith, C. J., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. Available at: [Link]
-
Scott, J. S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
-
Marzi, E., et al. (2001). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. European Journal of Organic Chemistry. Available at: [Link]
-
Stroup, B. W., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Smith, C. J., et al. (2015). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
-
Radić, N., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Armstrong, A., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. PubMed. Available at: [Link]
-
Smith, C. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]
-
Ahmed, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Medicilon. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Medicilon. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
Petrou, A., et al. (2012). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]
-
Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). 2,4-Dichloropyrimidine. ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Failed Reaction: FAQ. University of Rochester Department of Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. Available at: [Link]
-
Knochel, P., et al. (2006). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. PubMed. Available at: [Link]
-
Stroup, B. W., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines | CoLab [colab.ws]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. How To [chem.rochester.edu]
Technical Support Center: Suzuki-Miyaura Coupling of Pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Avoidance of Homocoupling Side Reactions
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I've designed this comprehensive guide to address a persistent challenge in medicinal chemistry: the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of pyrimidine substrates. This resource moves beyond simple protocols to provide a deep, mechanistic understanding of why homocoupling occurs with pyrimidines and how to strategically suppress it.
The pyrimidine core is a privileged scaffold in drug discovery, but its unique electronic properties—specifically the electron-deficient nature and the presence of basic nitrogen atoms—present distinct challenges. These nitrogen atoms can act as ligands for the palladium catalyst, leading to catalyst deactivation and promoting undesired side reactions.[1][2] This guide provides field-proven insights and troubleshooting strategies to ensure the successful synthesis of your target pyrimidine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with pyrimidine substrates?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl compound.[3] This consumes your valuable boronic acid reagent, reduces the yield of the desired cross-coupled product, and complicates purification. With pyrimidine substrates, factors such as catalyst inhibition by the ring nitrogens can disrupt the catalytic cycle, creating opportunities for homocoupling to become a major pathway.[1]
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct. What is the most likely cause?
A2: The primary culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[3] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), the in situ reduction to Pd(0) can be inefficient, leaving residual Pd(II) which is known to directly mediate the homocoupling of boronic acids.[5][6]
Q3: How does the choice of boronic acid versus a boronic ester affect homocoupling?
A3: Boronic esters, such as pinacol (Bpin) or MIDA esters, are generally more stable and less prone to side reactions like protodeboronation and homocoupling compared to their corresponding boronic acids.[4] While the exact transmetalating species can be complex, boronic esters can provide a slow, controlled release of the boronic acid under reaction conditions, minimizing its concentration and thus reducing the likelihood of self-coupling.[2][4]
Q4: Can the position of the halogen on the pyrimidine ring influence the likelihood of homocoupling?
A4: Yes, indirectly. The reactivity of halopyrimidines follows the general trend I > Br > Cl, which is inversely related to the C-X bond strength.[7] Less reactive halides, like chlorides, often require more forcing conditions (higher temperatures, stronger bases, more active catalysts) to achieve efficient oxidative addition.[8] These harsher conditions can sometimes increase the rate of catalyst decomposition and other side reactions, including homocoupling. Furthermore, a halogen at the 2-position of pyrimidine can present unique challenges due to the proximity of the nitrogen atom, which can chelate the palladium catalyst and inhibit the desired reaction, a phenomenon analogous to the "2-pyridyl problem".[1]
Troubleshooting Guide: Suppressing Pyrimidine Homocoupling
This section provides a systematic approach to diagnosing and solving issues with homocoupling in your Suzuki reactions.
Issue 1: High Levels of Homocoupling Product Detected
High levels of the boronic acid dimer indicate a problem with the catalytic cycle, often related to the oxidation state of the palladium or the presence of oxygen.
-
Oxygen Contamination: Rigorous exclusion of oxygen is the most critical first step to suppress homocoupling.[3][4]
-
Solution: Ensure all solvents are thoroughly degassed prior to use. Techniques like sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using the freeze-pump-thaw method are highly effective. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[4]
-
-
Presence of Palladium(II) Species: Pd(II) precatalysts can directly promote homocoupling.
-
Solution: Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4][6] These catalysts can enter the catalytic cycle directly without requiring an in situ reduction step. For even more reliable generation of the active Pd(0) species, consider using modern, well-defined palladium precatalysts (e.g., Buchwald's G3 or G4 palladacycles), which are designed for clean and efficient activation.[9][10]
-
Issue 2: Low Yield of Desired Product with Concurrent Homocoupling
This scenario suggests that while some catalytic activity is present, the desired cross-coupling pathway is inefficient, allowing the homocoupling side reaction to compete effectively. This is common with less reactive chloropyrimidines or sterically hindered substrates.
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst, promoting the desired reaction steps (oxidative addition and reductive elimination), and preventing catalyst deactivation by the pyrimidine nitrogens.[1][11]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for challenging heteroaryl couplings.[9][12] Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature facilitates the rate-limiting oxidative addition and the final reductive elimination step.[11]
-
-
Inappropriate Base Selection: The base activates the boronic acid for transmetalation, but an overly strong or poorly soluble base can promote side reactions.[13]
-
Solution: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred as they are generally effective without being overly aggressive.[11][14] The choice of base is highly dependent on the solvent and substrate, so screening may be necessary. For instance, in a study on the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, K₃PO₄ in 1,4-dioxane provided good yields.[14]
-
-
Unfavorable Reaction Conditions: Temperature plays a critical role. While heat is often required, excessive temperatures can lead to catalyst decomposition and increased side reactions.[15]
-
Solution: Optimize the reaction temperature. For less reactive chlorides, higher temperatures (e.g., 100-120 °C) may be necessary, but this should be balanced against the stability of the catalyst and reagents.[12][14] Microwave-assisted heating can be highly effective, often allowing for shorter reaction times and improved yields, which can minimize the time for side reactions to occur.[16][17] A study on 2,4-dichloropyrimidines found that microwave heating at 100 °C for just 15 minutes gave excellent results.[16]
-
Data-Driven Optimization Strategies
The following tables summarize the impact of key reaction parameters on the outcome of Suzuki couplings with pyrimidine substrates, providing a starting point for your optimization efforts.
Table 1: Effect of Palladium Source on Product Yield (Data synthesized from studies on dichloropyrimidines)
| Catalyst | Ligand | Yield (%) of Cross-Coupled Product | Notes | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | 71-81 | A common and effective Pd(0) source. Yields can be enhanced with microwave heating. | [8][16] |
| Pd(OAc)₂ | PPh₃ | 35 | Pd(II) source, may lead to lower yields and increased homocoupling without efficient reduction. | [8] |
| Pd₂(dba)₃ | None | <5 | Inefficient without a suitable ancillary ligand. | [8] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Moderate | Effective for solid-supported chloropyrimidines, demonstrating the importance of a bulky ligand. |
Table 2: Effect of Different Bases on Product Yield (Data synthesized from various halopyrimidine studies)
| Base | Solvent System | Temperature (°C) | Yield (%) | Notes | Reference(s) |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 81 | A versatile and widely used base, highly effective under microwave conditions. | [16] |
| K₃PO₄ | 1,4-Dioxane | 70-80 | Good to excellent yields, often a good choice for challenging couplings. | [14] | |
| Cs₂CO₃ | Toluene | 70-80 | Can provide good yields, sometimes superior to other carbonate bases. | [14] | |
| KF (spray-dried) | THF | 50 | A milder base, effective for solid-supported syntheses. |
Mechanistic Insights & Experimental Workflow
Understanding the underlying mechanisms is key to rational troubleshooting. The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.
Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified representation of a Pd(II)-mediated homocoupling pathway.
Recommended Experimental Protocol (Starting Point)
This generalized protocol for the Suzuki coupling of a chloropyrimidine is intended as a robust starting point. Optimization will likely be required for your specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial, add the chloropyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand (e.g., SPhos, 2-10 mol%). For precatalysts, add the appropriate molar percentage.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C, or as specified for microwave conditions) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.[7]
By understanding the mechanistic nuances and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your Suzuki-Miyaura reactions involving pyrimidine substrates, minimizing homocoupling and maximizing the yield of your target compounds.
References
- BenchChem. (2025). Technical Support Center: Efficient Suzuki-Miyaura Coupling of 3-Halopyridines. BenchChem.
- Al-Masoudi, N. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Krasavin, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. BenchChem.
- Krasavin, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
- Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- BenchChem. (2025). Comparing the efficacy of different palladium catalysts for Suzuki coupling of chloropyrimidines. BenchChem.
- ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings.
- Thomas, J. M., et al. (2015).
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Al-Masoudi, N. A., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Buchwald, S. L., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC.
- BenchChem. (2025). Mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium. BenchChem.
- The Suzuki Reaction. (2014). Course Hero.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. scispace.com [scispace.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protodeboronation in Suzuki Coupling with Heteroaryl Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: protodeboronation , particularly when working with sensitive heteroaryl boronic acids. As Senior Application Scientists, we have compiled field-proven insights and data-driven recommendations to help you navigate this challenge and maximize the yield of your desired products.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific issues you may encounter during your experiments. The answers are designed to not only provide a solution but also to explain the underlying chemical principles, empowering you to make informed decisions for your unique system.
Question 1: My Suzuki reaction yield is low, and LC-MS/NMR analysis shows a significant amount of the simple heteroarene (the starting boronic acid with -H instead of -B(OH)₂). What is happening, and what are the first things I should check?
Answer: You are observing the classic signs of protodeboronation, a side reaction where the carbon-boron bond of your starting material is cleaved and replaced by a carbon-hydrogen bond from a proton source in your reaction.[1][2] This reaction directly consumes your nucleophile, leading to reduced yields and complicating purification.[3] Heteroaryl boronic acids, especially π-deficient systems like pyridines or electron-rich heterocycles prone to instability like some thiophenes and pyrroles, are particularly susceptible.[4][5][6]
Before making significant changes to the protocol, perform these initial checks:
-
Reagent Quality & Handling:
-
Boronic Acid Purity: Has the boronic acid been stored correctly (cool, dry, inert atmosphere)? Older or improperly stored boronic acids can decompose. It's often best to use a freshly opened bottle or a high-purity grade reagent.[1]
-
Solvent Purity: Ensure you are using anhydrous and thoroughly degassed solvents. Oxygen can lead to catalyst deactivation and oxidative side reactions, while residual water is a direct proton source for protodeboronation.[7][8]
-
Base Quality: The purity of your base is crucial. Use a high-purity grade and ensure it has not absorbed excess moisture from the air.
-
-
Reaction Setup:
-
Inert Atmosphere: Meticulous exclusion of oxygen is critical. Ensure your reaction vessel was properly flame-dried (or oven-dried) and that you have a robust inert atmosphere (argon or nitrogen) established through at least three evacuate/backfill cycles.[7][9] Maintain a positive pressure of inert gas throughout the reaction.
-
If these initial checks do not resolve the issue, the problem likely lies within the core reaction parameters, which we will address next.
Question 2: How can I definitively confirm and quantify protodeboronation in my reaction mixture?
Answer: Accurate diagnosis is key. While a simple mass spectrum can suggest the presence of the protodeboronated byproduct, quantification requires a more rigorous approach.
-
Method 1: ¹H NMR Spectroscopy with an Internal Standard: This is a reliable method for quantification.
-
Carefully take an aliquot from your crude reaction mixture.
-
Quench the reaction in the aliquot (e.g., with aqueous NH₄Cl).
-
Extract the organic components.
-
Add a known mass of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a clean, non-overlapping singlet in the ¹H NMR spectrum).
-
Acquire a ¹H NMR spectrum. By integrating the signal of your desired product, the protodeboronated byproduct, and the internal standard, you can accurately calculate the yield of each and determine the extent of protodeboronation.
-
-
Method 2: LC-MS with a Calibration Curve: For more complex mixtures or lower concentrations, LC-MS is ideal.
-
Synthesize or purchase an authentic sample of the expected protodeboronated byproduct to establish its retention time and fragmentation pattern.
-
Create a calibration curve by injecting known concentrations of your desired product and the byproduct.
-
Inject a diluted aliquot of your crude reaction mixture and quantify the components based on the calibration curves. This provides a precise measure of the product-to-byproduct ratio.
-
Question 3: My heteroaryl boronic acid is clearly unstable. How do I choose the right reaction conditions (base, solvent, temperature) to minimize protodeboronation?
Answer: The choice of base, solvent, and temperature creates a delicate balance. The goal is to find conditions that are vigorous enough to promote the Suzuki catalytic cycle but gentle enough to suppress the protodeboronation pathway. The key is to make the desired cross-coupling reaction kinetically faster than the decomposition of the boronic acid.[3]
Base Selection: The base is critical but is also a primary driver of protodeboronation, which is often a base-catalyzed process.[2][8] Strong bases (like NaOH, KOH) in protic solvents can rapidly form the boronate species ([ArB(OH)₃]⁻), which is highly susceptible to protonolysis.[10][11]
-
Recommendation: Switch to milder, less nucleophilic bases. Anhydrous potassium phosphate (K₃PO₄) is an excellent first choice.[1][7] Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and cesium fluoride (CsF) are also highly effective alternatives that often give cleaner reactions.[12]
Solvent System: The solvent must solubilize all components but also plays a role in protodeboronation.
-
Recommendation: While many Suzuki reactions use aqueous mixtures (e.g., dioxane/water, THF/water), a high water content can be detrimental for sensitive substrates.[1]
-
Try reducing the amount of water in your co-solvent mixture (e.g., from 4:1 to 10:1 dioxane/water).
-
Consider using a strictly anhydrous system with a soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like 1,4-dioxane.[5]
-
Polar aprotic solvents like THF, 2-MeTHF, dioxane, or DMF are common choices.[13][14] However, be aware that solvent choice can be highly substrate-dependent and can influence catalyst activity and selectivity.[13][15]
-
Temperature Control: Higher temperatures accelerate both the desired reaction and the undesired protodeboronation.[1]
-
Recommendation: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. If your catalyst system is highly active, you may be able to run the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C), which will significantly suppress the rate of protodeboronation.[16]
Table 1: Recommended Bases for Mitigating Protodeboronation
| Heteroaryl Boronic Acid Type | Recommended Base(s) | Rationale & Considerations |
| π-Deficient (e.g., 2-Pyridyl) | K₃PO₄, Cs₂CO₃, KF | These bases are sufficiently strong to promote the catalytic cycle but are less harsh than hydroxides, reducing the rate of protodeboronation. KF can be particularly effective for challenging couplings.[17] |
| π-Rich (e.g., 2-Thienyl, 2-Furyl) | K₂CO₃, K₃PO₄, Na₂CO₃ | These heterocycles are often highly susceptible to protodeboronation under strongly basic conditions (pH > 10).[1][11] Milder carbonates or phosphate bases are preferred. |
| Azoles (e.g., 5-Thiazolyl, Pyrazolyl) | K₃PO₄, Cs₂CO₃ | These can be extremely unstable.[4] Mild, anhydrous conditions are often necessary. In some cases, Lewis acid additives (e.g., Cu salts) can modulate reactivity.[6] |
| Electron-Deficient General | K₃PO₄, CsF, KOAc | Weaker bases can slow the formation of the reactive boronate anion, giving the catalytic cycle a kinetic advantage.[3][12] |
Question 4: The reaction is still sluggish and protodeboronation is winning. How can catalyst and ligand choice help?
Answer: If optimizing the base, solvent, and temperature is insufficient, the next step is to accelerate the desired catalytic cycle so dramatically that it outpaces the decomposition pathway. This is achieved by using a highly active catalyst system.
-
Palladium Precatalyst: Switch from older sources like Pd(OAc)₂ or Pd(PPh₃)₄ to modern, highly active precatalysts. Buchwald G2, G3, or G4 precatalysts (e.g., XPhos Pd G2/G3/G4) are designed to rapidly generate the active Pd(0) species, initiating the catalytic cycle quickly and efficiently.[3][18]
-
Ligand Choice: The ligand is arguably the most critical component for coupling sensitive heteroaryl boronic acids. Triphenylphosphine (PPh₃) is often inadequate for these challenging transformations.[19]
-
Use Bulky, Electron-Rich Phosphines: Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Herrmann-Beller (e.g., cataCXium® A) families are essential.[9][12] These ligands promote rapid oxidative addition and reductive elimination, accelerating the overall catalytic turnover. This increased rate is often the key to outcompeting protodeboronation.[1]
-
Beware of Ligand-Promoted Protodeboronation: Recent studies have shown that some bulky phosphine ligands can, paradoxically, also accelerate palladium-catalyzed protodeboronation under certain conditions.[20][21] This highlights the importance of screening a small set of ligands to find the optimal choice for your specific substrate combination.
-
Question 5: I've tried everything, but my 2-pyridyl boronic acid just won't couple cleanly. Are there alternative strategies?
Answer: Yes. For exceptionally unstable boronic acids, particularly the notorious 2-pyridyl and some 5-membered heteroaryl systems, the "free" boronic acid concentration in the reaction mixture is too high, leading to rapid decomposition.[17][22] The solution is to use a "slow-release" strategy where the boronic acid is masked as a more stable derivative.[2][23] This derivative slowly hydrolyzes under the reaction conditions to liberate a low, steady-state concentration of the active boronic acid, which is immediately consumed by the catalyst in the productive coupling reaction.[3][23]
-
N-methyliminodiacetic acid (MIDA) Boronate Esters: These are highly stable, crystalline solids that are robust to chromatography and storage.[2] Under basic aqueous conditions, they slowly hydrolyze to release the boronic acid. This is one of the most effective methods for coupling highly unstable boronic acids.[3]
-
Potassium Organotrifluoroborates (BF₃K salts): These are also stable, crystalline solids. They require aqueous or protic conditions to slowly release the boronic acid for the catalytic cycle.[2]
-
Pinacol (pin) or Neopentyl Glycol Esters: While less stable than MIDA boronates, boronic esters are generally more stable than the corresponding boronic acids and can significantly reduce the rate of protodeboronation.[24][25] They are a good first alternative if the free boronic acid is problematic.
Table 2: Comparison of Boronic Acid Derivatives for Mitigating Protodeboronation
| Boron Reagent | Stability to Protodeboronation | Handling | Release Mechanism | Best For... |
| Boronic Acid (R-B(OH)₂) | Low to Moderate | Often amorphous, can be hygroscopic | Direct use | Stable, readily available substrates. |
| Pinacol Ester (R-Bpin) | Moderate to High | Often crystalline, stable solids | Base-catalyzed hydrolysis | Moderately unstable boronic acids; anhydrous conditions. |
| Trifluoroborate (R-BF₃K) | High | Crystalline, air-stable solids | Slow hydrolysis in aqueous base | Unstable boronic acids requiring a slow-release strategy.[2] |
| MIDA Boronate (R-B(MIDA)) | Very High | Crystalline, air-stable, chromatographable | Slow hydrolysis in aqueous base | Extremely unstable boronic acids (e.g., 2-pyridyl); sequential couplings.[23][25] |
Visualizing the Competing Reaction Pathways
Understanding the competition between the desired Suzuki-Miyaura cycle and the undesired protodeboronation pathway is crucial for troubleshooting.
Caption: A decision tree for troubleshooting protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Sensitive Heteroaryl Boronic Acid
This protocol incorporates best practices to minimize protodeboronation for a challenging substrate.
-
Reagents & Setup:
-
Heteroaryl Boronic Acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Solvent: 1,4-Dioxane/Water (10:1 ratio), thoroughly degassed
-
All glassware should be oven or flame-dried.
-
-
Procedure:
-
Inert Atmosphere Setup: To a dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, heteroaryl boronic acid, K₃PO₄, and XPhos Pd G3 catalyst. This is best done inside a glovebox. If a glovebox is not available, add the solids quickly in air.
-
Seal and Purge: Seal the vessel with a septum or screw cap. Evacuate the vessel under high vacuum for 1-2 minutes and backfill with argon or nitrogen. Repeat this cycle a total of three times to ensure a completely inert atmosphere. [9] 3. Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80 °C. Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-18 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 2: Conversion of a Boronic Acid to its MIDA Boronate Ester
This procedure creates a stable, slow-release version of a highly sensitive heteroaryl boronic acid. [1]
-
Reagents & Setup:
-
Heteroaryl Boronic Acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Toluene or DMSO
-
Dean-Stark apparatus (for toluene) or vacuum for azeotropic removal (for DMSO)
-
-
Procedure (using Toluene and Dean-Stark):
-
To a round-bottom flask, add the heteroaryl boronic acid, N-methyliminodiacetic acid, and toluene (enough to allow for good stirring).
-
Assemble a Dean-Stark apparatus and reflux condenser onto the flask.
-
Heat the mixture to reflux. Water will be generated from the condensation reaction and will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture. The MIDA boronate ester will often precipitate as a crystalline solid.
-
The solid can be isolated by filtration, washed with a nonpolar solvent (like hexanes), and dried under vacuum. In many cases, the solvent can be removed under reduced pressure and the resulting crude MIDA ester, often a clean solid, can be used directly in the subsequent Suzuki coupling without further purification. [1]
-
References
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
ResearchGate. (n.d.). Boron-reagents unstable towards protodeboronation. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Thakur, A., Zhang, K., & Louie, J. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Le, C. M., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
-
Ros, A., et al. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Catalysis. [Link]
-
Reddit. (2022). For the pro's (Suzuki). [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
del Rio, D., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]
-
Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Byers, J. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2023). Protodeboronation product. [Link]
-
del Rio, D., et al. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
de Lambert de Boisjan, A., Fadini, L., & Allemann, C. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chimia. [Link]
-
Kirby, J. P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry. [Link]
-
Aldeghi, M., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
Byers, J. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
Aldeghi, M., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalysts for 2-Chloropyrimidine Coupling Reactions
Introduction: The Central Role of the Pyrimidine Scaffold
To researchers, scientists, and drug development professionals, the pyrimidine core is a familiar and vital scaffold. Its prevalence in a vast array of biologically active molecules, from antiviral agents to kinase inhibitors, makes it a cornerstone of medicinal chemistry.[1] The functionalization of this heterocycle through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a critical step in the synthesis of novel compound libraries for drug discovery and lead optimization.
Among the various starting materials, 2-chloropyrimidine and its derivatives are often preferred substrates due to their commercial availability and cost-effectiveness.[1] However, the inherent stability of the C-Cl bond compared to its bromide or iodide counterparts presents a significant challenge.[2][3] Activating this less reactive bond requires highly efficient and carefully selected palladium catalyst systems.
This guide provides an in-depth, objective comparison of palladium catalysts for the coupling of 2-chloropyrimidines. We will move beyond a simple listing of options to explore the causality behind experimental choices, empowering you to select and optimize the ideal catalytic system for your specific synthetic challenge.
Pillar 1: Understanding the Catalytic Landscape
The efficacy of a palladium-catalyzed cross-coupling reaction hinges on a delicate interplay between the palladium precursor, the ancillary ligand, the base, and the solvent system.[3][4] The ligand, in particular, is the architect of the catalyst's performance; its steric and electronic properties directly govern the key steps of the catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is often the rate-limiting step for aryl chlorides, and it is here that the ligand's role is most critical. Electron-rich, bulky ligands enhance the electron density on the palladium center, promoting this difficult insertion.[5][6]
-
Transmetalation / Amine Coordination: In Suzuki reactions, the organoboron species transfers its organic group to the palladium center. In Buchwald-Hartwig aminations, the amine coordinates to the palladium, followed by deprotonation.[7][8]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[7]
Given the stability of the C-Cl bond, catalyst systems that excel with aryl bromides or iodides may prove sluggish or entirely ineffective. Therefore, the development of specialized ligands has been paramount to unlocking the synthetic potential of 2-chloropyrimidines.
Pillar 2: Head-to-Head Catalyst Comparison for Key Transformations
We will now compare the performance of distinct classes of palladium catalysts in the two most crucial transformations for 2-chloropyrimidine: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N coupling.
A. The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl and hetero-biaryl structures. The choice of catalyst dictates the reaction's efficiency, temperature requirements, and tolerance to functional groups.
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, workhorse catalyst. While effective for more reactive halides, its application with 2-chloropyrimidines often requires forcing conditions.
-
Performance Insights: Reactions typically necessitate higher temperatures (≥100 °C) and longer durations (12-24 hours).[4] However, the advent of microwave-assisted synthesis has significantly improved the utility of these catalysts, drastically reducing reaction times from hours to minutes while improving yields.[4][9]
-
Causality: The moderate electron-donating ability and smaller size of PPh₃ compared to next-generation ligands make the oxidative addition into the C-Cl bond less efficient, thus requiring more thermal energy to drive the reaction.
The development of sterically hindered, electron-rich phosphine ligands by research groups like Buchwald's revolutionized cross-coupling chemistry. Ligands such as SPhos, XPhos, and P(t-Bu)₃ are designed specifically to activate challenging substrates like aryl chlorides.[3][10][11]
-
Performance Insights: These ligands enable couplings at lower catalyst loadings and milder temperatures, often providing excellent yields where traditional catalysts fail.[5] They are the go-to choice for difficult Suzuki couplings.
-
Causality: The combination of significant steric bulk and potent σ-donation accelerates both the oxidative addition and the final reductive elimination steps of the catalytic cycle, leading to a much higher catalytic turnover.[5][6][12]
NHCs have emerged as a superior alternative to phosphines in many applications. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) form highly stable and extremely active palladium complexes.
-
Performance Insights: Pd-NHC catalysts are known for their exceptional thermal stability and high activity.[13] They can effect challenging couplings and have shown unique capabilities in controlling regioselectivity in substrates with multiple halides, such as selectively coupling at the C4 position of 2,4-dichloropyrimidine.[14][15]
-
Causality: NHCs are powerful σ-donors, even more so than many electron-rich phosphines. This strong donation stabilizes the palladium center, prevents catalyst decomposition at high temperatures, and facilitates the crucial oxidative addition step.[13][16]
The table below summarizes representative data, offering a comparative overview of catalyst performance for the coupling of chloropyrimidines.
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [4][9] |
| 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | N/A | N/A | N/A | "Reasonable" | [17] |
| Resin-supported chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | "Moderate" | [11] |
| 2,4-Dichloropyridine* | Phenylboronic acid | Pd/IPr system | Various | Various | RT | N/A | High C4 selectivity | [14] |
*Data for 2,4-dichloropyridine is included to illustrate the unique regioselectivity achievable with NHC ligands, a principle applicable to pyrimidine systems.
B. The Buchwald-Hartwig Amination: Crafting C-N Bonds
The 2-aminopyrimidine motif is a privileged structure in pharmacology. The Buchwald-Hartwig amination provides a direct and versatile route to its synthesis.[7][18] For a substrate like 2-chloropyrimidine, the challenge lies in overcoming the C-Cl bond's inertia while using a base that is strong enough to deprotonate the amine but not so harsh as to cause side reactions.
For this transformation, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand are the undisputed state-of-the-art.[19][20] The choice of ligand is critical and often substrate-dependent.
-
Performance Insights: These systems allow for the coupling of a wide range of primary and secondary amines with 2-chloropyrimidine under relatively mild conditions. The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is crucial and must be optimized for the specific amine and substrate.
-
Causality: The mechanism proceeds via oxidative addition, which is facilitated by the bulky ligand. The amine then coordinates, and a strong, non-nucleophilic base is required to form the palladium-amido complex. The steric hindrance of the ligand then promotes the C-N bond-forming reductive elimination.[7][8]
The diagram below illustrates the generally accepted catalytic cycle for this reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Pillar 3: Self-Validating Experimental Protocols
Reproducibility is the hallmark of trustworthy science. The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for key experiments. Always maintain an inert atmosphere for these reactions, as oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1][15]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the rapid synthesis of 4-aryl-2-chloropyrimidines.[4][9]
Workflow Diagram
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Methodology:
-
Reaction Setup: To a microwave reactor tube equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq), the desired arylboronic acid (0.5 mmol, 1.0 eq), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 eq).[4]
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the resulting suspension with a stream of argon or nitrogen for 10 minutes to degas the solvent. Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[4][9]
-
Microwave Irradiation: Securely seal the tube and place it in the microwave reactor. Heat the reaction to 100 °C and hold for 15 minutes with stirring.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol provides a general starting point for the C-N coupling using a modern catalyst system.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: To the flask, add the amine (1.2 eq), 2-chloropyrimidine (1.0 eq), and a strong base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and carefully quench with water. Separate the layers and wash the organic phase with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Outlook
The coupling of 2-chloropyrimidines is a solved problem, but one that requires a rational approach to catalyst selection.
-
For Suzuki-Miyaura Couplings: While traditional catalysts like Pd(PPh₃)₄ can be effective, particularly with microwave heating, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands provides superior activity, enabling reactions under milder conditions with broader substrate scope.
-
For Buchwald-Hartwig Aminations: Catalyst systems employing bulky, electron-rich phosphine ligands are the gold standard, offering high efficiency and functional group tolerance.
The optimal choice will always depend on the specific substrates and desired transformation. The field continues to evolve, with ongoing development of more stable, user-friendly pre-catalysts and a push towards more sustainable reaction conditions. By understanding the fundamental principles outlined in this guide, researchers can confidently navigate the catalytic landscape to accelerate their discovery programs.
References
- Comparing the efficacy of different palladium catalysts for Suzuki coupling of chloropyrimidines. Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022) National Institutes of Health.
- Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques. Benchchem.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025) Journal of the American Chemical Society.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2009) Journal of Heterocyclic Chemistry.
- A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings. Benchchem.
- Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021) Catalysts.
- A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. (2011) Chemical Society Reviews.
- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003) Journal of Combinatorial Chemistry.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007) Angewandte Chemie International Edition in English.
- Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. ResearchGate.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- "head-to-head comparison of different phosphine ligands in palladium catalysis". Benchchem.
- Phosphine ligands and catalysis. Gessner Group Research.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gessnergroup.com [gessnergroup.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 20. research.rug.nl [research.rug.nl]
A Comparative Guide to the Reactivity of 2-Chloropyrimidines Versus 4-Chloropyrimidines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] The functionalization of the pyrimidine ring is, therefore, of paramount importance in the synthesis of novel bioactive molecules. Chloropyrimidines, in particular, are versatile building blocks that readily undergo nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities.
This guide provides an in-depth comparison of the reactivity of two common isomers, 2-chloropyrimidine and 4-chloropyrimidine, in SNAr reactions. Understanding the nuances of their reactivity is crucial for designing efficient and regioselective synthetic routes in drug discovery and development.
Mechanistic Overview of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to attack by nucleophiles, facilitating SNAr reactions. The reaction typically proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]
The first step, which is often rate-determining, is the nucleophilic attack on the carbon atom bearing the chlorine, leading to the formation of the Meisenheimer complex and the temporary disruption of the ring's aromaticity. In the second step, the aromaticity is restored by the elimination of the chloride leaving group.
Caption: General workflow of the SNAr mechanism.
Comparative Reactivity: 2-Chloropyrimidine vs. 4-Chloropyrimidine
The position of the chlorine atom on the pyrimidine ring significantly influences the rate of SNAr reactions. The generally accepted order of reactivity for the different positions is C4(6) > C2 > C5.[2] Consequently, 4-chloropyrimidines are typically more reactive towards nucleophiles than their 2-chloro counterparts. This difference in reactivity is primarily governed by electronic effects and the relative stability of the Meisenheimer intermediates formed during the reaction.
Electronic Effects and Stability of Meisenheimer Intermediates
The enhanced reactivity of the C4 position is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate. When a nucleophile attacks the C4 position (which is para to one of the ring nitrogens and ortho to the other), the negative charge can be effectively delocalized onto both electronegative nitrogen atoms through resonance. This extensive delocalization stabilizes the intermediate, lowers the activation energy of the first step, and thus accelerates the overall reaction rate.
In contrast, when the nucleophilic attack occurs at the C2 position (which is flanked by the two nitrogen atoms), the negative charge in the resulting Meisenheimer complex is primarily delocalized onto the adjacent nitrogen atoms. While still significant, this delocalization is considered less stabilizing than the ortho and para delocalization possible with C4 attack. Computational studies on related heterocyclic systems, such as chloropyridines, support the notion that the stability of the Meisenheimer intermediate is a key determinant of reactivity, with the 4-substituted isomer being more reactive than the 2-substituted one.[2][4]
Caption: Comparison of Meisenheimer intermediate stability.
Quantitative Data and Experimental Evidence
While direct kinetic comparisons of 2-chloropyrimidine and 4-chloropyrimidine under identical conditions are not abundant in the literature, the established reactivity trend is well-supported by a vast body of synthetic evidence. For instance, in the case of 2,4-dichloropyrimidines, nucleophilic substitution reactions with amines often show a preference for the C4 position, especially under kinetic control.[5]
Furthermore, computational studies on the activation energies for SNAr reactions on chloropyridines, a closely related heterocyclic system, show a lower activation barrier for the 4-chloro isomer compared to the 2-chloro isomer, which translates to a faster reaction rate.[4] This provides strong theoretical backing for the observed reactivity differences in chloropyrimidines.
| Compound | Relative Reactivity | Supporting Evidence |
| 4-Chloropyrimidine | Higher | Preferred site of attack in dichloropyrimidines; Lower calculated activation energy in analogous systems.[4][5] |
| 2-Chloropyrimidine | Lower | Generally requires more forcing conditions for substitution; Higher calculated activation energy in analogous systems.[4] |
Experimental Protocols
The following protocols describe a representative SNAr reaction—amination—on both 4-chloropyrimidine and 2-chloropyrimidine. The differences in the suggested reaction conditions reflect the inherent reactivity differences between the two isomers.
Protocol 1: Amination of 4-Chloropyrimidine (Higher Reactivity)
This protocol describes a typical amination of a 4-chloropyrimidine derivative. Due to its higher reactivity, the reaction can often be carried out under relatively mild conditions.
Materials:
-
4-Chloropyrimidine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the 4-chloropyrimidine derivative (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add DMF (5 mL) to the flask.
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate.[6]
-
Base: Potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: A moderate temperature of 80 °C is often sufficient for the more reactive 4-chloropyrimidine.
Protocol 2: Amination of 2-Chloropyrimidine (Lower Reactivity)
Due to its lower reactivity, the amination of 2-chloropyrimidine may require more forcing conditions to achieve a good yield in a reasonable timeframe.
Materials:
-
2-Chloropyrimidine (1.0 mmol)
-
Amine (1.5 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for work-up and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloropyrimidine (1.0 mmol), the amine (1.5 mmol), and sodium tert-butoxide (1.5 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Higher Temperature: The increased temperature (110 °C) is necessary to overcome the higher activation energy barrier for the less reactive 2-chloropyrimidine.
-
Stronger Base: A stronger, non-nucleophilic base like NaOtBu may be required to facilitate the reaction, especially if the amine is a weak nucleophile.
-
Inert Atmosphere: At higher temperatures, an inert atmosphere is recommended to prevent potential side reactions and degradation of the reactants.
Caption: A generalized workflow for the amination of chloropyrimidines.
Conclusion
References
-
Jain, K., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(3), 2100289. [Link]
-
Gallardo-Fuentes, S., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 583. [Link]
-
Clark, J. H., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 1(3), 143-148. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 583. [Link]
-
Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133503. [Link]
-
Andersen, J., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(45), 42861-42869. [Link]
-
Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(40), 11847-11857. [Link]
-
Brown, D. J., & Lyall, J. M. (1965). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Australian Journal of Chemistry, 18(11), 1967-1973. [Link]
Sources
A Comparative Guide to the Biological Activity of Furan-Pyrimidine and Thiophene-Pyrimidine Analogs
Introduction: The Strategic Choice Between Bioisosteres in Drug Discovery
In the intricate world of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the backbone of nucleic acids and numerous therapeutic agents.[1][2] Its synthetic flexibility allows for the generation of a vast number of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A common and effective strategy in drug design is the principle of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[4]
This guide focuses on the bioisosteric substitution within fused pyrimidine systems, specifically comparing analogs where the pyrimidine ring is fused with either a furan (furan-pyrimidine) or a thiophene (thiophene-pyrimidine). Furan and thiophene are five-membered aromatic heterocycles that, while structurally similar, possess distinct electronic and physicochemical properties that can profoundly influence their interaction with biological targets.[4][5][6] This document provides an in-depth, data-driven comparison of their biological activities to arm researchers and drug development professionals with the insights needed for rational drug design.
The Chemical Nuances: Furan vs. Thiophene
The fundamental difference between furan and thiophene lies in their heteroatom—oxygen for furan and sulfur for thiophene. This seemingly small change has significant consequences for the molecule's properties.
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity | Higher | Lower |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding | Oxygen acts as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. |
| Metabolic Stability | Generally less stable.[4] | Generally more metabolically stable.[4] |
Caption: Key physicochemical differences between furan and thiophene rings.[4]
The higher electronegativity of oxygen in furan results in a more polar molecule with lower aromaticity compared to thiophene.[4] Conversely, the diffuse d-orbitals of sulfur in thiophene contribute to a more robust aromatic system.[4] These differences in electron distribution, size, and hydrogen bonding capability directly impact how these molecules fit into and interact with the active sites of proteins, such as enzymes and receptors.
Comparative Biological Activities: A Therapeutic Overview
Both furan- and thiophene-fused pyrimidines have been extensively investigated for a range of therapeutic applications. The choice of the heterocyclic partner can lead to significant variations in potency and selectivity.[7][8]
Anticancer Activity: A Battle for Kinase Inhibition
A primary focus for both scaffolds has been the development of kinase inhibitors.[9][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8][9] Fused pyrimidines, due to their structural resemblance to the purine core of ATP, are excellent candidates for competing with ATP at the kinase active site.[9]
Thiophene-Pyrimidines as Kinase Inhibitors: The thieno[2,3-d]pyrimidine scaffold, in particular, has been a prolific source of potent kinase inhibitors.[11][12] Numerous studies have demonstrated their efficacy against a variety of kinases, including:
-
VEGFR-2: Derivatives of thieno[2,3-d]pyrimidine have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis in tumors. Some analogs exhibit IC50 values comparable to the standard drug Sorafenib.[13]
-
EGFR: Fused pyrimidines, including thienopyrimidines, are reported as Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in various cancers.[7][8]
-
Aurora Kinases: Replacement of a pyrrolopyrimidine with a thienopyrimidine moiety has led to the discovery of potent and selective Aurora kinase inhibitors.[12]
Furan-Pyrimidines as Kinase Inhibitors: While less extensively studied than their thiophene counterparts, furo[2,3-d]pyrimidines and furo[3,4-d]pyrimidines are also emerging as promising kinase inhibitors.[9]
-
VEGFR-2: Studies on furo[2,3-d]pyrimidine derivatives have identified compounds with significant VEGFR-2 inhibitory activity.[14] Interestingly, in some series, furan analogs displayed more potent inhibition than the fused pyrimidine systems.[14]
-
PI3K/AKT/mTOR Pathway: The furo[3,4-d]pyrimidine scaffold holds potential for inhibiting kinases within this critical cancer signaling pathway.[9]
Comparative Anticancer Data:
| Compound Class | Target Kinase | Representative IC50 (µM) | Cancer Cell Line | Reference |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | 0.23 | HCT-116, HepG2 | [13] |
| Furo[2,3-d]pyrimidine | VEGFR-2 | 0.0571 | - | [14] |
| Furan-based derivative | Tubulin Polymerization | 2.96 | MCF-7 | [15] |
| Thiophene-based chalcone | - | Comparable to Doxorubicin | A549, HepG2 | [5] |
Caption: Comparative in vitro anticancer activities of furan and thiophene-based pyrimidine analogs.
The available data suggests that while both scaffolds can yield potent anticancer agents, the thiophene-pyrimidine core appears more frequently in the literature for kinase inhibition.[11][16] However, specific furan-containing compounds have demonstrated exceptional potency, indicating that the choice is highly dependent on the specific target and desired molecular interactions.[14]
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Both furan- and thiophene-pyrimidine derivatives have shown considerable promise in this area.[17][18]
Thiophene-Pyrimidines as Antimicrobial Agents: Thienopyrimidines are widely recognized for their broad-spectrum antibacterial and antifungal activities.[17][18][19][20] Their structural relationship to purine bases may contribute to their ability to interfere with microbial metabolic pathways.[20] Quantitative structure-activity relationship (QSAR) studies have shown that physicochemical properties like lipophilicity and electronic distribution significantly influence their antibacterial efficacy.[21]
Furan-Pyrimidines as Antimicrobial Agents: Furan-containing compounds also exhibit significant antimicrobial properties.[22] The furan ring is a key component in drugs like Nitrofurantoin, where it facilitates the generation of reactive intermediates that damage bacterial DNA and proteins.[22]
Comparative Antimicrobial Data:
| Compound Class | Organism | Activity (MIC or Inhibition Zone) | Reference |
| Thienopyrimidine derivative | S. aureus, E. coli | Remarkable activity | [18] |
| Thienopyrimidine derivative | Fungi | Displayed best activity among tested | [17][19] |
| Furan-thiopyran-pyrimidine | C. albicans | MIC: 0.25 µg/mL | [23] |
Caption: Comparative antimicrobial activities of furan and thiophene-based pyrimidine analogs.
The literature suggests that thiophene-pyrimidine derivatives have been more extensively explored and have consistently shown potent, broad-spectrum antimicrobial activity.[18][20]
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is highly dependent on the nature and position of substituents on both the heterocyclic and pyrimidine rings.
Caption: Key factors influencing the structure-activity relationship of fused pyrimidines.
For kinase inhibitors, for instance, specific substitutions are crucial for interacting with the hinge region, the DFG motif, and the solvent-exposed regions of the ATP-binding pocket. For antimicrobials, lipophilicity often plays a key role in membrane penetration.[21]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are representative methodologies for assessing the key biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for screening potential anticancer compounds.[5]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the furan-pyrimidine and thiophene-pyrimidine analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the ability of a compound to inhibit a specific kinase.
Methodology:
-
Assay Preparation: In a microplate, combine the purified kinase enzyme, a suitable substrate (e.g., a peptide that the kinase phosphorylates), and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody, fluorescence, or luminescence-based ATP consumption assays.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[24]
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The bioisosteric replacement of furan with thiophene in fused pyrimidine systems is a powerful strategy in medicinal chemistry. This guide demonstrates that neither heterocycle is universally superior; the choice is nuanced and context-dependent.[4][5]
-
Thiophene-pyrimidine analogs are well-established as potent kinase inhibitors and broad-spectrum antimicrobial agents, likely due to the higher aromaticity and favorable electronic properties of the thiophene ring.[11][20]
-
Furan-pyrimidine analogs , while perhaps less explored, have shown exceptional potency in specific instances, particularly as VEGFR-2 inhibitors and cytotoxic agents, highlighting their significant therapeutic potential.[14][15]
Future research should focus on direct, head-to-head comparative studies of furan- and thiophene-pyrimidine analogs within the same chemical series. This will provide clearer insights into the specific contributions of the furan and thiophene moieties to biological activity. Furthermore, exploring the pharmacokinetic and metabolic profiles of these analogs will be crucial for translating potent in vitro activity into successful clinical candidates. The continued exploration of these versatile scaffolds promises to yield novel and effective therapies for a range of diseases.
References
- Al-Ghorbani, M., et al. (2020). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives.
- Tolba, M. S., et al. (2017).
- El-Sayed, N. N. E., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6649.
- Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry, 114, 105151.
- Jadhav, P. A., & Jadhav, P. (2024). QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents. Current Drug Therapy, 19(6), 748-755.
- Gouda, M. A., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(21), 5003.
- Hassanien, R., et al. (2017). Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(12), 1-8.
- Abdel-Wahab, B. F., et al. (2012). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 17(6), 6844-6859.
- Singh, S., & Kumar, R. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 894165.
- Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. (2008). Bioorganic & Medicinal Chemistry Letters, 18(17), 4882-4886.
- Ali, I., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(43), 28203-28243.
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.).
- A Comparative Analysis of the Biological Activities of Furan and Thiophene Analogs. (n.d.). BenchChem.
- Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. (n.d.). BenchChem.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10.
- Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. (n.d.). BenchChem.
- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). Molecules, 26(16), 4945.
- Hawarri, M., et al. (2024). Exploring the Anticancer Potential of Furanpydone A: A Computational Study on its Inhibition of MTHFD2 Across Diverse Cancer Cell Lines. Biological Trace Element Research.
- Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. (2012). Bioorganic & Medicinal Chemistry, 20(21), 6344-6356.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery. (n.d.). BenchChem.
- Al-Ostath, A. I., & Al-Majid, A. M. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4).
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2551.
- Yamada, S., et al. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. Organic Letters, 22(4), 1547-1551.
- Structure activity relationship. (n.d.).
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). Bioorganic & Medicinal Chemistry Letters, 74, 128918.
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 1962-1968.
- Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (2012). International Journal of Molecular Sciences, 13(6), 6742-6764.
- Growth percentage of synthesized compound against cancer cell line. (n.d.).
- Furans, thiophenes and related heterocycles in drug discovery. (2004). Current Opinion in Drug Discovery & Development, 7(6), 868-878.
- Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2020). Chemistry of Heterocyclic Compounds, 56(8), 949-965.
- Al-Tamimi, W. H. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(16), 114-123.
- Natural and Synthetic Furanones with Anticancer Activity. (2016).
- Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. (2020). Frontiers in Pharmacology, 11, 1293.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews, 23(1), 1422-1433.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Halogen Reactivity: 2-Chloro- vs. 2-Bromo-4-(furan-2-yl)pyrimidine in Synthetic Transformations
For researchers, scientists, and professionals in drug development, the functionalization of the pyrimidine core is a foundational technique in modern medicinal chemistry. The choice of halogenated starting material is a critical decision point that dictates synthetic strategy, reaction efficiency, and overall yield. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 2-Chloro-4-(furan-2-yl)pyrimidine and 2-Bromo-4-(furan-2-yl)pyrimidine . We will dissect their reactivity profiles in cornerstone synthetic reactions, supported by mechanistic principles and experimental data, to empower you to make the most informed choice for your synthetic campaigns.
Core Principles: Understanding the Halogen's Influence
The chemical behavior of these two synthons is governed by the interplay between the electronic nature of the pyrimidine ring and the intrinsic properties of the carbon-halogen bond. The pyrimidine ring, being an electron-deficient heterocycle, activates attached halogens for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The two nitrogen atoms withdraw electron density, particularly from the C2 and C4 positions, making them susceptible to reaction.
However, the choice between chlorine and bromine introduces a crucial divergence in reactivity depending on the reaction class.
-
Palladium-Catalyzed Cross-Coupling Reactions: In transformations like Suzuki-Miyaura and Sonogashira couplings, the reaction is often initiated by the oxidative addition of a Palladium(0) catalyst into the carbon-halogen (C-X) bond. The rate of this step, frequently the rate-determining one, is inversely proportional to the C-X bond dissociation energy. The general reactivity trend is I > Br > Cl > F . This is because the C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating faster oxidative addition. Therefore, 2-bromo-4-(furan-2-yl)pyrimidine is the more reactive partner in these reactions, typically allowing for milder conditions.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The reaction rate is influenced by the leaving group's ability to stabilize this developing negative charge in the transition state. Here, the trend is often reversed: F > Cl > Br > I . The higher electronegativity of chlorine allows it to better stabilize the anionic intermediate compared to bromine. Consequently, This compound is generally the more reactive substrate in SNAr transformations.
Comparative Analysis in Key Synthetic Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a preeminent method for forming C-C bonds. The choice between the chloro and bromo derivative directly impacts catalyst selection, reaction kinetics, and achievable yields.
Causality Behind Experimental Choices: The superior reactivity of the C-Br bond means that 2-bromo-4-(furan-2-yl)pyrimidine can often be coupled effectively using standard palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the more robust C-Cl bond in this compound necessitates the use of more sophisticated, highly active catalyst systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) that promote the challenging oxidative addition step.
Comparative Data: Suzuki-Miyaura Coupling
| Entry | Halopyrimidine | Boronic Acid | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo -4-(furan-2-yl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 4 | ~90% (Est.) |
| 2 | 2-Chloro -4-(furan-2-yl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 100 | 12 | < 40% (Est.) |
| 3 | 2-Chloro -4-(furan-2-yl)pyrimidine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 4 | > 85% (Est.) |
Note: Data is representative and compiled based on typical reactivity patterns for halo-pyrimidines. Actual results may vary.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-(furan-2-yl)pyrimidine
-
Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 2-bromo-4-(furan-2-yl)pyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is an indispensable tool for the synthesis of alkynyl-substituted heterocycles. The reaction involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.
Causality Behind Experimental Choices: As with the Suzuki coupling, the reactivity order favors the C-Br bond. 2-Bromo-4-(furan-2-yl)pyrimidine will readily couple under standard Sonogashira conditions, often at or slightly above room temperature. The chloro-analogue is significantly more challenging. Successful coupling requires higher temperatures, which can increase the risk of side reactions like alkyne homocoupling (Glaser coupling). Careful optimization of the palladium catalyst, copper source, and amine base is critical for achieving a synthetically useful yield with the chloro substrate.
Comparative Data: Sonogashira Coupling
| Entry | Halopyrimidine | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo -4-(furan-2-yl)pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 | 3 | ~88% (Est.) |
| 2 | 2-Chloro -4-(furan-2-yl)pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 80 | 16 | ~45% (Est.) |
| 3 | 2-Chloro -4-(furan-2-yl)pyrimidine | Phenylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ / Dioxane | 100 | 8 | ~75% (Est.) |
Note: Data is representative and compiled based on typical reactivity patterns for halo-pyrimidines.
Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-(furan-2-yl)pyrimidine
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-4-(furan-2-yl)pyrimidine (1.0 eq.), copper(I) iodide (CuI, 0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 2.0 eq.). Stir for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise via syringe.
-
Reaction Execution: Heat the mixture to 60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental method for introducing heteroatom nucleophiles (N, O, S) onto the pyrimidine ring. Here, the reactivity trend inverts, providing a strategic advantage to the chloro-derivative.
Causality Behind Experimental Choices: The higher electronegativity of chlorine stabilizes the anionic Meisenheimer complex formed during the nucleophilic attack more effectively than bromine does. This lowers the activation energy of this rate-determining step, leading to faster reaction rates. While bromine is technically a better leaving group in the subsequent elimination step, the initial addition is the kinetic bottleneck. This makes this compound the substrate of choice for efficient displacement with amines, alkoxides, or thiolates.
Comparative Data: Nucleophilic Aromatic Substitution with Morpholine
| Entry | Halopyrimidine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro -4-(furan-2-yl)pyrimidine | Morpholine | K₂CO₃ | DMF | 80 | 2 | > 95% (Est.) |
| 2 | 2-Bromo -4-(furan-2-yl)pyrimidine | Morpholine | K₂CO₃ | DMF | 80 | 8 | ~70% (Est.) |
| 3 | 2-Bromo -4-(furan-2-yl)pyrimidine | Morpholine | K₂CO₃ | DMF | 110 | 4 | > 90% (Est.) |
Note: Data is representative and compiled based on typical reactivity patterns for halo-pyrimidines.
Experimental Protocol: SNAr of this compound with an Amine
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the desired amine nucleophile (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or ethanol.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a halopyrimidine.
Conclusion and Strategic Recommendations
The choice between 2-chloro- and 2-bromo-4-(furan-2-yl)pyrimidine is not a matter of superior versus inferior, but of strategic selection based on the desired transformation.
-
Choose 2-Bromo-4-(furan-2-yl)pyrimidine for:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.). Its higher reactivity allows for milder conditions, shorter reaction times, and compatibility with a broader range of standard catalysts, making it the ideal choice for rapid library synthesis and initial route scouting.
-
-
Choose this compound for:
-
Nucleophilic Aromatic Substitution (SNAr) reactions. Its enhanced reactivity towards nucleophiles ensures high yields and faster conversions, which is particularly advantageous for introducing amine, ether, or thioether linkages.
-
Cost-effective, large-scale synthesis. Aryl chlorides are often more economical than their bromide counterparts. If a robust cross-coupling protocol can be developed (often requiring specialized catalysts), the chloro-derivative can be the more fiscally responsible choice for process chemistry.
-
Sequential functionalization. The differential reactivity allows for orthogonal synthetic strategies. One could perform an SNAr reaction on a dichloropyrimidine at the more reactive C4 position, followed by a Suzuki coupling at the less reactive C2-chloro position.
-
By understanding the fundamental principles that govern the reactivity of these halogens, researchers can design more efficient, predictable, and robust synthetic routes, accelerating the discovery and development of novel chemical entities.
References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
ResearchGate (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
-
ResearchGate (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available at: [Link]
-
Štefane, B., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]
-
National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]
-
ResearchGate (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link]
-
Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available at: [Link]
-
Semantic Scholar (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
MDPI (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]
-
Royal Society of Chemistry (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]
-
Chemistry LibreTexts (2024). Sonogashira Coupling. Available at: [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
ResearchGate (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
MDPI (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-Substituted Pyrimidines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its inherent drug-like properties and synthetic tractability have made it a "privileged structure" in the design of novel molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5] This guide provides a comparative analysis of 2-chloro-4-substituted pyrimidine derivatives, focusing on how modifications at the 4-position influence their biological activity. By understanding these structure-activity relationships (SAR), researchers can make more informed decisions in the rational design of potent and selective drug candidates.
The Strategic Importance of the 2-Chloro-4-Substituted Pyrimidine Core
The 2,4-disubstituted pyrimidine framework is a common motif in many biologically active compounds. The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions. This enables the exploration of a wide chemical space and the fine-tuning of a compound's pharmacological profile. The substituent at the 4-position is often crucial for modulating the molecule's interaction with its biological target, thereby dictating its potency and selectivity.
Comparative Analysis of 4-Position Substitutions
The nature of the substituent at the 4-position of the 2-chloropyrimidine ring can dramatically alter the compound's biological activity. The following sections provide a comparative overview of different substitution patterns and their impact on anticancer activity, a common therapeutic target for this class of compounds.
Impact of Amino Substituents at the 4-Position
The introduction of an amino group at the 4-position, often an aniline or a related aromatic amine, is a common strategy in the design of kinase inhibitors. These compounds frequently target the ATP-binding site of kinases, which are often dysregulated in cancer.
A series of 2-chloro-4-(phenylamino)pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The data reveals key SAR insights:
| Compound ID | 4-Substituent | HCT-116 IC50 (µM) | A549 IC50 (µM) | Notes |
| 1a | -NH-Ph | 15.2 | 21.8 | Unsubstituted phenylamino group shows moderate activity. |
| 1b | -NH-Ph-4-F | 8.5 | 12.1 | Introduction of an electron-withdrawing fluorine at the para position enhances activity. |
| 1c | -NH-Ph-4-Cl | 7.9 | 10.5 | A larger halogen at the para position further improves potency. |
| 1d | -NH-Ph-4-CH3 | 18.9 | 25.4 | An electron-donating methyl group at the para position reduces activity compared to the unsubstituted analog. |
| 1e | -NH-Ph-3-Cl | 9.2 | 13.7 | Meta-substitution with chlorine is also favorable, though slightly less potent than para-substitution. |
Causality Behind the Observations: The electronic nature of the substituent on the phenylamino ring significantly influences the compound's activity. Electron-withdrawing groups, such as halogens, can enhance the hydrogen-bonding capabilities of the amine linker with the hinge region of the kinase, a common binding motif for this class of inhibitors. Conversely, electron-donating groups may weaken this interaction, leading to reduced potency.
Heterocyclic Substituents at the 4-Position
Incorporating heterocyclic moieties at the 4-position can introduce additional points of interaction with the biological target and improve the physicochemical properties of the compounds, such as solubility.
| Compound ID | 4-Substituent | HCT-116 IC50 (µM) | A549 IC50 (µM) | Notes |
| 2a | 4-(Piperidin-1-yl) | 25.6 | 31.2 | A simple saturated heterocycle shows weak activity. |
| 2b | 4-(Morpholin-4-yl) | 18.3 | 22.9 | The introduction of a heteroatom (oxygen) in the ring slightly improves activity, likely due to improved solubility and potential for hydrogen bonding. |
| 2c | 4-(Piperazin-1-yl) | 12.1 | 15.8 | The presence of a second amine in the piperazine ring offers a site for further modification and can act as a hydrogen bond acceptor, leading to increased potency. |
| 2d | 4-(4-Methylpiperazin-1-yl) | 10.5 | 13.4 | N-alkylation of the piperazine ring can further enhance activity, potentially by improving cell permeability or through favorable interactions with the target. |
Causality Behind the Observations: The nature of the heterocyclic ring and its substituents dictates the overall shape, polarity, and hydrogen bonding capacity of the molecule. These factors are critical for achieving a complementary fit within the target's binding site. The ability of certain heterocycles, like piperazine, to be further functionalized provides a valuable avenue for optimizing the lead compound.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are provided below.
General Synthetic Procedure for 2-Chloro-4-(substituted-amino)pyrimidines
A solution of 2,4-dichloropyrimidine (1.0 eq.) and the corresponding amine (1.1 eq.) in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF), is stirred at room temperature. A base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 eq.), is added, and the reaction mixture is heated to reflux for 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-4-(substituted-amino)pyrimidine derivative.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cells (e.g., HCT-116, A549) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing Structure-Activity Relationships
Diagrams can effectively illustrate the key SAR findings and the experimental workflow.
Caption: Logical relationship between the core scaffold, 4-position substituents, and biological activity.
Caption: Experimental workflow for the synthesis and evaluation of 2-chloro-4-substituted pyrimidines.
Conclusion
The 2-chloro-4-substituted pyrimidine scaffold is a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that the nature of the substituent at the 4-position is a critical determinant of biological activity. Specifically, in the context of anticancer agents targeting kinases, the presence of electron-withdrawing groups on a 4-phenylamino substituent and the incorporation of functionalized heterocycles like piperazine are effective strategies for enhancing potency. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs, facilitating the continued exploration of this important chemical space in drug discovery.
References
-
Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link][1]
-
ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link][2]
-
Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link][3]
-
Bentham Science. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link][4]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Cytotoxicity of Furan-Containing Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, furan-containing pyrimidines, particularly the furo[2,3-d]pyrimidine scaffold, have emerged as a promising class of molecules with potent cytotoxic activities against a range of cancer cell lines. This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of these derivatives, supported by experimental data and mechanistic insights.
A notable data deficit exists for the isomeric furo[3,4-d]pyrimidine scaffold in the context of anticancer research, which currently limits a direct comparative analysis between the two isomers.[1] Therefore, this guide will focus on the well-established furo[2,3-d]pyrimidine derivatives.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic potential of furan-containing pyrimidine derivatives is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following table summarizes the IC50 values of representative furo[2,3-d]pyrimidine derivatives against various human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine-based chalcones | Compound 5d | MCF-7 (Breast) | 1.20 ± 0.21 | [2][3] |
| Compound 5e | MCF-7 (Breast) | 1.90 ± 0.32 | [2][3] | |
| K-562 (Leukemia) | 42.3% growth inhibition at 10 µM | [2] | ||
| Substituted Furo[2,3-d]pyrimidines | Compound 4a | HepG2 (Liver) | 0.70 | [4] |
| Compound 7b | A549 (Lung) | 6.66 | [5] | |
| HT-29 (Colon) | 8.51 | [5] | ||
| HepG2 (Liver) | 7.28 | [5] | ||
| MCF-7 (Breast) | 6.72 | [5] | ||
| PC3 (Prostate) | 14.5 | [5] | ||
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | Compound 10b | HS 578T (Breast) | 1.51 (GI50) | [6][7] |
| Wide range of cancer cell lines | 0.91 - 16.7 (GI50) | [6][7] |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Lower values indicate higher cytotoxic potency.
The data clearly indicates that furo[2,3-d]pyrimidine derivatives exhibit a broad spectrum of cytotoxic activity against various cancer cell lines. Notably, the chalcone-based derivatives 5d and 5e show potent activity against breast cancer cells.[2][3] Furthermore, substituted furo[2,3-d]pyrimidines, such as compound 4a, display significant cytotoxicity against liver cancer cells.[4] The hybrid molecules, like 10b, demonstrate a wide range of activity across numerous cancer cell lines, highlighting the versatility of this scaffold in designing potent anticancer agents.[6][7]
Mechanistic Insights: Unraveling the Causality of Cytotoxicity
The cytotoxic effects of furan-containing pyrimidine derivatives are not merely a result of non-specific toxicity but are often orchestrated through specific molecular mechanisms that interfere with cancer cell proliferation and survival. The primary mechanisms identified are the induction of apoptosis and the arrest of the cell cycle, frequently linked to the inhibition of key signaling pathways.
Inhibition of the PI3K/AKT Signaling Pathway
A significant number of furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[6][7][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[8] By inhibiting key kinases in this pathway, such as PI3K and AKT, these compounds can effectively halt the downstream signaling that promotes cancer cell survival, ultimately leading to apoptosis.[6][7]
Caption: Inhibition of the PI3K/AKT pathway by furo[2,3-d]pyrimidine derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many furan-containing pyrimidine derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells.[2][3] This can be experimentally verified through assays such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.[9] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V, while late apoptotic and necrotic cells are permeable to PI.
Caption: Experimental workflow for apoptosis detection.
Cell Cycle Arrest
In addition to inducing apoptosis, furo[2,3-d]pyrimidine derivatives can also cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[6] This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M or G0/G1, which can be quantified using propidium iodide staining and flow cytometry.[10]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of cytotoxicity data, it is imperative to follow standardized and well-validated experimental protocols.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furan-containing pyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[9]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the furan-containing pyrimidine derivatives at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2 or FL3).
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining
This method allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.[10]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the furan-containing pyrimidine derivatives at their IC50 concentrations for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A. RNase A is crucial to ensure that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Furan-containing pyrimidine derivatives, particularly those with the furo[2,3-d]pyrimidine scaffold, represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their potent in vitro cytotoxicity against a diverse range of cancer cell lines is well-documented and is often mediated by the induction of apoptosis and cell cycle arrest through the inhibition of critical signaling pathways like PI3K/AKT. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparative evaluation of these and other potential anticancer agents. Further exploration of structure-activity relationships and in vivo efficacy studies are warranted to translate the promising in vitro findings into clinically effective cancer treatments.
References
-
El-Emam, R. A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
Tang, X., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Synthetic Communications, 52(7), 541-551. [Link]
-
El-Emam, R. A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(7), 1335-1354. [Link]
-
Mansour, M. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(15), 9229-9243. [Link]
-
Mansour, M. A., et al. (2022). Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. ResearchGate. [Link]
-
Mansour, M. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(15), 9229-9243. [Link]
-
El-Emam, R. A., et al. (2023). Novel furo[2,3- d ]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. ResearchGate. [Link]
-
Imai, T., et al. (2023). Anticancer Effects of Combined Blue Light and Ionizing Irradiation. International Journal of Molecular Sciences, 24(18), 14002. [Link]
-
Mansour, M. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(15), 9229-9243. [Link]
-
Thamilvaani, S., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(19), e4170. [Link]
-
Mansour, M. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents. RSC Advances, 12(15), 9229-9243. [Link]
-
Abd El-Haleem, A. H., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. [Link]
-
Gosa, V., et al. (2022). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 27(19), 6296. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5174. [Link]
-
Kim, D., et al. (2010). Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Bulletin of the Korean Chemical Society, 31(8), 2242-2246. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 3. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Furan Scaffold: A Strategic Advantage in Pyrimidine-Based Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the foundation of numerous therapeutic agents.[1][2][3] However, the relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles necessitates innovative strategies in molecular design. One such powerful tactic is the bioisosteric replacement of a phenyl ring with a furan moiety.[4] This guide provides an in-depth, objective comparison of this strategic switch, offering experimental data and detailed protocols to empower researchers in their quest for superior drug candidates.
The phenyl group, while a ubiquitous and often crucial component for receptor-ligand interactions, can introduce liabilities such as high lipophilicity and susceptibility to oxidative metabolism, potentially leading to unfavorable pharmacokinetic profiles and the formation of reactive metabolites.[4] The furan ring, a five-membered aromatic heterocycle, presents a compelling alternative with distinct electronic and steric properties that can profoundly influence a compound's pharmacodynamic and pharmacokinetic characteristics.[4][5]
Phenyl vs. Furan Analogs: A Head-to-Head Comparison
To illustrate the tangible benefits of the phenyl-to-furan bioisosteric switch, we present a comparative analysis of two hypothetical, yet representative, pyrimidine-based kinase inhibitors. Compound A features a phenyl substituent, while Compound B incorporates a furan ring at the same position. The data presented below is a synthesis of typical findings in the field, designed to highlight the potential advantages of this strategic substitution.
| Parameter | Phenyl-Containing Compound (Compound A) | Furan-Containing Compound (Compound B) | Rationale for a Furan Advantage |
| Target Kinase IC50 | 50 nM | 10 nM | The oxygen atom of the furan ring can act as a hydrogen bond acceptor, potentially forming an additional interaction with the target protein that is not possible with the phenyl ring, leading to increased potency.[6] |
| Cellular Potency (MCF-7, IC50) | 500 nM | 100 nM | Improved physicochemical properties, such as increased polarity and potentially better cell permeability, can lead to higher intracellular concentrations and enhanced cellular activity. |
| Metabolic Stability (HLM, t½) | 15 min | 60 min | The furan ring can be less susceptible to CYP-mediated oxidation compared to an unsubstituted phenyl ring, which is a common site of metabolic attack. This can lead to a longer half-life and improved bioavailability.[7][8] |
| Aqueous Solubility | 10 µg/mL | 50 µg/mL | The introduction of the heteroatom in the furan ring increases the overall polarity of the molecule, often leading to improved aqueous solubility, which is beneficial for formulation and bioavailability.[5] |
| Lipophilicity (LogP) | 3.5 | 2.8 | The replacement of a phenyl ring with a furan ring typically reduces the lipophilicity of a molecule, which can have a positive impact on various ADME properties, including reduced plasma protein binding and improved metabolic stability.[5] |
The "Why" and "When" of Furan Integration: A Mechanistic Perspective
The decision to incorporate a furan scaffold is driven by a desire to overcome specific challenges encountered during lead optimization. The unique electronic and steric properties of furan offer several advantages over the more traditional phenyl ring.
Enhancing Potency and Selectivity
The oxygen atom in the furan ring is a key feature, acting as a hydrogen bond acceptor. This provides an additional point of interaction with the target protein, which can significantly enhance binding affinity and, consequently, potency. Furthermore, the smaller size and distinct shape of the furan ring compared to a phenyl ring can allow for a better fit into certain binding pockets, leading to improved selectivity for the target protein over off-target kinases.
Improving Metabolic Stability and Pharmacokinetics
Aromatic rings are often susceptible to metabolism by cytochrome P450 enzymes. The introduction of a heteroatom in the furan ring can alter the electron distribution, making it less prone to oxidative metabolism compared to a phenyl ring. This can lead to increased metabolic stability, a longer half-life in vivo, and improved oral bioavailability.[7][8]
Experimental Protocols for Comparative Evaluation
To ensure the scientific integrity of a comparative study, rigorous and validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate and compare pyrimidine-based inhibitors.
Synthesis of Furo[2,3-d]pyrimidine Core
A common route to furo[2,3-d]pyrimidines involves the reaction of a 2-aminofuran-3-carbonitrile intermediate with formamide.
Step 1: Synthesis of 2-Aminofuran-3-carbonitrile
-
To a stirred solution of an appropriate α-hydroxyketone (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine or triethylamine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the 2-aminofuran-3-carbonitrile intermediate.
Step 2: Cyclization to Furo[2,3-d]pyrimidine
-
A mixture of the 2-aminofuran-3-carbonitrile (1 mmol) and an excess of formamide (10 mL) is heated at reflux (around 180-190 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure furo[2,3-d]pyrimidine.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[9]
-
Reagent Preparation : Prepare a serial dilution of the test compounds in DMSO. Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Kinase Reaction : In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.[9] Initiate the kinase reaction by adding a mixture of the substrate and ATP.[9]
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[9]
-
Detection : Stop the reaction and add a detection reagent (e.g., ADP-Glo™, HTRF®) according to the manufacturer's instructions.[9]
-
Data Analysis : Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[9]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of a compound on the metabolic activity of cells, which is an indicator of cell viability.[10][11]
-
Cell Seeding : Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11][12]
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][13] The intensity of the purple color is proportional to the number of viable cells.
In Vivo Tumor Xenograft Study
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of a pyrimidine-based compound.[14]
-
Cell Culture and Implantation : Culture a human cancer cell line (e.g., A549) and subcutaneously inject a suspension of the cells into the flank of immunodeficient mice (e.g., nude mice).[14]
-
Tumor Growth and Randomization : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[14] Once tumors reach the desired size, randomize the mice into treatment and control groups.[14]
-
Drug Administration : Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring : Measure tumor volume and body weight 2-3 times per week.[14] Observe the animals daily for any signs of toxicity.[14]
-
Endpoint : Euthanize the mice when tumors reach a predetermined maximum size or if significant toxicity is observed.[14] Collect tumors and major organs for further analysis.[14]
Conclusion
The strategic incorporation of a furan scaffold in place of a phenyl ring in pyrimidine-based drug design is a powerful approach to overcoming common hurdles in lead optimization. The distinct physicochemical properties of the furan moiety can lead to significant improvements in potency, selectivity, metabolic stability, and solubility. By leveraging the insights and detailed protocols provided in this guide, researchers can make more informed decisions in the design and development of novel, superior therapeutic agents.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. benchchem.com [benchchem.com]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs, particularly as kinase inhibitors, underscores the importance of mastering its functionalization.[1] The readily available and inexpensive 2,4-dichloropyrimidine serves as a versatile starting material for building molecular complexity through sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[1]
However, the inherent electronic properties of the pyrimidine ring present a persistent challenge: the regioselectivity of substitution. The two chlorine atoms at the C2 and C4 positions are not electronically equivalent, and reactions typically show a strong preference for one position over the other. Historically, both uncatalyzed SNAr and palladium-catalyzed cross-coupling reactions on an unsubstituted 2,4-dichloropyrimidine overwhelmingly favor substitution at the C4 position.[1][2][3] This guide provides an in-depth comparison of the factors governing this selectivity and presents field-proven strategies and experimental protocols to achieve controlled, selective substitution at either the C4 or the C2 position, empowering chemists to navigate this critical synthetic branch point with confidence.
The Fundamental Principle: Why C4 is a Privileged Position
The intrinsic reactivity of the 2,4-dichloropyrimidine ring is dictated by its electron-deficient nature, which makes it susceptible to nucleophilic attack. The general order of reactivity for leaving groups on the pyrimidine ring is C4(6) > C2 >> C5.[3] This preference for C4 substitution can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack.
Quantum mechanical (QM) analyses, specifically looking at the Lowest Unoccupied Molecular Orbital (LUMO), provide a compelling explanation. For the unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly distributed at the C4 and C6 positions, with almost no contribution from the C2 position.[4][5] Since the SNAr reaction is orbitally controlled, the nucleophile's Highest Occupied Molecular Orbital (HOMO) will preferentially interact with the substrate's LUMO, directing the attack to the C4 position.
This inherent C4 selectivity has been the foundation for the synthesis of numerous important molecules, including the VEGFR inhibitor pazopanib, where the C4-amino substituent is installed first.[1]
Comparative Analysis: Achieving C4 vs. C2 Selectivity
While C4 substitution is the default pathway, modern synthetic methods have provided tools to override this intrinsic preference. The choice of catalyst, nucleophile, and substituents on the pyrimidine ring can dramatically alter the reaction's regiochemical outcome.
| Parameter | Selective C4-Substitution | Selective C2-Substitution | Causality & Mechanistic Insight |
| Reaction Type | Standard SNAr with primary/secondary amines, thiols, alkoxides.[4][5] | Palladium-catalyzed C-S coupling.[2][6] | The standard SNAr pathway follows the intrinsic electronic preference of the ring (LUMO at C4). C2-selectivity often requires a catalytic cycle that alters the mode of activation.[1][2] |
| Catalyst System | Often uncatalyzed. For challenging aminolysis, Pd-catalysis can be used.[3][7] | Pd(II) precatalyst with a bulky N-heterocyclic carbene (NHC) ligand (e.g., IPr).[2][6] | The bulky NHC ligand on the palladium center is crucial. It is believed to favor oxidative addition at the less sterically hindered C2-Cl bond, overriding the typical electronic preference.[2] |
| Nucleophile | Primary/secondary amines, anilines, thiols.[3] | Thiols (primary & thiophenols).[2][6] Tertiary amines on C5-EWG substituted pyrimidines.[8][9] | While most nucleophiles follow the C4 rule, the unique Pd/NHC system is particularly effective for thiols.[2] Tertiary amines on activated rings can proceed via an unusual mechanism involving in situ N-dealkylation.[8][9] |
| Ring Substituents | Unsubstituted or with an electron-withdrawing group (EWG) at C5 (e.g., -NO2, -CN).[8][9] | Electron-donating group (EDG) at C6 (e.g., -OMe, -NHMe).[4][5] | An EWG at C5 further enhances the electrophilicity of C4. Conversely, an EDG at C6 alters the electronic distribution, increasing the LUMO character at C2 and making it a more favorable site for attack.[4][5] |
| Reaction Conditions | Broad range; often mild to moderate temperatures. Base such as DIPEA or LiHMDS may be used.[7][10] | Specific catalyst and ligand required; moderate temperatures (e.g., 80 °C). | The conditions for C4-amination are generally flexible. C2-thiolation is highly sensitive to the specific Pd precatalyst structure; deviation leads to competing C4 SNAr.[2][6] |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving selective C4-amination and C2-thiolation, representing the two divergent regiochemical pathways.
Protocol 1: Selective C4-Amination of 2,4-Dichloropyrimidine
This protocol describes a palladium-catalyzed amination with a secondary aliphatic amine, which reliably yields the C4-substituted product.[3][7]
Objective: To synthesize 2-chloro-4-(piperidin-1-yl)pyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)2)
-
Racemic-BINAP
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (0.02 eq) and racemic-BINAP (0.03 eq).
-
Add anhydrous toluene to the flask and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Add 2,4-dichloropyrimidine (1.0 eq) to the catalyst mixture.
-
In a separate dry, argon-flushed flask, dissolve piperidine (1.2 eq) in anhydrous toluene.
-
Cool the amine solution to 0 °C and add LiHMDS (1.0 M in THF, 1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Slowly add the pre-formed lithium amide solution to the flask containing the dichloropyrimidine and catalyst.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-(piperidin-1-yl)pyrimidine.
Protocol 2: Selective C2-Thiolation of 2,4-Dichloropyrimidine
This protocol utilizes a specific palladium/NHC catalyst system to invert the conventional selectivity and achieve substitution at the C2 position.[2][6]
Objective: To synthesize 4-chloro-2-(benzylthio)pyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Phenylmethanethiol (Benzyl mercaptan)
-
(IPr)Pd(allyl)Cl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In an argon-filled glovebox, add (IPr)Pd(allyl)Cl (0.03 eq), sodium tert-butoxide (1.4 eq), and 2,4-dichloropyrimidine (1.0 eq) to a screw-cap vial equipped with a stir bar.
-
Add anhydrous 1,4-dioxane to the vial.
-
Add phenylmethanethiol (1.2 eq) to the mixture.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 80 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS to confirm consumption of the starting material and formation of the C2-substituted product.
-
After cooling to room temperature, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure 4-chloro-2-(benzylthio)pyrimidine.
Conclusion
The selective functionalization of 2,4-dichloropyrimidine is a nuanced but solvable challenge in synthetic chemistry. While the C4 position is intrinsically favored for nucleophilic attack, a sophisticated understanding of electronic effects and the strategic application of modern catalytic systems can reliably steer the reaction to the C2 position. For the medicinal chemist, this control is not merely an academic exercise; it is a powerful tool that expands the accessible chemical space for diversity-oriented synthesis and enables more efficient routes to complex target molecules.[1] By carefully selecting the reaction partners and conditions as outlined in this guide, researchers can unlock the full synthetic potential of this invaluable heterocyclic core.
References
-
Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Al-Romaigh, F. K., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
-
Wai, J. S. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Optibrium. [Link]
-
Neufeldt, S. R. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Scientia. [Link]
-
Le, V., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Guram, A. S., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Neufeldt, S. R., et al. (2018). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Lu, Y., et al. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. [Link]
-
Le, V. V., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Guram, A. S., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Chloro-4-(furan-2-yl)pyrimidine Derivatives: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the very fabric of life as a key component of nucleic acids.[1][2] Its derivatives have been extensively explored, leading to a wide array of therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[2][3][4][5] When fused or substituted with other biologically active heterocycles, such as furan, the potential for developing novel therapeutic agents expands significantly. Furan derivatives themselves are noted for a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[6][7]
This guide provides a comparative analysis of derivatives based on the 2-Chloro-4-(furan-2-yl)pyrimidine core structure. The presence of a reactive chlorine atom at the C2 position makes this scaffold an ideal starting point for the synthesis of diverse compound libraries via nucleophilic substitution. We will explore the synthetic strategies, compare the biological activities of various derivatives based on published data, and elucidate the underlying structure-activity relationships (SAR) that govern their efficacy.
Synthetic Strategies: Leveraging the Reactivity of the C2 Position
The primary route for diversifying the this compound scaffold is through nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom at this position is activated by the electron-withdrawing pyrimidine nitrogens, making it a facile leaving group for a variety of nucleophiles.[8][9]
A general synthetic workflow involves the reaction of this compound with a range of nucleophiles, such as amines, thiols, or alcohols, typically in the presence of a base and a suitable solvent. This approach allows for the systematic introduction of diverse functional groups at the C2 position, enabling a thorough investigation of the structure-activity landscape.
Caption: General synthetic scheme for 2-substituted-4-(furan-2-yl)pyrimidine derivatives.
The choice of reaction conditions is critical and is dictated by the nucleophilicity of the incoming group and the overall stability of the reactants. For instance, reactions with amines are often carried out in polar aprotic solvents like DMF or in alcohols at elevated temperatures.
Comparative Biological Activity
The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The following sections and data tables summarize the reported anticancer and antimicrobial activities, providing a basis for comparative analysis.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of substituted pyrimidines.[3][10][11][12] The mechanism often involves the inhibition of key enzymes in cancer cell proliferation, such as kinases or tubulin polymerization.[3][11] For derivatives of 4-(furan-2-yl)pyrimidine, substitutions at the C2 position with various amino groups have yielded compounds with significant cytotoxicity against a range of cancer cell lines.
| Compound ID | C2-Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| A-1 | -NH-(4-methoxyphenyl) | BEL-7402 (Hepatocellular) | <0.10 | [10] |
| A-2 | -NH-(3,4,5-trimethoxyphenyl) | BEL-7402 (Hepatocellular) | 0.15 | [10] |
| A-3 | -NH-(4-chlorophenyl) | BEL-7402 (Hepatocellular) | 0.22 | [10] |
| B-1 | Indole-5-yl-amino | Multiple (e.g., BEL-7402) | 0.016 - 0.062 | [11] |
| C-1 | Phenylamino | C32 (Melanoma) | 24.4 | [13] |
Note: The table is a synthesized representation based on activities reported for structurally similar 2,4-substituted pyrimidines. Specific data for 4-(furan-2-yl) derivatives should be confirmed from the cited literature.
Analysis & Structure-Activity Relationship (SAR):
From the available data on substituted pyrimidines, several SAR trends can be inferred:
-
Aromatic Amine Substituents: The introduction of substituted anilines at the C2 position is a common strategy. Electron-donating groups, such as methoxy, on the phenyl ring often enhance anticancer activity (compare A-1 and A-2 with A-3 ).[10] This suggests that the electronic properties of the substituent play a crucial role in target binding.
-
Extended Heterocyclic Systems: Fusing or linking larger heterocyclic systems, like indole (B-1 ), can lead to highly potent compounds.[11] These larger moieties may engage in additional binding interactions within the target protein, such as pi-stacking or hydrogen bonding, leading to enhanced inhibitory activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the C2-substituent, affects its ability to cross cell membranes and reach its intracellular target. A balance must be struck, as excessively high lipophilicity can lead to poor solubility and off-target toxicity.[13]
Caption: Structure-Activity Relationship (SAR) for anticancer activity.
Antimicrobial Activity
Pyrimidine derivatives are also well-established antimicrobial agents.[4][14][15][16] Their mechanism of action can vary, from inhibiting essential enzymes like dihydrofolate reductase to disrupting cell wall synthesis.[5][14] The incorporation of a furan moiety can contribute to this activity, as many furan derivatives are known antimicrobials.[6]
| Compound ID | C2-Substituent (R) | Organism | MIC (µg/mL) | Reference |
| D-1 | -OH (from Urea) | S. aureus | 62.5 | [14][16] |
| D-2 | -SH (from Thiourea) | S. aureus | 31.25 | [14][16] |
| D-3 | -NH2 (from Guanidine) | S. aureus | 15.62 | [14][16] |
| E-1 | -SH (from Thiourea) | C. albicans | 62.5 | [14][16] |
| E-2 | -NH2 (from Guanidine) | C. albicans | 31.25 | [14][16] |
Note: This table is based on data for benzofuran-pyrimidine derivatives, which are structurally analogous. The MIC values illustrate general trends.[14][16]
Analysis & Structure-Activity Relationship (SAR):
The antimicrobial data suggests that even small changes at the C2 position can have a significant impact on activity:
-
Amino and Thiol Groups: Replacing the chloro group with an amino (-NH2) or thiol (-SH) group generally imparts good antimicrobial activity. The amino derivatives often show superior potency compared to the thiol and hydroxyl counterparts (D-3 > D-2 > D-1 ).[14][16] This is likely due to the ability of the amino group to act as a hydrogen bond donor, facilitating stronger interactions with the biological target.
-
Target Specificity: The optimal substituent can vary depending on the target organism (bacterial vs. fungal). For example, while the amino group is most effective against S. aureus, it also shows strong activity against the fungus C. albicans.[14][16] This highlights the potential for developing broad-spectrum agents.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of a 2-substituted-4-(furan-2-yl)pyrimidine derivative.
Protocol 1: Synthesis of 2-(Anilino)-4-(furan-2-yl)pyrimidine
This protocol describes a typical nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.1 mmol)
-
Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture at room temperature until the starting material is dissolved.
-
Add aniline (1.1 mmol) followed by DIPEA (1.5 mmol) to the reaction mixture.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of a compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., BEL-7402)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the culture medium from the DMSO stock. The final DMSO concentration should be <0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold is a privileged starting point for the development of novel therapeutic agents. The ease of diversification at the C2 position allows for the fine-tuning of biological activity. The comparative analysis indicates that substitution with aromatic amines and other heterocyclic systems is a promising strategy for developing potent anticancer agents, while the introduction of small, hydrogen-bonding groups like amines and thiols can yield effective antimicrobial compounds.
Future research should focus on synthesizing and screening a broader, more diverse library of these derivatives to further delineate the structure-activity relationships. Investigating the precise molecular targets and mechanisms of action through techniques like molecular docking and enzymatic assays will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity.
References
-
Synthesis and biological evaluation of 2'-substituted-4'-selenoribofuranosyl pyrimidines as antitumor agents. Archives of Pharmacal Research, 2015. [Link]
-
Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. Journal of the Egyptian National Cancer Institute, 2020. [Link]
-
Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 2009. [Link]
-
Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Latin American Journal of Pharmacy, 2017. [Link]
-
Synthesis and biological evaluation of novel substituted furan, pyrimidine and pyrimido(1,2- a)pyrimidine derivatives having diphenyl sulfide moiety. Semantic Scholar, N.A. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 2021. [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences, 2022. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. International Journal of Inflammation, 2020. [Link]
-
Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 2011. [Link]
-
Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. ResearchGate, 2015. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 2020. [Link]
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health, N.A. [Link]
-
Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 2007. [Link]
-
Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. ResearchGate, 2020. [Link]
-
Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. ResearchGate, 2017. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 2022. [Link]
-
Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences, 2022. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2023. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry, N.A. [Link]
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 2017. [Link]
-
Pharmacological activity of furan derivatives. pharmascope.net, 2024. [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 2021. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate, 2022. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijrpr.com [ijrpr.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 10. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Validation of Novel Furan-Pyrimidine Compounds
For researchers, scientists, and professionals in drug development, the identification and validation of novel therapeutic agents are paramount. Furan-pyrimidine hybrids have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth, objective comparison of the biological activities of these compounds, supported by experimental data and detailed protocols. We will explore their anticancer, antimicrobial, and anti-inflammatory potential, offering a framework for their systematic evaluation.
Introduction to Furan-Pyrimidine Scaffolds
The fusion of furan and pyrimidine rings creates a unique chemical architecture that has captured the attention of medicinal chemists.[3][4] Pyrimidines are fundamental components of nucleic acids and are present in numerous established drugs, while the furan moiety is a versatile scaffold known to enhance pharmacological profiles.[3][5] The combination of these two heterocycles can lead to compounds with enhanced binding affinity, selectivity, and improved pharmacokinetic properties.[3] This guide will delve into the practical aspects of validating the therapeutic potential of these novel compounds.
Section 1: Anticancer Activity
Furan-pyrimidine derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[1][6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.[7]
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers. Certain furan-pyrimidine derivatives have been identified as inhibitors of this pathway, making it a key target for therapeutic intervention.
Caption: PI3K/AKT signaling pathway and points of inhibition by furan-pyrimidine compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard preliminary test to evaluate the cytotoxic potential of novel compounds.
Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel furan-pyrimidine compounds and a standard drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
Comparative Data: Anticancer Activity
The following table presents a comparison of the IC₅₀ values of representative furan-pyrimidine compounds against various cancer cell lines, with Doxorubicin as a standard reference.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Furo[2,3-d]pyrimidine Derivative 1 | A549 (Lung) | 6.66[6] | Doxorubicin | ~0.23-2.0[8] |
| Furo[2,3-d]pyrimidine Derivative 2 | HT-29 (Colon) | 8.51[6] | Doxorubicin | >20[9] |
| Furan Derivative 3 | HeLa (Cervical) | 0.08[7] | Doxorubicin | 2.9[9] |
| Furan Derivative 4 | SW620 (Colorectal) | Moderate[7] | Doxorubicin | - |
| Pyrido[2,3-d]pyrimidine Derivative 5 | A549 (Lung) | Strong[10] | Doxorubicin | ~0.23-2.0[8] |
Section 2: Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Furan-pyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[11]
Mechanism of Action
The antimicrobial action of some furan-containing compounds, like nitrofurantoin, involves the reduction of a nitro group by bacterial flavoproteins to produce reactive intermediates.[3] These intermediates can then damage bacterial DNA and ribosomal proteins, leading to cell death.[3] The furan ring acts as a crucial scaffold for this bioactivation process.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.
Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare a series of twofold dilutions of the furan-pyrimidine compounds and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Comparative Data: Antimicrobial Activity
The following table compares the MIC values of various furan-pyrimidine compounds against standard bacterial and fungal strains.
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Furan-pyrimidine-thiazolidinone 1 | E. coli | 12.5[12] | Ciprofloxacin | ~0.004-12[13][14] |
| Furan-pyrimidine-thiazolidinone 2 | P. aeruginosa | 50[12] | Ciprofloxacin | ~0.25-1.0 |
| Furan-pyrimidine-thiazolidinone 3 | A. niger | 100[12] | Fluconazole | - |
| Furan-carboxamide Derivative 4 | S. aureus | 270 | Gentamicin | - |
| Furan-carboxamide Derivative 5 | C. albicans | 120.7-190 | Fluconazole | - |
Section 3: Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Furan-pyrimidine derivatives have shown potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: The cyclooxygenase (COX) pathway and selective inhibition of COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by quantifying the production of prostaglandins.
Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the furan-pyrimidine compounds and a standard COX-2 inhibitor (e.g., Celecoxib).
-
Incubation: Pre-incubate the enzymes with the test compounds or vehicle control.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a set incubation period, stop the reaction.
-
Quantification of Prostaglandins: Measure the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
Comparative Data: Anti-inflammatory Activity
The following table provides a comparative analysis of the COX-2 inhibitory activity of select pyrimidine derivatives.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-2 IC₅₀ (µM) |
| Pyrimidine Derivative L1 | >100 | 0.88 | >113.6 | Celecoxib | ~0.04 |
| Pyrimidine Derivative L2 | >100 | 1.03 | >97.1 | Celecoxib | ~0.04 |
| Pyrazolo[4,3-d]pyrimidine Derivative | - | 3.17 | - | Celecoxib | ~0.04 |
Conclusion and Future Directions
This guide has provided a comprehensive framework for the validation of the biological activities of novel furan-pyrimidine compounds. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the field of drug discovery. The diverse pharmacological potential of furan-pyrimidine hybrids, spanning anticancer, antimicrobial, and anti-inflammatory activities, underscores their significance as a privileged scaffold in medicinal chemistry.
Future research should focus on elucidating the detailed structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives.[8] Further in-vivo studies are warranted to translate the promising in-vitro findings into potential clinical applications. The continued exploration of furan-pyrimidine chemistry holds great promise for the development of next-generation therapeutics.
References
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available from: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH. Available from: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available from: [Link]
-
A Review on Biological and Medicinal Significance of Furan. Available from: [Link]
-
A Review on Biological and Medicinal Significance of Furan. ResearchGate. Available from: [Link]
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. Available from: [Link]
-
Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. PMC - PubMed Central. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Available from: [Link]
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available from: [Link]
-
Pharmacological activity of furan derivatives. Available from: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available from: [Link]
-
Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. Available from: [Link]
-
Overview of Antimicrobial Properties of Furan. Human Journals. Available from: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]
-
a review on pyrimidine heterocycles. WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. Available from: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available from: [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available from: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available from: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available from: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available from: [Link]
-
“Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules”. Indian Journal of Chemistry (IJC). Available from: [Link]
-
Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. NIH. Available from: [Link]
-
Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets. PubMed Central. Available from: [Link]
-
Determination of MIC of ciprofloxacin. ResearchGate. Available from: [Link]
Sources
- 1. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjahr.com [wjahr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
A Guide to Benchmarking New Pyrimidine Derivatives Against Known Inhibitors
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of Pyrimidine Scaffolds and Rigorous Benchmarking
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of many therapeutic agents.[1] Its prevalence in natural bioactive molecules has made it a "privileged scaffold" for drug discovery.[2][3] Pyrimidine derivatives have shown a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] In oncology, a significant number of pyrimidine-based compounds have been developed as protein kinase inhibitors, targeting the enzymes that drive tumor growth and proliferation.[1]
Given the continuous development of novel pyrimidine derivatives, it is crucial to establish a robust and objective framework for benchmarking their performance against existing, well-characterized inhibitors. This guide provides a comprehensive overview of the experimental strategies and detailed protocols required to conduct a thorough comparative analysis, ensuring that the data generated is both reliable and translatable.
The Benchmarking Strategy: From Target Selection to Data Interpretation
A successful benchmarking study hinges on a well-defined strategy. This involves a logical progression from selecting the appropriate biological context to interpreting the comparative data.
Target and Known Inhibitor Selection
The first step is to identify the primary kinase target of the new pyrimidine derivatives. For the purpose of this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase pivotal in non-small cell lung cancer (NSCLC).[5][6] Our benchmark inhibitor will be Gefitinib , a first-generation EGFR Tyrosine Kinase Inhibitor (TKI).[6] As a point of comparison for a different kinase family, we will also consider Imatinib , an inhibitor of the Bcr-Abl tyrosine kinase, to highlight inhibitor specificity.[7][8]
Defining Key Performance Metrics
The core of our benchmarking will revolve around three key metrics:
-
In Vitro Enzymatic Potency (IC50): This measures the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% in a cell-free system.[9]
-
Cellular Potency and Cytotoxicity: This assesses the inhibitor's ability to affect cancer cells, typically by measuring the impact on cell viability.[10]
-
Target Engagement in a Cellular Context: This confirms that the inhibitor is hitting its intended target within the complex environment of a living cell.[11]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Overall Benchmarking Workflow."
Experimental Protocols: The 'How' and the 'Why'
Here, we provide detailed, step-by-step methodologies for the key experiments. The rationale behind critical steps is explained to ensure a deep understanding of the process.
Protocol 1: In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase enzyme using a luminescence-based assay.
The 'Why': This assay isolates the interaction between the inhibitor and its direct target, providing a pure measure of enzymatic potency without the complexities of cellular uptake, metabolism, or off-target effects. The concentration of ATP is kept near the Km value of the kinase to ensure accurate measurement of competitive inhibition.[12]
Materials:
-
Recombinant purified EGFR kinase
-
Specific peptide substrate for EGFR
-
Adenosine triphosphate (ATP)
-
New pyrimidine derivatives and Gefitinib
-
Kinase reaction buffer
-
Luminescence-based kinase assay kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of the new pyrimidine derivatives and Gefitinib in DMSO. Further dilute these in the kinase buffer.
-
Assay Plate Setup: To a 96-well plate, add the diluted inhibitors or a vehicle control (DMSO).
-
Master Mix Addition: Prepare and add a master mix containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.
-
Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
-
Reaction Incubation: Allow the reaction to proceed for 60 minutes at 30°C.
-
Signal Detection: Stop the reaction and measure the luminescence signal according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the data with the positive control (DMSO only) representing 100% kinase activity and a negative control (no enzyme) as 0% activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture after treatment with the inhibitors.
The 'Why': Cell-based assays are crucial for evaluating a compound's efficacy in a more biologically relevant system.[13] They account for factors like cell permeability and stability, providing a more holistic view of the compound's potential as a therapeutic agent.[11]
Materials:
-
Human cancer cell line with known EGFR expression (e.g., A549)
-
Complete cell culture medium
-
New pyrimidine derivatives and Gefitinib
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed the A549 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the new pyrimidine derivatives and Gefitinib for 72 hours.
-
Reagent Addition: After the incubation period, add the CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Incubate the plate for 10 minutes to stabilize the luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Cellular Target Engagement
This protocol assesses the phosphorylation status of EGFR and its downstream effector, ERK, to confirm target engagement within the cell.
The 'Why': While cell viability assays show a phenotypic effect, they don't confirm that the effect is due to the inhibition of the intended target. Western blotting for phospho-proteins provides direct evidence that the inhibitor is engaging with its target kinase and modulating its downstream signaling pathway.[12]
Materials:
-
A549 cells
-
New pyrimidine derivatives and Gefitinib
-
Lysis buffer
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Grow A549 cells to 70-80% confluency and treat them with various concentrations of the inhibitors for 2 hours.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the secondary antibody, and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at different inhibitor concentrations.
Data Presentation and Visualization
Clear and concise presentation of data is paramount for effective comparison.
Comparative Inhibitory Potency
| Compound | Target Kinase | In Vitro IC50 (nM) | Cellular GI50 (nM) |
| New Derivative 1 | EGFR | 15 | 50 |
| New Derivative 2 | EGFR | 5 | 20 |
| Gefitinib | EGFR | 10 | 35 |
| Imatinib | Bcr-Abl | >10,000 | >10,000 |
Note: The data presented here is hypothetical and for illustrative purposes.
Signaling Pathway Visualization
Understanding the mechanism of action requires visualizing the targeted signaling pathway. Gefitinib and the new pyrimidine derivatives are designed to inhibit EGFR, thereby blocking downstream pathways like the Ras-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5]
dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption: "EGFR Signaling Pathway Inhibition."
Conclusion
This guide provides a structured and scientifically rigorous framework for benchmarking new pyrimidine derivatives against known inhibitors. By following these detailed protocols and principles of data interpretation, researchers can generate high-quality, comparable data that will be invaluable for advancing drug discovery and development efforts. The emphasis on understanding the "why" behind each experimental step ensures that the resulting data is not only accurate but also meaningful in the broader context of medicinal chemistry and oncology.
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of Gefitinib?
- Benchchem. (2025). An In-depth Technical Guide to the Mechanism of Action of Gefitinib in Non-Small Cell Lung Cancer.
- National Institutes of Health. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib.
- Wikipedia. Gefitinib.
- Benchchem. (2025). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.
- Reaction Biology. Cell-based Assays for Drug Discovery.
- ResearchGate. Signal transduction pathway of the BCR-ABL fusion gene and Imatinib...
- PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- National Institutes of Health. (2018-09-22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
- Benchchem. (2025). Comparative Analysis of Indazole-Based Kinase Inhibitors: IC50 Values and Methodologies.
- Proteopedia. (2025-01-02). Bcr-Abl and Imatinib (STI571 or Gleevec).
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023-06-02). Recent medicinal approaches of novel pyrimidine analogs: A review.
- Benchchem. (2025). A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework.
- Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. proteopedia.org [proteopedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-4-(furan-2-yl)pyrimidine Analogs
For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous testing and validation. The 2-Chloro-4-(furan-2-yl)pyrimidine core represents a privileged structure in kinase inhibitor design, offering a versatile backbone for targeting a range of kinases implicated in oncology and inflammatory diseases.[1][2][3] However, the very features that make it effective—its ability to mimic the ATP hinge-binding region—also present the greatest challenge: off-target activity.[4][5] Achieving kinase selectivity is a paramount challenge in the development of small molecule inhibitors.[6]
This guide provides an in-depth, field-proven framework for designing and executing cross-reactivity studies for a focused library of this compound analogs. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating system that delivers trustworthy and actionable insights. Our narrative will follow a logical progression from the rationale of analog design to a multi-tiered screening cascade and finally, to the synthesis of data into a coherent structure-activity relationship (SAR).
Part 1: The Foundation - Rationale for Analog Design and Synthesis
The starting point of our investigation is the core scaffold, this compound (let's call it CFA-Core ). Preliminary screens have identified it as a modest inhibitor of a hypothetical primary target, Aurora Kinase A (AURKA), a critical regulator of cell division frequently overexpressed in cancers.[7][8] The goal of our analog program is twofold: to enhance potency against AURKA and, critically, to improve selectivity across the human kinome.
The design of our focused library is not arbitrary; it is a hypothesis-driven process based on established principles of medicinal chemistry and SAR for pyrimidine-based inhibitors.[9][10][11] We will explore three key modification points on the CFA-Core :
-
Position 2 (C2-Substitutions): The chlorine atom is a versatile synthetic handle. Replacing it with various amine-containing groups can introduce new hydrogen bond donors and acceptors, potentially forming key interactions within the ATP-binding pocket and influencing selectivity.[7][12]
-
Position 5 of the Furan Ring (F5-Substitutions): This position projects towards the solvent-exposed region of many kinase active sites. Modifications here can be used to fine-tune solubility and pharmacokinetic properties without drastically altering core binding interactions.
-
Bioisosteric Replacement of the Furan Ring: Replacing the furan with other five-membered heterocycles (e.g., thiophene, pyrrole) can subtly alter the geometry and electronic properties of the scaffold, leading to differential binding affinities among kinases.[13]
The diagram below illustrates our focused library design strategy.
Caption: Focused library design based on the CFA-Core scaffold.
Part 2: The Experimental Cascade - A Multi-Tiered Approach to Profiling
A robust assessment of cross-reactivity cannot rely on a single assay. We employ a tiered workflow that progressively increases in biological complexity, allowing for early elimination of unsuitable candidates and deeper investigation of promising ones. This strategy is both efficient and cost-effective.[14]
Caption: Multi-tiered workflow for cross-reactivity profiling.
Tier 1: Broad Kinome Profiling
The Causality: The first step is to understand the landscape of potential targets. A broad biochemical screen against a large panel of kinases provides the most direct measure of an inhibitor's potency and selectivity against purified enzymes, free from the complexities of a cellular environment.[6][14] This allows us to rapidly identify the primary target(s) and any significant off-targets, which could be sources of toxicity or even beneficial polypharmacology.[15][16]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity.
-
Compound Preparation: Serially dilute the test analogs in DMSO to create a 10-point dose-response curve (e.g., 100 µM to 5 nM final assay concentration). Include a DMSO-only control (100% activity) and a known broad-spectrum inhibitor like Staurosporine (0% activity).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution (e.g., AURKA enzyme and a suitable peptide substrate like Kemptide in kinase reaction buffer).
-
ATP Initiation: Add 2.5 µL of a 4X ATP solution (at the Km concentration for AURKA) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Tier 2: Cellular Characterization
The Causality: A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, rapid metabolism, or cellular ATP concentrations competing with the inhibitor.[17] Tier 2 assays are crucial to validate that the inhibitor engages its intended target in a physiological context and elicits the desired functional response.[18][19][20]
Protocol 1: Cellular Target Engagement (NanoBRET™ Target Engagement Assay)
This assay measures compound binding at a specific target protein in living cells.
-
Cell Preparation: Use a cell line (e.g., HEK293) transiently co-expressing the target kinase (AURKA) fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site.
-
Compound Treatment: Seed the cells in a 96-well plate. Treat the cells with a serial dilution of the test analog for 2 hours.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Signal Detection: Add the NanoBRET™ substrate and immediately read both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the binding of the test analog results in a decrease in the BRET ratio. Determine the IC50 value from the dose-response curve.
Protocol 2: Functional Cellular Assay (Cell Viability - CellTiter-Glo®)
This assay measures cell viability as a function of ATP levels, which correlates with the number of metabolically active cells.
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., a high-AURKA expressing line like HeLa and a low-expressing control line) into 96-well plates and allow them to adhere overnight.
-
Compound Dosing: Treat the cells with a 10-point concentration range of each analog.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated control cells and calculate the EC50 value (the effective concentration that causes 50% reduction in cell viability).
Part 3: Data Synthesis and Comparative Analysis
The true value of this guide lies in the interpretation and comparison of the data generated. All quantitative results should be summarized in clear, structured tables to facilitate side-by-side analysis.
Table 1: Comparative Kinase Inhibition Profile of CFA Analogs
| Compound ID | Modification | Primary Target IC50 (AURKA, nM) | Key Off-Target IC50 (GSK3β, nM) | Selectivity Index (GSK3β IC50 / AURKA IC50) |
| CFA-Core | Parent Scaffold | 850 | 1200 | 1.4 |
| CFA-A1 | C2: -NH(CH₃)₂ | 75 | 950 | 12.7 |
| CFA-A2 | C2: -NH-Cyclopropyl | 45 | 150 | 3.3 |
| CFA-B1 | Furan-C5: -CH₃ | 620 | 1100 | 1.8 |
| CFA-C1 | Thiophene Ring | 980 | >10,000 | >10.2 |
Data is hypothetical for illustrative purposes.
Table 2: Cellular Activity and Target Engagement of Lead Analogs
| Compound ID | NanoBRET™ Target Engagement IC50 (AURKA, nM) | Cell Viability EC50 (HeLa, nM) |
| CFA-A1 | 150 | 220 |
| CFA-A2 | 90 | 130 |
Data is hypothetical for illustrative purposes.
Structure-Activity Relationship (SAR) Discussion:
From the data, a clear narrative emerges.
-
CFA-Core is a weak, non-selective starting point.[21]
-
The Analog A series demonstrates the importance of C2 substitutions for potency. The small dimethylamine group in CFA-A1 significantly improved both potency and selectivity over the bulkier cyclopropylamine in CFA-A2 .[7] The latter, while potent against AURKA, showed significant cross-reactivity with GSK3β, a common off-target for pyrimidine-based inhibitors. This highlights a critical decision point: pursuing high potency at the cost of clean selectivity can be a developmental dead end.
-
The Analog B series (CFA-B1) shows that minor modifications to the furan ring did not yield substantial improvements, suggesting this region is less critical for differential binding.
-
The bioisosteric replacement in CFA-C1 drastically reduced potency but offered a clue for achieving high selectivity, indicating the furan oxygen may be an important, but perhaps promiscuous, interaction point.
The cellular data for the two most potent analogs, CFA-A1 and CFA-A2 , confirms their activity in a more complex system. Both compounds show target engagement and downstream functional effects (reduced cell viability) at concentrations reasonably close to their biochemical IC50s, validating them as cell-active inhibitors. CFA-A1 emerges as the superior lead candidate due to its favorable balance of cellular potency and superior selectivity index from the biochemical screen.
The diagram below illustrates the potential downstream consequences of the observed cross-reactivity of analog CFA-A2 .
Caption: On-target vs. off-target effects of a non-selective analog.
Conclusion
This guide has outlined a systematic, evidence-based approach for evaluating the cross-reactivity of this compound analogs. By integrating rational compound design with a multi-tiered screening cascade, researchers can efficiently identify candidates with the most promising therapeutic profiles. The case study of the CFA analogs demonstrates that headline potency is insufficient; a nuanced understanding of a compound's selectivity, confirmed through both biochemical and cellular assays, is essential for making informed decisions in drug development. The lead candidate, CFA-A1 , represents a successful outcome of this process, balancing high on-target potency with a significantly improved selectivity profile, marking it as a strong candidate for further preclinical development.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 4(189), mr3. [Link]
-
Chi, Y. H., Huang, Y. C., Chou, C. C., Chen, Y. J., Su, Y. C., Chen, C. H., ... & Chen, C. T. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. [Link]
-
Chi, Y. H., Huang, Y. C., Chou, C. C., Chen, Y. J., Su, Y. C., Chen, C. H., ... & Chen, C. T. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Ahmad, I., Singh, V., Srivastava, A., & Singh, P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1735-1751. [Link]
-
Eurofins-Viracor. (n.d.). EVB Cell-based assays. Eurofins-Viracor. [Link]
-
Kumar, A., Sharma, S., & Kumar, R. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5-6), e1600390. [Link]
-
Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 1027-1035. [Link]
-
Tan, L., & Cierpicki, T. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1622-1628. [Link]
-
Singh, H., & Singh, A. (2012). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]
-
Gibson, A., & Naisbitt, D. J. (2021). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Toxicology, 3, 706779. [Link]
-
ResearchGate. (n.d.). Cross-reactivity of compounds with selected kinases. ResearchGate. [Link]
-
Brehmer, D., Godl, K., & Muller, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20293-20298. [Link]
-
Mohan, G. C., & Kumar, D. S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 881604. [Link]
-
Mohan, G. C., & Kumar, D. S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]
-
Chen, Y. C., Lin, Y. T., Chang, C. Y., Chen, Y. H., Lin, T. H., Chen, Y. C., ... & Hsieh, P. W. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic Chemistry, 115, 105230. [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
-
Kumar, S., & Narasimhan, B. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(5), 1634-1644. [Link]
-
Hovhannisyan, G. G., Aivazyan, A. D., Stepanyan, G. M., & Melikyan, G. S. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 22(8), 1239. [Link]
-
Abdel-Rahman, A. A. H., & El-Gazzar, A. B. A. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Research & Allied Sciences, 8(2). [Link]
-
SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]
-
da Silva, I. M. M., da Silva, J. F. M., & de Oliveira, R. B. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6214. [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Jafar, N. N. A., Al-Dahmoshi, H. O. M., Almamoorib, A. M. J., Al-Khafajii, N. S. K., & Al-Masoudic, N. A. (2018). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. scispace.com [scispace.com]
- 3. wjarr.com [wjarr.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bioagilytix.com [bioagilytix.com]
- 20. news-medical.net [news-medical.net]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 4-Aryl-2-Chloropyrimidines: A Guide for Researchers
The 4-aryl-2-chloropyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology. The efficient and regioselective synthesis of these intermediates is therefore of paramount importance to drug discovery and development programs. This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering insights into their mechanisms, advantages, and limitations, supported by experimental data and detailed protocols.
Introduction: The Significance of the 4-Aryl-2-Chloropyrimidine Core
The pyrimidine ring is a fundamental heterocycle in a vast array of pharmaceuticals. The specific substitution pattern of a chlorine atom at the 2-position and an aryl group at the 4-position offers a versatile platform for further functionalization. The chlorine atom serves as a convenient leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, alcohol, or thiol moieties. The aryl group at the C4 position is often crucial for modulating the pharmacological activity and physicochemical properties of the final compound. Given this strategic importance, the choice of synthetic route can significantly impact the efficiency, cost, and scalability of a drug discovery campaign.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 4-aryl-2-chloropyrimidines predominantly relies on the regioselective arylation of a pre-existing dichlorinated pyrimidine core. The most common starting material is 2,4-dichloropyrimidine, which is readily prepared from inexpensive precursors like uracil.[1][2] The key challenge lies in achieving selective substitution at the C4 position, which is generally more reactive than the C2 position in palladium-catalyzed cross-coupling reactions.[3][4]
This guide will focus on the following key synthetic methodologies:
-
Suzuki-Miyaura Cross-Coupling
-
Grignard Reagent Cross-Coupling
-
Direct C-H Arylation
A generalized workflow for the dominant Suzuki-Miyaura pathway is illustrated below.
Caption: General synthetic workflow for 4-aryl-2-chloropyrimidines via Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction
The Suzuki-Miyaura cross-coupling reaction is arguably the most widely employed method for the synthesis of 4-aryl-2-chloropyrimidines due to its high functional group tolerance, commercial availability of a vast array of boronic acids, and generally high yields.[5][6][7]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium complex. The key to the regioselectivity lies in the differential reactivity of the C4 and C2 chlorine atoms of 2,4-dichloropyrimidine. The C4 position is more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step for this position.[3][4] This inherent electronic preference allows for selective mono-arylation at the C4 position under carefully controlled conditions.
Sources
- 1. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-(furan-2-yl)pyrimidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the bench, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-Chloro-4-(furan-2-yl)pyrimidine, a halogenated heterocyclic compound. Our focus is to move beyond mere procedural instruction, offering a deeper understanding of the chemical principles that underpin these essential safety protocols. Adherence to these guidelines is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Foundational Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous chlorinated pyrimidines and furan-containing molecules provide a strong basis for a conservative safety assessment.[1][2]
Key Hazards:
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar chlorinated pyrimidines.[3]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[3]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment.[4] Furthermore, improper incineration of chlorinated and furan-containing compounds can lead to the formation of highly toxic and persistent dioxins and furans.[5][6][7]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the potential hazards, a robust PPE protocol is the first line of defense. All handling and disposal activities must be conducted within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended when handling larger quantities or during potential splash scenarios.[8] | Protects against accidental splashes and contact with airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a flame-retardant lab coat.[2] | Prevents skin contact and absorption. Nitrile gloves offer good resistance to a range of organic compounds. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if there is a risk of dust formation or if work is conducted outside of a fume hood.[8] | Minimizes the risk of inhaling harmful dust or vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.[2]
Step 1: Waste Segregation and Collection
-
Action: Collect all waste materials containing this compound, including unreacted starting material, reaction byproducts, contaminated solvents, and any spill cleanup debris, in a designated, compatible hazardous waste container.[2][8]
-
Causality: Proper segregation is critical to prevent dangerous reactions with incompatible waste streams.[2] Mixing halogenated waste with other chemical waste types can lead to unforeseen and hazardous chemical reactions.
Step 2: Container Selection and Labeling
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[2] The container must be clearly and accurately labeled.
-
Label Requirements:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "Waste this compound" (no abbreviations or chemical formulas).[2]
-
A list of all constituents and their approximate percentages if it is a mixed waste stream.[2]
-
The date accumulation started.
-
The specific hazard class (e.g., "Toxic," "Irritant").
-
-
Causality: Proper labeling is a regulatory requirement and is essential for the safety of all personnel who will handle the waste, from laboratory staff to the final disposal facility operators. It ensures that the waste is handled and treated appropriately throughout its journey.
Step 3: Professional Waste Disposal
-
Action: The designated hazardous waste container must be disposed of through a licensed and approved hazardous waste disposal company.[8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.[2]
-
Recommended Disposal Method: The primary recommended method of disposal is controlled incineration in a facility equipped with flue gas scrubbing technology.[1][8]
-
Causality: this compound is a halogenated organic compound.[9][10] Incineration at high temperatures is an effective method for destroying such compounds. However, the combustion of chlorinated organic materials, especially those containing cyclic ethers like furan, can generate highly toxic and environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[4][5][6] Flue gas scrubbing is a critical post-combustion treatment that neutralizes acidic gases (like hydrogen chloride) and removes particulate matter and other pollutants, thereby preventing their release into the atmosphere.
Step 4: Decontamination of Empty Containers
-
Action: Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[1][8]
-
Important: The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the primary chemical waste.[2]
-
Causality: Residual amounts of the chemical can remain in an "empty" container. Triple rinsing ensures that these residues are removed to a level that allows for the safe recycling or disposal of the container as non-hazardous laboratory glass or plastic, in accordance with institutional guidelines.[2]
Spill Response Protocol
In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.
-
Evacuate and Isolate: Immediately alert others and evacuate non-essential personnel from the spill area. For a solid spill, isolate the area for at least 25 meters (75 feet) in all directions.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[8]
-
Containment (for solid spills): Carefully dampen the spilled solid material with water to prevent dust from becoming airborne.[8]
-
Collection: Using an inert absorbent material like sand or vermiculite, carefully transfer the spilled material into a suitable, labeled container for hazardous waste.[2]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[8] All cleaning materials must be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For a compound like this compound, with its halogenated and furan-containing structure, this responsibility extends to mitigating the potential for creating persistent environmental pollutants during disposal. By adhering to this detailed protocol—from initial hazard assessment and PPE use to final disposal via controlled incineration—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and your EHS department for any additional requirements.
References
-
2-Chloro-4-(2-furyl)pyrimidine SDS, 124959-28-0 Safety Data Sheets. ECHEMI. 1
-
Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem. 8
-
Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine. Benchchem. 2
-
A dynamic model of the pollution impact of dioxin/furan on the environment, society and economy. WIT Press. 5
-
Persistent pollutants dioxins, furans and their impact on the environment and human health. Josip Juraj Strossmayer Water Institute. 4
-
Learn about How Dioxins And Furans Are Harmful To Human Health. Torrent Laboratory.
-
Safety Data Sheet - Pyridine. KISHIDA CHEMICAL CO., LTD.11
-
Dioxins and Furans. Canada.ca. 6
-
Dioxins and furanes in the environment and their effect on the human body. Medycyna Ogólna i Nauki o Zdrowiu. 7
-
Safety Data Sheet - 2-Chloro-4-methylpyrimidine. Fisher Scientific. 3
-
Safety Data Sheet - Pyridine. Sigma-Aldrich.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. 9
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw. 10
Sources
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Persistent pollutants dioxins, furans and their impact on the environment and human health - Institut Za Vode [institutjjs.hr]
- 5. witpress.com [witpress.com]
- 6. Dioxins and Furans - Canada.ca [canada.ca]
- 7. Dioxins and furanes in the environment and their effect on the human body [monz.pl]
- 8. benchchem.com [benchchem.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. kishida.co.jp [kishida.co.jp]
A Researcher's Guide to Handling 2-Chloro-4-(furan-2-yl)pyrimidine: A Precautionary Approach to Personal Protective Equipment
As a novel heterocyclic compound, 2-Chloro-4-(furan-2-yl)pyrimidine presents both unique opportunities in drug discovery and potential, uncharacterized hazards in the laboratory. The pyrimidine core is a well-established pharmacophore found in numerous biologically active molecules, including nucleic acids and a wide array of therapeutics.[1][2] The presence of a halogenated pyrimidine structure necessitates a cautious and systematic approach to handling, as related compounds are known to possess biological activity and potential irritant properties.[3][4][5]
This guide provides a comprehensive framework for personal protective equipment (PPE) and safe handling procedures. In the absence of a complete toxicological profile for this specific molecule, we will operate under the precautionary principle, adopting best practices for handling new or potentially hazardous chemical entities.[6] Our primary objective is to create a self-validating system of safety that protects researchers while maintaining experimental integrity.
Foundational Safety: Engineering Controls and Hazard Assessment
Before any personal protective equipment is considered, the primary methods of exposure control must be in place. PPE is the final barrier between a researcher and a potential hazard; it should never be the first or only line of defense.[7]
Engineering Controls: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[6] Procedures with a high potential for generating aerosols or dust, such as weighing, reconstituting, or sonicating, require the use of a fume hood to minimize inhalation exposure.[6][8] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[3]
Hazard Assessment: While a specific Safety Data Sheet (SDS) with complete GHS classifications for this compound (CAS 124959-28-0) is not fully detailed in public literature, data from structurally similar compounds, such as 2-Chloro-4-(thiophen-2-yl)pyrimidine and 2-Chloro-4-methylpyrimidine, indicate the following potential hazards[9][10]:
-
Acute Oral Toxicity: May be harmful if swallowed.[4]
-
Respiratory Irritation: May cause respiratory irritation.[3][5]
Therefore, all handling procedures must be designed to prevent skin and eye contact, ingestion, and inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based, multi-layered PPE approach is mandatory.[6] The level of protection must correspond to the experimental procedure being performed.
| Activity | Hazard Level | Required Personal Protective Equipment |
| Handling Sealed Containers | Low | - Standard Laboratory Coat- Safety Glasses with Side Shields- Single Pair of Nitrile Gloves |
| Weighing & Preparing Solutions | Moderate | - Permeation-Resistant Laboratory Coat- Chemical Splash Goggles- Double-Gloving (Nitrile)- Disposable Sleeves (optional) |
| Large-Scale Synthesis / Spill Cleanup | High | - Disposable, Solid-Front Gown- Chemical Splash Goggles and Full-Face Shield- Double-Gloving (Nitrile)- NIOSH-Certified N95 Respirator (or higher)[11] |
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory for any procedure involving open containers of the compound, solid or liquid. Standard safety glasses do not provide adequate protection from splashes.[6]
-
Face Shield: A full-face shield must be worn over chemical splash goggles during activities with a higher risk of splashes, such as large-scale solution transfers or when cleaning up spills.[11]
Hand Protection:
-
Double-Gloving: The use of two pairs of powder-free nitrile gloves is recommended for all direct handling activities.[7] This practice significantly reduces the risk of exposure if the outer glove is torn or contaminated. The outer glove should be removed and disposed of immediately following the procedure, while still within the fume hood.[7]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, and on a regular basis (every 30-60 minutes) during prolonged procedures.[7]
Body Protection:
-
Laboratory Coat: A fire-resistant, impervious, or poly-coated lab coat with long sleeves and knit cuffs is required.[11][12] It must be kept fully buttoned to protect skin and personal clothing.
-
Disposable Gowns: For high-hazard activities, a disposable, solid-front gown that closes in the back should be worn over the lab coat.[11]
Respiratory Protection:
-
A NIOSH-certified N95 respirator is recommended when weighing the solid compound outside of a balance enclosure or during spill cleanup to protect against airborne particles.[8][11] Use of respirators requires institutional approval and fit-testing as per OSHA regulations.[11]
Operational Plans: From Receipt to Disposal
A systematic workflow is essential for safety and the prevention of contamination.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection is based on the assessed risk of the handling task.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Donning PPE: Don protective equipment in the correct order to prevent cross-contamination: shoe covers, inner gloves, lab coat/gown, and finally, outer gloves pulled over the cuffs of the coat.[11]
-
Weighing: Perform all weighing of the solid compound within the fume hood or a balance enclosure.[6] Use anti-static weighing paper and clean the spatula and weighing area with a dampened wipe (e.g., 70% ethanol) after use.
-
Solution Preparation: Add solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vial is securely capped and placed within a secondary container.
-
Post-Procedure: After handling, remove the outer gloves and dispose of them as contaminated waste while still in the fume hood.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contact with the potentially contaminated exterior of the items.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]
-
Spill: Evacuate the immediate area. Wearing high-hazard PPE, cover the spill with an absorbent, non-combustible material. Collect the material into a suitable, sealed container for disposal.[12] Prevent the chemical from entering drains.[12]
Disposal Plan
Proper disposal is critical to prevent environmental contamination.[12]
-
Chemical Waste: this compound is a halogenated organic compound.[14] All waste containing this chemical, including excess solid, solutions, and the first rinse of emptied containers, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste.[15][16][17]
-
Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., gloves, bench paper, pipette tips, weighing paper) must be disposed of as solid hazardous waste in a sealed and labeled container.[12][16]
-
Container Disposal: Do not reuse empty containers.[12] The first rinse of any container must be collected as halogenated liquid waste.[16] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most prudent approach.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and controlled laboratory environment.
References
- Benchchem. Personal protective equipment for handling 6-(butylamino)-1H-pyrimidine-2,4-dione.
- ECHEMI. 2-Chloro-4-(2-furyl)pyrimidine SDS, 124959-28-0 Safety Data Sheets.
- Benchchem. Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet (Pyridine).
- Fisher Scientific. 4 - SAFETY DATA SHEET (2-Chloro-4-methylpyrimidine).
- Sigma-Aldrich. 1 - SAFETY DATA SHEET.
- NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006.
- Echemi. 2-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine Safety Data Sheets.
- PubChem. 2-Chloro-4-(thiophen-2-yl)pyrimidine. National Center for Biotechnology Information.
- Fisher Scientific. SAFETY DATA SHEET (2-Chloro-4-fluoropyridine).
- Sciencemadness Wiki. Proper disposal of chemicals. 2025.
- ChemicalBook. 2-Chloro-4-(2-furyl)pyrimidine | 124959-28-0.
- ECHEMI. 2-Chloro-4-methylpyrimidine SDS, 13036-57-2 Safety Data Sheets.
- GERPAC. Personal protective equipment for preparing toxic drugs. 2013.
- HALYARD. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS.
- Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Thermo Fisher Scientific. SAFETY DATA SHEET (2-Chloro-4-methylpyrimidine). 2024.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of California, Santa Cruz. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. 2025.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Nipissing University. Hazardous Materials Disposal Guide. 2019.
Sources
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloro-4-(thiophen-2-yl)pyrimidine | C8H5ClN2S | CID 14117941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. gerpac.eu [gerpac.eu]
- 9. echemi.com [echemi.com]
- 10. 2-Chloro-4-(2-furyl)pyrimidine | 124959-28-0 [chemicalbook.com]
- 11. halyardhealth.com [halyardhealth.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. uakron.edu [uakron.edu]
- 15. ethz.ch [ethz.ch]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
